2-Benzenesulfonamidopyrimidine
Descripción
Propiedades
IUPAC Name |
N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLNLYCFFWMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168217 | |
| Record name | 2-Benzenesulfonamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16699-12-0 | |
| Record name | 2-Benzenesulfonamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzenesulfonamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Benzenesulfonamidopyrimidine physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Benzenesulfonamidopyrimidine
Introduction
This compound, a molecule featuring a central pyrimidine ring linked to a benzenesulfonamide group, belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the history of pharmaceuticals, famously associated with the first generation of antibacterial sulfa drugs. The pyrimidine ring is also a ubiquitous scaffold in both natural and synthetic bioactive molecules, including nucleic acids and various therapeutic agents. The combination of these two moieties in N-(pyrimidin-2-yl)benzenesulfonamide (IUPAC Name) creates a compound with specific physicochemical characteristics that dictate its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the significance of each property, the experimental methodologies used for their determination, and the underlying scientific principles that govern these choices. Our focus is on providing a self-validating framework for understanding and evaluating this compound, grounded in authoritative sources and field-proven insights.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and ultimate bioavailability. Understanding these characteristics is a foundational step in the drug development pipeline.
Chemical Structure and Formula
The structural arrangement of this compound is key to its properties. The molecule consists of an aromatic benzene ring and a heteroaromatic pyrimidine ring connected by a sulfonamide linker.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source | Significance in Drug Development |
| Molecular Formula | C₁₀H₉N₃O₂S | PubChem[1] | Defines the elemental composition and exact mass. |
| Molecular Weight | 235.26 g/mol | PubChem[1] | Influences diffusion, membrane transport, and formulation calculations. |
| Melting Point | Not Reported | - | A key indicator of purity and solid-state stability. A sharp melting range typically signifies a high degree of purity[2]. |
| Aqueous Solubility | >35.3 µg/mL (at pH 7.4) | PubChem[1] | Directly impacts dissolution rate and absorption. Low solubility is a major hurdle for oral bioavailability. |
| pKa | Not Reported | - | Governs the ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding. |
| LogP | 0.71 (Computed) | Chemdiv[3] | Measures lipophilicity, predicting how the compound will partition between aqueous and lipid environments (e.g., cell membranes). |
| Crystal Structure | Available | CSD[4] | Provides definitive confirmation of the molecular structure and insights into the solid-state packing, which can affect stability and dissolution. |
Spectroscopic Characterization
Spectroscopic data provides a fingerprint for the molecule, confirming its identity and structural integrity.
-
¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene and pyrimidine rings. The sulfonamidic proton (-SO₂NH-) would likely appear as a broad singlet, with its chemical shift being concentration-dependent[5]. Protons on the pyrimidine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms[5][6].
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct resonances for each of the 10 carbon atoms. The carbons of the pyrimidine ring will have chemical shifts characteristic of heteroaromatic systems, while the benzene ring carbons will appear in the typical aromatic region[5].
-
Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands would include:
-
N-H Stretch : A peak in the range of 3100-3350 cm⁻¹ corresponding to the sulfonamide N-H bond[5].
-
S=O Stretch : Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch)[5][7].
-
Aromatic C=C Stretch : Multiple peaks in the 1450-1600 cm⁻¹ region indicating the presence of the benzene and pyrimidine rings[7].
-
Experimental Protocols: A Methodological Deep Dive
The trustworthiness of physical property data hinges entirely on the quality of the experimental methods used for its determination. Here, we detail robust, self-validating protocols for measuring the key properties of this compound.
Melting Point Determination via Capillary Method
Causality: The melting point is a thermal property indicating the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range[2][8]. Therefore, this method serves as a critical, albeit simple, assay for purity.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently crush larger crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer[9].
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating[10].
-
-
Measurement (Using a Mel-Temp Apparatus or similar):
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Rapid Approximation (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to get a rough estimate of the melting point. This saves time during the precise measurement[9].
-
Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the expected melting point[10]. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures: T₁ (the temperature at which the first liquid droplet appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ - T₂[2].
-
Aqueous Solubility via Saturation Shake-Flask Method
Causality: The "shake-flask" method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time for the dissolution process to reach thermodynamic equilibrium. For pharmaceutical applications, determining solubility at physiologically relevant pH values (e.g., gastric and intestinal) and temperature (37°C) is essential for predicting in vivo dissolution[11][12].
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[12]. The temperature of all solutions should be maintained at 37 ± 1°C.
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of one of the prepared buffers. The excess solid is crucial to ensure saturation is achieved.
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 ± 1°C.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the point at which the concentration of the dissolved solute no longer increases.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF)[11].
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
The experiment should be performed in at least triplicate for each pH condition[12].
-
pKa Determination via Liquid Chromatography
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a sulfonamide, the N-H proton is acidic and can be deprotonated. The ionization state dramatically influences solubility (ionized forms are generally more water-soluble) and membrane permeability (neutral forms are generally more lipid-soluble). Chromatographic methods are powerful because they can be used for impure samples and require very little material. The principle is that the retention time of an ionizable compound on a reverse-phase HPLC column will change as a function of the mobile phase pH, as its polarity shifts with its ionization state[13].
Methodology:
-
System Setup: Use a reverse-phase HPLC system (e.g., C18 column) coupled with a photodiode array (PDA) detector. The PDA detector is advantageous as it can monitor changes in the UV-Vis spectrum as a function of pH, providing a secondary method of pKa determination.
-
Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at different pH values, spanning a range around the expected pKa (e.g., from pH 3 to pH 9).
-
Chromatographic Runs:
-
Inject a solution of this compound into the HPLC system.
-
Perform a series of isocratic runs, one for each buffered mobile phase.
-
Record the retention time (k) for the compound at each pH value.
-
-
Data Analysis:
-
Plot the retention factor (k) against the mobile phase pH.
-
The resulting data will form a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of this curve.
-
This data can be fitted to a suitable nonlinear regression model (e.g., the Boltzmann equation) to calculate the precise pKa value[13].
-
Conclusion
This compound is a compound whose physical properties are dictated by the interplay between its aromatic, heteroaromatic, and sulfonamide components. While specific experimental values for its melting point and pKa are not widely reported in readily accessible literature, this guide provides the robust, validated, and scientifically-grounded methodologies required for their precise determination. A thorough understanding and application of these protocols for measuring solubility, melting point, and pKa are indispensable for any researcher or drug developer aiming to advance sulfonamide-based compounds from the laboratory to clinical application. The data and workflows presented herein offer a comprehensive framework for the initial physicochemical characterization that underpins all successful pharmaceutical development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Melting point determination. Department of Chemistry.
- Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 654450. CCDC. Retrieved from the PubChem link for Crystal Structures.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide Spectrum. John Wiley & Sons, Inc.
- Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. doi:10.1248/cpb.11.704.
- Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
- MIT OpenCourseWare. (2010). Melting Point. YouTube.
- Elmhurst College. (n.d.). Melting Point. Chemistry Department.
- United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.
- World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series.
- Sanli, N., Sanli, S., Gökçen, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(8), 1439-1446.
- ResearchGate. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.
Sources
- 1. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | C10H8N4O4S | CID 717942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 144-83-2|4-Amino-N-(pyridin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 9. Compound N-(pyrimidin-2-yl)benzenesulfonamide - Chemdiv [chemdiv.com]
- 10. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzenesulfonamidopyrimidine
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: From Known Moieties to Novel Mechanisms
The pursuit of novel therapeutics often begins with compounds that, while structurally intriguing, possess an undefined mechanism of action. 2-Benzenesulfonamidopyrimidine stands as a prime example. Its structure marries two moieties of significant pharmacological interest: the benzenesulfonamide group, a cornerstone of carbonic anhydrase inhibitors, and the pyrimidine ring, a fundamental component of many biologically active molecules. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. We will move beyond a mere listing of techniques, delving into the causal logic behind experimental choices to construct a self-validating and robust investigatory cascade.
Foundational Analysis: Building a Testable Hypothesis
A logical starting point is to dissect the known activities of the core chemical scaffolds within this compound. The benzenesulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[1] Derivatives of this class are widely used as diuretics, anti-glaucoma agents, and anti-epileptics. The pyrimidine moiety is present in a vast array of bioactive compounds, including a known activator of the Wnt/β-catenin signaling pathway, which has implications for inflammation and cell proliferation.[2]
Given the potent and well-documented activity of the benzenesulfonamide scaffold, our primary hypothesis is that This compound acts as an inhibitor of one or more carbonic anhydrase isoforms. A secondary, yet plausible, hypothesis is its potential modulation of inflammatory signaling pathways, possibly through COX enzyme inhibition, a known mechanism of other anti-inflammatory sulfonamides.[3]
This structured approach allows for a focused and efficient investigation, beginning with the most probable target and expanding as dictated by the experimental evidence.
The Core Directive: A Multi-Pillar Approach to Target Identification and Validation
The elucidation of a small molecule's mechanism of action is a multi-faceted process.[4] We will employ a tiered strategy, beginning with broad, high-throughput screening and progressively narrowing our focus to specific molecular interactions and their downstream consequences.
Pillar 1: Initial Target Screening and Biochemical Validation
The first pillar of our investigation focuses on direct biochemical assays to test our primary hypothesis.
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of this compound against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate. Inhibition of the enzyme results in a reduced rate of color development.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of recombinant human carbonic anhydrase isoforms (e.g., 1 mg/mL in Tris-SO4 buffer, pH 7.6).
-
Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM).
-
Prepare the assay buffer: 0.1 M Tris-SO4, pH 7.6.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 10 µL of the this compound solution at various concentrations (to generate a dose-response curve). For the control, add 10 µL of DMSO.
-
Add 10 µL of the carbonic anhydrase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Expected Outcome and Interpretation: A potent inhibition of one or more CA isoforms (low IC50 values) would provide strong initial support for our primary hypothesis. The isoform selectivity profile will be crucial for understanding potential therapeutic applications and side effects.
Data Presentation: Carbonic Anhydrase Inhibition Profile
| Carbonic Anhydrase Isoform | IC50 (µM) of this compound | IC50 (µM) of Acetazolamide (Control) |
| CA I | Experimental Value | Known Value |
| CA II | Experimental Value | Known Value |
| CA IX | Experimental Value | Known Value |
| CA XII | Experimental Value | Known Value |
Pillar 2: Cellular Target Engagement and Phenotypic Corroboration
Demonstrating that the compound interacts with its target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the ligand.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line overexpressing a specific CA isoform) to ~80% confluency.
-
Treat the cells with either this compound (at a concentration ~10x its IC50 from the biochemical assay) or vehicle (DMSO) for 2-4 hours.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., CA II) remaining in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature, normalize the band intensity to the intensity at the lowest temperature.
-
Plot the fraction of soluble protein against the temperature for both the treated and vehicle control samples.
-
Expected Outcome and Interpretation: A rightward shift in the melting curve of a specific carbonic anhydrase isoform in the presence of this compound would confirm direct target engagement in a cellular environment.
Visualization: Target Engagement Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Pillar 3: Unbiased Target Identification (If Necessary)
Should the initial hypothesis-driven approaches prove inconclusive, an unbiased, affinity-based proteomics approach is warranted to identify the molecular target(s).[5][6]
Experimental Protocol 3: Affinity Chromatography-Mass Spectrometry
Principle: this compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated agarose beads. A control matrix with the linker alone should also be prepared.
-
Affinity Chromatography:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the compound-conjugated beads and the control beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are unique to the compound-conjugated beads.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Expected Outcome and Interpretation: The identification of specific proteins that bind to the compound but not the control matrix will provide a list of high-confidence candidate targets for further validation.
Delineating the Downstream Signaling Pathway
Once the molecular target is validated (e.g., Carbonic Anhydrase II), the next critical step is to map the downstream signaling consequences of its modulation.
Hypothesized Signaling Pathway: Modulation of Intracellular pH and Metabolism
Inhibition of cytosolic carbonic anhydrases like CA II is expected to disrupt the rapid interconversion of CO2 and bicarbonate, leading to alterations in intracellular pH (pHi). This can have profound effects on various cellular processes, including glycolysis and cell proliferation.
Visualization: Proposed Signaling Pathway
Caption: Hypothesized signaling cascade for CA II inhibition.
Experimental Protocol 4: Measuring Intracellular pH Dynamics
Principle: Use a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor real-time changes in intracellular pH upon treatment with this compound.
Step-by-Step Methodology:
-
Cell Loading:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with BCECF-AM dye according to the manufacturer's protocol.
-
-
Fluorescence Microscopy:
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Acquire baseline fluorescence images by exciting the dye at two wavelengths (~490 nm and ~440 nm) and measuring the emission at ~535 nm.
-
-
Compound Treatment and Data Acquisition:
-
Add this compound to the cells and immediately begin time-lapse imaging, acquiring ratiometric images every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for each time point.
-
Calibrate the fluorescence ratio to absolute pH values using a standard calibration curve.
-
Plot the change in intracellular pH over time.
-
Expected Outcome and Interpretation: A significant change in intracellular pH following treatment would confirm that the inhibition of the target carbonic anhydrase has a direct and measurable downstream effect on cellular physiology.
Concluding Remarks and Future Directions
This guide provides a structured and technically robust framework for the comprehensive elucidation of the mechanism of action of this compound. By integrating hypothesis-driven biochemical and cellular assays with unbiased proteomics, researchers can confidently identify the molecular target and delineate the subsequent signaling cascade. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development, potentially unlocking new therapeutic avenues for this promising compound.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC.PubMed Central.
- Target Identification and Validation (Small Molecules).UCL.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.ResearchGate.
- Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII.PubMed.
- 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes.PMC - NIH.
- Mechanism of action of antiinflammatory drugs.PubMed.
- Mechanism of Action: discover your small molecule's interactions and targets.Broad Institute.
Sources
- 1. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Benzenesulfonamidopyrimidine Analogs and Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Prominence of the 2-Benzenesulfonamidopyrimidine Scaffold in Medicinal Chemistry
The this compound core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This structural motif marries the well-established pharmacophoric properties of the sulfonamide group with the versatile pyrimidine ring system. Sulfonamides are known for their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with protein backbones.[1][2] The pyrimidine ring, a cornerstone of nucleobases, offers numerous points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Derivatives of this core have demonstrated significant therapeutic potential across a range of disease areas, most notably in oncology and infectious diseases.[1][2][3] Their mechanism of action is often attributed to the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound analogs, intended for researchers and professionals in the field of drug discovery and development.
Synthesis of the this compound Core and its Analogs
The construction of the this compound scaffold is typically achieved through a convergent synthesis strategy. The key step involves the coupling of a substituted benzenesulfonyl chloride with a 2-aminopyrimidine derivative. This approach allows for significant diversity in both the benzenoid and pyrimidine portions of the molecule.
General Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of the requisite precursors and their subsequent coupling.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines the synthesis of a generic 2-(N-(phenylsulfonyl)amino)pyrimidine derivative, which can be adapted for a wide range of substituted analogs.
Part 1: Synthesis of Substituted Benzenesulfonyl Chloride
-
Diazotization of Substituted Aniline:
-
Dissolve the appropriately substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the previously prepared diazonium salt solution to the SO2/CuCl2 mixture, allowing for the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzenesulfonyl chloride.
-
Part 2: Synthesis of Substituted 2-Aminopyrimidine
-
Cyclocondensation Reaction:
-
Combine a 1,3-dicarbonyl compound (1.0 eq) and guanidine hydrochloride (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Add a base, such as sodium ethoxide (2.0 eq), and reflux the mixture for 6-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine.
-
Part 3: Coupling Reaction
-
Sulfonamide Bond Formation:
-
Dissolve the substituted 2-aminopyrimidine (1.0 eq) in anhydrous pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C and add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final this compound analog.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the pyrimidine and the benzene rings. The following sections summarize key SAR insights gleaned from various studies on related benzenesulfonamide-containing heterocyclic compounds.[4][7]
Substitutions on the Benzenesulfonamide Ring
The electronic and steric properties of substituents on the benzene ring play a crucial role in target engagement.
-
Para-Substitution: Generally, para-substitution is well-tolerated and often beneficial for activity. Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger hydrogen bonding with the target protein. Conversely, electron-donating groups (e.g., -CH3, -OCH3) can modulate the overall lipophilicity and pharmacokinetic profile of the molecule.
-
Meta-Substitution: Meta-substituents can influence the orientation of the benzene ring within the binding pocket of the target enzyme. The specific impact on activity is highly dependent on the topology of the active site.
-
Ortho-Substitution: Ortho-substituents can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more favorable conformation.
Substitutions on the Pyrimidine Ring
Modifications to the pyrimidine ring are critical for tuning selectivity and physicochemical properties.
-
Positions 4 and 6: These positions are often substituted with small alkyl or aryl groups. Bulky substituents at these positions can sterically clash with the target protein, leading to a loss of activity. However, appropriately sized hydrophobic groups can occupy specific pockets in the enzyme's active site, thereby increasing potency.
-
Position 5: This position is a key point for introducing additional functionality. Small, polar groups can improve solubility, while larger, more complex moieties can be designed to interact with specific regions of the target protein, potentially leading to enhanced selectivity.
| Compound Series | Key Substitutions | Observed Activity Trend | Reference |
| Pyrimidine-pyrazole hybrids | Varied substituents on the pyrazole and pyrimidine rings | Potent dual inhibitors of BRAFV600E and JNK kinases. | [8] |
| 2,4-Pyrimidinediamine derivatives | Modifications at the 2- and 4-positions | Dual inhibition of ALK and HDACs. | [9] |
| Pyrimidine sulfonamide derivatives | Fused ring systems on the pyrimidine core | Antitumor activity against various cell lines. | [3] |
Table 1: Summary of SAR trends for related pyrimidine-containing compounds.
Mechanism of Action: Targeting Protein Kinases
A predominant mechanism of action for many biologically active this compound analogs is the inhibition of protein kinases.[4][5][6] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
ATP-Competitive Inhibition
Many this compound derivatives function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction.
The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The benzenesulfonamide group can interact with conserved lysine residues and the ribose-binding pocket, while substituents on both rings can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cells.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., those known to be dependent on the target kinase).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add the viability reagent and measure the luminescent signal, which is proportional to the number of viable cells.
-
-
Data Analysis: Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this core, coupled with the rich potential for SAR exploration, provides a fertile ground for the discovery of potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the investigation of combination therapies to overcome drug resistance. As our understanding of the complex signaling networks that drive disease continues to grow, the rational design of this compound derivatives will undoubtedly play a crucial role in the advancement of precision medicine.
References
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]
- Al-Sanea, M. M., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4949. [Link]
- Abdel-Maksoud, M. S., et al. (2025). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Molecular Diversity. [Link]
- Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. [Link]
- Ojima, I., et al. (1995). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 38(19), 3893-3896. [Link]
- Vainauskas, V., et al. (2025). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. Tetrahedron Symposium. [Link]
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1547-1560. [Link]
- Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(1), 108-118. [Link]
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2479. [Link]
- El-Sayed, N. A., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 45-56. [Link]
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969695. [Link]
- Hidaka, H., et al. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology, 25(3), 571-578. [Link]
- Sarno, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6563. [Link]
- Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(13), 3993. [Link]
- Norman, M. H., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-5621. [Link]
- Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Current Opinion in Pharmacology, 13(4), 547-555. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Benzenesulfonamidopyrimidine: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the 2-benzenesulfonamidopyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols, and synthesizes structure-activity relationship insights to facilitate the rational design of novel therapeutics.
Introduction: The Privileged this compound Scaffold
The hybridization of pyrimidine and sulfonamide moieties has given rise to a class of compounds with significant therapeutic potential.[1][2] The this compound core, in particular, serves as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities stem from the unique structural and electronic properties of this hybrid molecule, which allow for interactions with a variety of biological targets. This guide will explore the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, providing a foundation for future research and development.
Synthesis and Characterization: A Modular Approach
A common and efficient method for the synthesis of this compound derivatives involves the condensation of a substituted benzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base. This modular approach allows for the facile introduction of diverse substituents on both the benzenesulfonamide and pyrimidine rings, enabling the exploration of a wide chemical space to optimize biological activity.
Rationale for Method Selection: This synthetic route is favored for its high yields, operational simplicity, and the ready availability of starting materials. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Experimental Protocol: General Synthesis of this compound Derivatives
-
Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, for instance, pyridine (1.2 eq), to the solution and stir at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound derivatives.
Key Biological Activities and Mechanisms of Action
The this compound scaffold has been extensively investigated for its potent biological activities, primarily as an anticancer, antimicrobial, and enzyme-inhibiting agent.
Anticancer Activity
Pyrimidine-sulfonamide hybrids have emerged as a promising class of anticancer agents, capable of acting on multiple targets within cancer cells.[1][2][3] This multi-targeted approach can help to overcome drug resistance, a major challenge in cancer chemotherapy.[2][3]
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][4] Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5] Furthermore, the inhibition of specific enzymes that are overexpressed in tumors, such as carbonic anhydrases and certain protein kinases, is a key mechanism.[1][4][6]
Caption: Key mechanisms of anticancer activity for this compound derivatives.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Hybrid 9a | HCT-116 (Colon) | 9.64 | - | [1] |
| Hybrid 9b | HT-29 (Colon) | 9.95 | - | [1] |
| Hybrid 3a | HCT-116 (Colon) | 5.66 | Apoptosis induction, inhibits colony formation and cell migration | [1] |
| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | G2/M phase cell cycle arrest, apoptosis induction | [1] |
| Compound 7k | BEL-7404 (Hepatocellular) | Potent in vivo | PI3K/mTOR dual inhibitor | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[7][8] Benzenesulfonamide derivatives, including those with a pyrimidine moiety, have demonstrated promising activity against a range of bacteria and fungi.[7][8][9][10]
Mechanism of Action: While the exact mechanisms can vary, sulfonamides are known to interfere with folic acid synthesis in microorganisms by inhibiting the enzyme dihydropteroate synthase. This disruption of a vital metabolic pathway leads to the inhibition of microbial growth. The pyrimidine component can enhance this activity and contribute to interactions with other microbial targets.[10]
Quantitative Data: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [7][9] |
| Compound 4h | S. aureus | 6.63 | [7][9] |
| Compound 4a | P. aeruginosa | 6.67 | [7][9] |
| Compound 4f | B. subtilis | 6.63 | [7][9] |
| Compound 4e | C. albicans | 6.63 | [7][9] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and epilepsy.[11][12] The benzenesulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits CAs.[6][12]
Mechanism of Action: The sulfonamide moiety of this compound derivatives coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of its natural substrate and thereby inhibiting its catalytic activity.[13] Selectivity for different CA isoforms can be achieved by modifying the substituents on the pyrimidine and benzene rings, which interact with the amino acid residues in the active site cavity.[6][12]
Caption: Mechanism of carbonic anhydrase inhibition by this compound.
Quantitative Data: Carbonic Anhydrase Inhibition (Kᵢ)
| Compound ID | CA Isoform | Kᵢ (nM) | Reference |
| Hybrid 17 | CA II | 1.72 | [1] |
| Compound 13a | CA IX | 3.5 | [6] |
| Compound 23 | CA XII | 5.3 | [6] |
| Compound 6e | CA II | 40 | [13] |
| Compound 6f | CA II | 40 | [13] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This is a direct and widely accepted method for measuring the inhibition of CA activity.[6]
Protocol:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the purified CA isoform with the this compound test compound at various concentrations.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow instrument.
-
pH Change Monitoring: Monitor the change in pH over time using a pH indicator. The initial rate of the pH change is proportional to the enzyme activity.
-
Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations.
-
Kᵢ Determination: Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzenesulfonamide rings.
-
Benzenesulfonamide Ring: The sulfonamide group is essential for carbonic anhydrase inhibition. Substituents on the benzene ring can influence the acidity of the sulfonamide proton and create additional interactions with the enzyme's active site, thereby affecting potency and selectivity.[14]
-
Pyrimidine Ring: Modifications to the pyrimidine ring can significantly impact anticancer and antimicrobial activities. For instance, the introduction of a cyclopentyl group at the C-4 position has been shown to be favorable for antiproliferative activity against colon cancer cells.[1] Halogenation of the pyrimidine ring can enhance antimicrobial potency.[10]
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of data on its anticancer, antimicrobial, and carbonic anhydrase inhibitory activities provides a strong foundation for further research. Future efforts should focus on:
-
Rational Design: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed biological activities.
-
In Vivo Evaluation: Advancing the most promising compounds to in vivo studies to assess their efficacy and safety in relevant disease models.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024-04-16).
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - Taylor & Francis.
- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed. (2024-04-16).
- Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed. (2023-04-17).
- Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants - ResearchG
- Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI.
- Benzenesulfonamide decorated dihydropyrimidin(thi)
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (2021-11-20).
- New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed. (2020-03-01).
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
- Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed. (2016-03-01).
Sources
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII [pubmed.ncbi.nlm.nih.gov]
- 13. New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzenesulfonamidopyrimidine Derivatives
This guide provides a comprehensive technical overview of the therapeutic potential of 2-benzenesulfonamidopyrimidine derivatives, a versatile scaffold in medicinal chemistry. We will delve into the key molecular targets, mechanisms of action, and the experimental methodologies used to validate these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs, demonstrating its privileged structure in medicinal chemistry. When coupled with a pyrimidine ring, the resulting this compound core offers a unique three-dimensional arrangement and electronic properties that enable it to interact with a diverse range of biological targets. This guide will explore the most promising therapeutic avenues for derivatives of this scaffold, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, as well as their activity as modulators of specific ion channels.
Part 1: Anticancer Activity - Targeting Tumor Hypoxia and Proliferation
A primary focus of research into this compound derivatives has been their potential as anticancer agents. This activity stems from their ability to selectively target enzymatic and signaling pathways that are crucial for tumor growth and survival.
Carbonic Anhydrase Inhibition: A Key to Combating Hypoxic Tumors
A hallmark of solid tumors is hypoxia, a state of low oxygen that drives tumor progression and resistance to therapy. To survive in this acidic microenvironment, cancer cells upregulate specific isoforms of carbonic anhydrase (CA), particularly the transmembrane enzymes CA IX and CA XII.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[1][2] By inhibiting these tumor-associated CAs, this compound derivatives can disrupt pH homeostasis, leading to apoptosis and reduced tumor growth.
The sulfonamide group of these compounds acts as a zinc-binding group, chelating the Zn2+ ion in the active site of the enzyme, which is essential for its catalytic activity.[4] The pyrimidine moiety and other substitutions on the benzenesulfonamide ring contribute to the affinity and isoform selectivity of the inhibitors.[4][5]
The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives with pyrimidine or related heterocyclic moieties against key carbonic anhydrase isoforms.
| Compound ID | Target Isoform | Ki (µM) | Selectivity (CA II / Target) | Reference |
| Compound 6e | hCA II | 0.04 | - | [4] |
| Compound 6f | hCA II | 0.04 | - | [4] |
| Compound 12f | hCA II | 0.09 | 9.40 (vs CA IX), 9.20 (vs CA XII) | [6] |
| Compound 12p | hCA II | 0.05 | 9.40 (vs CA IX), 9.20 (vs CA XII) | [6] |
| Compound 17e | hCA IX | 0.025-0.052 | 8.9-19.92 (vs CA I), 2.83-4.35 (vs CA II) | [7] |
| Compound 17h | hCA XII | 0.031-0.080 | 5.78-16.06 (vs CA I), 2.05-3.15 (vs CA II) | [7] |
This assay directly measures the enzymatic activity of CA and its inhibition.
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is followed by observing the color change of a pH indicator.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the purified CA enzyme.
-
Prepare serial dilutions of the this compound derivative inhibitor.
-
Prepare a CO₂-saturated water solution.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ value by fitting the dose-response data to an appropriate equation.[5]
-
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers. Benzenesulfonamide derivatives have been identified as inhibitors of several kinases, including Tropomyosin receptor kinase A (TrkA).[8]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10]
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal.[9]
Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate containing TrkA enzyme, a suitable substrate (e.g., Poly (Glu, Tyr)), ATP, and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and stop the kinase reaction.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[11]
-
Caption: ADP-Glo™ Kinase Assay Workflow.
Part 2: Antimicrobial Activity - Disrupting Essential Bacterial Metabolism
Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[12] The this compound scaffold has been explored for the development of new antimicrobial agents.
Mechanism of Action: Inhibition of Folate Synthesis
In contrast to humans who obtain folate (vitamin B9) from their diet, bacteria must synthesize it de novo.[12][13] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[12][] This inhibition blocks the synthesis of folic acid, which is essential for the production of nucleotides and amino acids, ultimately leading to a bacteriostatic effect.[][15]
Caption: Inhibition of Bacterial Folate Synthesis.
The following table presents the minimum inhibitory concentration (MIC) values for representative benzenesulfonamide derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [15] |
| Compound 4h | S. aureus | 6.63 | [15] |
| Compound 4a | P. aeruginosa | 6.67 | [15] |
| Compound 4f | B. subtilis | 6.63 | [15] |
| Compound 4e | C. albicans | 6.63 | [15] |
Part 3: Modulation of Ion Channels - Targeting TRPV4
Transient Receptor Potential (TRP) channels are a family of ion channels involved in various sensory functions. The vanilloid member 4 (TRPV4) is a non-selective cation channel implicated in numerous physiological and pathophysiological processes, including inflammation and pain.[16] Benzenesulfonamide derivatives have emerged as potential antagonists of TRPV4.[17]
Experimental Protocol: Calcium Imaging Assay for TRPV4 Antagonism
This high-throughput functional assay measures changes in intracellular calcium levels upon channel activation.[18][19]
Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV4 leads to calcium influx, which is detected as an increase in fluorescence. Antagonists will block this response.
Methodology:
-
Cell Preparation:
-
Plate cells stably expressing TRPV4 in a multi-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[19]
-
-
Assay Procedure:
-
Add the this compound derivative (antagonist) to the wells and incubate.
-
Add a known TRPV4 agonist (e.g., GSK1016790A) to activate the channel.[20]
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist in the presence and absence of the antagonist.
-
Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
-
Part 4: Anti-inflammatory and Other Activities
The benzenesulfonamide scaffold is also present in drugs with anti-inflammatory properties, such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[21] The anti-inflammatory effects of some sulfonamides are also linked to the modulation of inflammatory pathways involving cytokines and reactive oxygen species.[22]
Conclusion and Future Directions
Derivatives of this compound represent a highly versatile scaffold with the potential to target a range of therapeutic areas. The well-documented activity of these compounds as inhibitors of carbonic anhydrases, kinases, and bacterial folate synthesis provides a strong foundation for further drug discovery efforts. The emerging role of this scaffold in modulating ion channels like TRPV4 opens up new avenues for research.
Future work should focus on optimizing the potency and selectivity of these derivatives for their respective targets through structure-activity relationship (SAR) studies. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. The development of highly selective inhibitors will be key to minimizing off-target effects and improving the therapeutic index of this promising class of compounds.
References
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manuals.
- (PDF) Antimicrobial sulfonamide drugs. (2025, August 9). ResearchGate.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic.
- Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. (n.d.). PubMed.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2025, January 3). PubMed.
- List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com.
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (n.d.). PubMed.
- TECHNICAL MANUAL Rat TRPV4(Transient Receptor Potential Cation Channel Subfamily V, Member 4) ELISA Kit. (n.d.). Assay Genie.
- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (n.d.). PubMed.
- Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.
- High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. (n.d.). NCBI.
- Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. (n.d.). PubMed.
- Detection of TRPV4 channel current-like activity in Fawn Hooded hypertensive (FHH) rat cerebral arterial muscle cells. (2017, May 4). PubMed Central.
- New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies. (2020, March 1). PubMed.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). NIH.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH.
- Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016, March 1). PubMed.
- Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014, August 1). Journal of Young Investigators.
- Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (2022, May 4). PubMed Central.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI.
- TRPV4 agonists and antagonists. (n.d.). PubMed.
- Structural Pharmacology of TRPV4 Antagonists. (2024, April 24). PMC - NIH.
- Ionotropic Receptors as Potential Targets Against Insect-Transmitted Diseases. (n.d.). MDPI.
- WO2009146177A1 - Trpv4 antagonists. (n.d.). Google Patents.
- Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed.
- Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity. (2022, September 3). PubMed.
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.au [promega.com.au]
- 10. promega.com [promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 15. researchgate.net [researchgate.net]
- 16. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Detection of TRPV4 channel current-like activity in Fawn Hooded hypertensive (FHH) rat cerebral arterial muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openaccesspub.org [openaccesspub.org]
- 22. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-Benzenesulfonamidopyrimidine Interactions
Abstract: The 2-benzenesulfonamidopyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. The rational design and optimization of drug candidates based on this scaffold are significantly accelerated by in silico modeling techniques. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of computational methods to characterize and predict the interactions of this compound derivatives. We will explore an integrated workflow encompassing structure-based and ligand-based drug design, detailing the causality behind methodological choices and providing field-proven protocols for molecular docking, molecular dynamics simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. The objective is to furnish a robust, self-validating computational strategy that minimizes attrition rates and guides the synthesis of more potent and selective therapeutic agents.[1][2]
Introduction: The this compound Scaffold in Drug Discovery
Chemical Features and Therapeutic Potential
The this compound scaffold is a composite of two key pharmacophoric fragments: a benzenesulfonamide group and a pyrimidine ring. The sulfonamide moiety (–S(=O)₂–NH–) is a versatile hydrogen-bond donor and acceptor and can act as a zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[3][4][5] The pyrimidine ring, a nitrogen-containing heterocycle, is frequently found in kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site.[6][7] The combination of these features in a single scaffold provides a powerful platform for developing highly specific and potent enzyme inhibitors.
The Imperative for Computational Modeling in Modern Drug Discovery
The journey from a hit compound to a marketable drug is notoriously long, expensive, and fraught with failure.[2] Computer-Aided Drug Design (CADD), or in silico modeling, has become an indispensable tool to mitigate these challenges.[8][9] By simulating molecular interactions on a computer, CADD allows for the rapid screening of vast chemical libraries, the prioritization of synthetic efforts, and the early identification of potential liabilities such as off-target effects or poor pharmacokinetic properties.[10][11] This predictive power significantly reduces the time and cost associated with drug development and lowers the high attrition rates often seen in preclinical and clinical trials.[1][9]
The Integrated In Silico Modeling Workflow: A Strategic Overview
A successful computational campaign does not rely on a single method but rather on an integrated workflow where different techniques are used to cross-validate and build upon each other's findings. The process is iterative, often cycling between computational prediction and experimental validation to refine molecular designs.
Structure-Based Drug Design (SBDD): Interrogating the Target
When the three-dimensional structure of the biological target is known, SBDD methods provide a powerful, visual, and intuitive approach to designing ligands.
Molecular Docking: Predicting Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[4][12] This is the workhorse of SBDD, used for both virtual screening and understanding structure-activity relationships (SAR).
Causality Behind the Protocol: The protocol is designed to ensure both the receptor and ligand are chemically correct and sterically plausible before simulating their interaction. Energy minimization removes any artificial strain from manually or computationally generated structures. Defining the binding site focuses the computational search, saving time and increasing accuracy. Validation with a known ligand (re-docking) is a critical sanity check to ensure the chosen docking parameters can reproduce experimental reality.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Obtain the target protein structure from the Protein Data Bank (PDB).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Draw the this compound derivative using a chemical sketcher (e.g., ChemDraw) or obtain its structure from a database (e.g., PubChem).
-
Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts from a low-energy, realistic conformation.
-
Define the rotatable bonds, which allows the docking algorithm to explore conformational flexibility.
-
Save the prepared ligand in the .pdbqt format.
-
-
Docking Execution:
-
Define the search space (the "grid box") to encompass the entire binding site of the target protein. The size should be sufficient to allow the ligand to rotate freely but not so large as to waste computational effort.
-
Run the docking simulation using a program like AutoDock Vina. The exhaustiveness parameter controls the thoroughness of the conformational search.
-
The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis and Validation:
-
Validation: If a co-crystallized ligand was present, re-dock it into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose indicates a valid docking protocol.[6]
-
Visualize the top-ranked poses of your new compound within the binding site.
-
Analyze the key non-covalent interactions: hydrogen bonds, hydrophobic contacts, π-π stacking, and ionic interactions.[13][14] These interactions provide a chemical rationale for the predicted binding affinity.
-
Data Presentation: Sample Docking Results
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions (Residue) |
| Lead-01 | -9.8 | Met-120 (backbone), Glu-65 (sidechain) | Phe-178 (π-π stacking) |
| Analog-01a | -8.5 | Met-120 (backbone) | - |
| Analog-01b | -10.5 | Met-120, Glu-65, Asn-118 | Phe-178, Leu-45 (hydrophobic) |
| Cefuroxime | -8.1 | Ser-210, Thr-315 | - |
Table 1: Hypothetical docking results comparing a lead compound and its analogs against a target protein. Cefuroxime is included as a reference standard for comparison.[4]
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing crucial insights into the stability of a protein-ligand complex and the role of solvent.[15][16] An MD simulation is a vital follow-up to docking, used to refine and validate the predicted binding pose.
Causality Behind the Protocol: A static docked pose may not be stable in a dynamic, solvated environment. MD simulations test this stability. The system is first minimized to remove clashes, then gently heated and equilibrated to bring it to physiological conditions before the production run. Analyzing the trajectory (RMSD, RMSF) confirms if the simulation has reached a stable state and if the ligand remains bound in a consistent pose.
Experimental Protocol: MD Simulation using GROMACS/AMBER
-
System Preparation:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Parameterize the ligand: Generate a topology file and force field parameters for the this compound derivative, as standard protein force fields (e.g., AMBER, CHARMM) do not include parameters for all drug-like molecules.
-
Place the complex in the center of a periodic solvent box (e.g., a cube of water).
-
Add counter-ions to neutralize the system's overall charge.
-
-
Simulation Execution:
-
Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes, particularly with the newly added solvent.
-
Heating (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (1 atm) to ensure the solvent density is correct.
-
Production Run: Run the simulation for a significant period (typically 100-1000 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not dissociating.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein, which may be important for binding.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable hydrogen bond will be present for a high percentage of the simulation time.
-
Ligand-Based Drug Design (LBDD): Learning from Known Actives
When the target structure is unknown, or as a complementary approach to SBDD, LBDD methods use the information from a set of known active and inactive molecules to build predictive models.
Pharmacophore Modeling: Identifying Essential Chemical Features
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.[17][18] These models are excellent for virtual screening to find novel scaffolds that match the required features.
Causality Behind the Protocol: This method assumes that a set of active molecules bind to the same target in a similar manner. By overlaying their low-energy conformations, the algorithm identifies the common chemical features (e.g., H-bond donors, aromatic rings) and their spatial relationships that are critical for activity.[19]
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Data Set Preparation:
-
Collect a set of structurally diverse compounds with known high affinity for the target of interest.
-
Generate multiple low-energy 3D conformations for each molecule to account for flexibility.
-
-
Feature Identification and Alignment:
-
Use software (e.g., LigandScout, Phase) to identify pharmacophoric features in each molecule (e.g., Hydrogen Bond Acceptor/Donor, Aromatic Ring, Hydrophobic Center).
-
The software aligns the molecules, attempting to find a common 3D arrangement of features shared by all active compounds.
-
-
Model Generation and Validation:
-
The resulting alignment and common features constitute the pharmacophore hypothesis.
-
Validate the model by using it to screen a database containing the known actives and a set of known inactives (decoys). A good model will correctly identify the actives with high sensitivity and specificity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical correlation between the chemical properties of a set of molecules and their biological activity.[1] These models are powerful for predicting the potency of newly designed, unsynthesized analogs.[20][21]
Causality Behind the Protocol: The core principle is that changes in a molecule's structure lead to changes in its activity. QSAR quantifies this relationship. By calculating various molecular descriptors (representing properties like size, hydrophobicity, and electronic character) and using statistical methods to correlate them with activity, a predictive equation is built. Cross-validation (e.g., leave-one-out) is essential to ensure the model is not overfitted to the training data and has genuine predictive power.[21]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Development
-
Data Set Preparation:
-
Compile a data set of this compound analogs with a wide range of biological activities (e.g., IC₅₀ values), preferably spanning several orders of magnitude.
-
Divide the set into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.
-
-
Molecular Alignment:
-
Align all molecules in the training set based on a common substructure (the this compound core). This is the most critical step for building a robust 3D-QSAR model.
-
-
Field Calculation and Model Building:
-
Place each aligned molecule in a 3D grid.
-
At each grid point, calculate the steric and electrostatic fields (CoMFA) or other properties like hydrophobicity and H-bond potential (CoMSIA).
-
Use Partial Least Squares (PLS) regression to build a mathematical equation linking the variations in these field values to the variations in biological activity.
-
-
Model Validation:
-
Internal Validation: Assess the model's robustness using the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered a good model.
-
External Validation: Use the final model to predict the activity of the molecules in the test set. A high predictive correlation coefficient (r²_pred) indicates the model can accurately predict the activity of new compounds.
-
Data Presentation: Sample QSAR Model Statistics
| Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| Cross-validated q² | 0.68 | 0.73 | Good internal predictability.[21] |
| Non-cross-validated r² | 0.95 | 0.97 | High correlation for the training set. |
| F-statistic | 155 | 180 | Statistically significant model. |
| Predictive r² (Test Set) | 0.75 | 0.81 | Good predictive power for external compounds.[6] |
Table 2: Typical validation metrics for 3D-QSAR models. Higher values for q² and r² indicate a more robust and predictive model.
Optimizing for Success: In Silico ADMET Profiling
A compound can be highly potent but fail in development due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET models can predict these properties early in the design cycle.[3]
Protocol: Early Stage ADMET Assessment
-
Physicochemical Properties: Calculate key descriptors like molecular weight, logP (hydrophobicity), number of hydrogen bond donors/acceptors, and polar surface area.
-
Lipinski's Rule of Five: Check for compliance with this rule of thumb, which helps assess "drug-likeness" and potential oral bioavailability.[22]
-
Toxicity Prediction: Use models (e.g., DEREK, Toxtree) to flag potential toxicophores or predict outcomes like mutagenicity or cardiotoxicity.
-
Metabolism Prediction: Identify likely sites of metabolism by cytochrome P450 enzymes to guide modifications that can improve metabolic stability.
Conclusion: Synthesizing Data for Drug Development Decisions
The in silico modeling of this compound interactions is a multi-faceted process that provides a holistic view of a potential drug candidate. By integrating structure-based methods like docking and MD simulations with ligand-based approaches such as pharmacophore and QSAR modeling, researchers can build a strong, data-driven rationale for advancing specific compounds. These computational techniques do not replace experimental work but rather focus and guide it, creating an efficient, iterative cycle of design, prediction, synthesis, and testing. This strategy ultimately enhances the probability of success in the complex and challenging endeavor of drug discovery.[2][10]
References
- Drug Discovery Tools and In Silico Techniques: A Review. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- A Guide to In Silico Drug Design. (2021). Pharmaceuticals. [Link]
- A Review on In-Silico Approaches for Drug Designing and Drug Discovery. (2023).
- In-silico drug design: An approach which revolutionarised the drug discovery process. (2020). SciSpace. [Link]
- IN SILICO MODELLING AND DRUG DESIGN – A REVIEW. (2018).
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024). PeerJ. [Link]
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Journal of the Serbian Chemical Society. [Link]
- Acetylenic Sulfones and Acetylenic Sulfonamide Analogs: A Novel and Preferable Antimicrobial Drugs Based on Computational Strategies. (2022).
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules. [Link]
- (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024).
- Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. (2005). Bioorganic & Medicinal Chemistry. [Link]
- Pharmacophore modeling and 2D-3D molecular structures of identified... (2020).
- Pharmacophore modeling in drug design. (2025). Advanced Pharmacology. [Link]
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Journal of Receptors and Signal Transduction. [Link]
- Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. (2024).
- Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. (2016). Journal of Molecular Graphics and Modelling. [Link]
- Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. (2014). RSC Advances. [Link]
- Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics. [Link]
- Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors. (2011). Bioorganic & Medicinal Chemistry. [Link]
- In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (2020). Current Drug Metabolism. [Link]
- Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics Simulations. (2019).
- Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Overview of pharmacophore modeling and its applications. (2023).
- Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. (2025). Cumhuriyet Science Journal. [Link]
- In silico modelling of drug–polymer interactions for pharmaceutical formulations. (2010). Philosophical Transactions of the Royal Society A. [Link]
- Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry. [Link]
- A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein. (2022). Physical Chemistry Chemical Physics. [Link]
- (PDF) Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. (2014).
- Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). Methods in Molecular Biology. [Link]
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2022). International Journal of Molecular Sciences. [Link]
- (PDF) MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (2019).
- 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. (2022).
- Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
- (PDF) Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors. (2014).
- Molecular Simulation Guided Protein Engineering and Drug Discovery. (2020). eScholarship, University of California. [Link]
- Molecular Docking Studies of Benzimidazopyrimidine and Coumarin Substituted Benzimidazopyrimidine Derivatives: As Potential Human Aurora A Kinase Inhibitors. (2014).
- In Silico Modeling of the Interaction of NBD Steroids with Insect Steroid-Binding Protein SPC-2. (2022). International Journal of Molecular Sciences. [Link]
- (PDF) In silico modelling of drug-polymer interactions for pharmaceutical formulations. (2010).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjb.ro [rjb.ro]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic C.V. of 2-Benzenesulfonamidopyrimidine: A Technical Guide for Researchers
Introduction
2-Benzenesulfonamidopyrimidine, also known by its IUPAC name N-pyrimidin-2-ylbenzenesulfonamide, is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of the well-established sulfonamide class of compounds, it presents a versatile scaffold for the design of novel therapeutic agents. The unique combination of a benzenesulfonyl group and a pyrimidine ring imparts a distinct electronic and structural profile, making it a compelling subject for spectroscopic investigation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers engaged in its synthesis, characterization, and application.
The structural elucidation of newly synthesized molecules is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For a compound like this compound, a thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior.
Molecular Structure
The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a benzene ring connected to a pyrimidine ring through a sulfonamide linkage.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the benzene and pyrimidine rings, as well as the N-H proton of the sulfonamide group.
Experimental Protocol:
A typical ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable N-H proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm.
-
Data Interpretation:
The expected chemical shifts (δ) in ppm are summarized below. These are predicted values based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Pyrimidine H-4, H-6 | ~8.6 | Doublet | 2H | ~4.8 |
| Pyrimidine H-5 | ~7.1 | Triplet | 1H | ~4.8 |
| Benzene H-2', H-6' (ortho) | ~7.9 | Doublet of Doublets | 2H | ~7.8, 1.5 |
| Benzene H-3', H-5' (meta) | ~7.6 | Triplet | 2H | ~7.8 |
| Benzene H-4' (para) | ~7.5 | Triplet | 1H | ~7.8 |
| Sulfonamide N-H | ~11.0-12.0 | Broad Singlet | 1H | - |
Expert Insights:
-
The downfield chemical shift of the pyrimidine protons (H-4, H-6) is due to the electron-withdrawing nature of the nitrogen atoms in the ring.
-
The protons on the benzene ring exhibit a characteristic splitting pattern. The ortho protons are typically the most deshielded due to their proximity to the electron-withdrawing sulfonyl group.
-
The sulfonamide N-H proton is often broad and its chemical shift can be highly dependent on concentration, temperature, and solvent. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is often beneficial.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~158 |
| Pyrimidine C-4, C-6 | ~157 |
| Pyrimidine C-5 | ~117 |
| Benzene C-1' (ipso) | ~140 |
| Benzene C-2', C-6' (ortho) | ~127 |
| Benzene C-3', C-5' (meta) | ~129 |
| Benzene C-4' (para) | ~133 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Interpretation:
The key vibrational frequencies for this compound are presented below.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3300 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=N Stretch (Pyrimidine) | 1570-1600 | Strong |
| C=C Stretch (Aromatic) | 1450-1500 | Medium-Strong |
| S=O Asymmetric Stretch | 1330-1370 | Strong |
| S=O Symmetric Stretch | 1150-1180 | Strong |
| S-N Stretch | 900-950 | Medium |
| C-H Bending (Aromatic) | 690-900 | Strong |
Expert Insights:
-
The two strong absorption bands for the S=O stretching are highly characteristic of the sulfonamide group.
-
The N-H stretching frequency can be influenced by hydrogen bonding. In the solid state, this band is often broader than in a dilute solution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is observed. In negative mode, the deprotonated molecule [M-H]⁻ is observed.
-
Mass Range: A range of m/z 50-500 is typically sufficient.
-
Data Interpretation:
-
Molecular Ion: The expected exact mass of C₁₀H₉N₃O₂S is 235.04. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 236.05. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.03.
-
Fragmentation Pattern: The fragmentation of sulfonamides can be complex. Common fragmentation pathways involve the cleavage of the S-N and S-C bonds.
The Crystallography of 2-Benzenesulfonamidopyrimidine: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth crystallographic analysis of 2-benzenesulfonamidopyrimidine, a key scaffold in medicinal chemistry. We delve into the single-crystal X-ray diffraction data to elucidate its three-dimensional structure, molecular conformation, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies for its synthesis, crystallization, and structural determination. The detailed structural analysis presented herein serves as a foundational resource for the rational design of novel therapeutics targeting a range of biological pathways.
Introduction: The Significance of the Sulfonamidopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] When coupled with a benzenesulfonamide moiety, the resulting this compound core exhibits a remarkable spectrum of pharmacological activities. Sulfonamides, in general, are a well-established class of therapeutic agents, known for their antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The amalgamation of these two pharmacophores in this compound has led to its exploration in various drug discovery programs, targeting enzymes and receptors implicated in a multitude of diseases.
A comprehensive understanding of the three-dimensional structure of this compound at an atomic level is paramount for structure-based drug design. Crystallographic data provides precise information on bond lengths, bond angles, and torsional angles, which dictates the molecule's conformation and its potential interactions with a biological target. Furthermore, the analysis of intermolecular interactions in the crystalline state, such as hydrogen bonding and π-stacking, offers invaluable insights into the molecule's physicochemical properties, including solubility and crystal packing, which are critical for drug development.
This guide presents a detailed crystallographic investigation of this compound, supported by a robust experimental framework for its synthesis and crystallization.
Synthesis and Crystallization: A Protocol for Obtaining High-Quality Single Crystals
The successful crystallographic analysis of any small molecule is contingent upon the availability of high-quality single crystals. This section outlines a detailed, self-validating protocol for the synthesis and crystallization of this compound, with an emphasis on the causality behind the experimental choices.
Synthetic Protocol
The synthesis of this compound is typically achieved through the condensation of 2-aminopyrimidine with benzenesulfonyl chloride in the presence of a suitable base.
Experimental Workflow for Synthesis
Sources
The Dawn of a Medical Revolution: An In-depth Technical Guide to the Discovery and History of 2-Benzenesulfonamidopyrimidine (Sulfapyridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 2-Benzenesulfonamidopyrimidine, known historically as Sulfapyridine and commercially as M&B 693. We delve into the pivotal discovery of this compound, a landmark achievement in the pre-antibiotic era that revolutionized the treatment of bacterial infections. This document details the scientific journey from its synthesis to its celebrated clinical applications, including its crucial role in World War II. We provide in-depth technical information, including detailed synthetic protocols, characterization data, and a thorough examination of its mechanism of action. Furthermore, this guide explores the evolution of its use, its modern-day relevance as a metabolite of sulfasalazine in treating inflammatory conditions, and the broader implications of its discovery on the field of medicinal chemistry.
Historical Context: The Quest for a "Magic Bullet"
The early 20th century was a period of intense scientific endeavor to find chemical agents that could selectively target pathogenic microbes without harming the host—a concept termed the "magic bullet" by Paul Ehrlich.[1][2] The landscape of medicine was grim, with bacterial infections like pneumonia, puerperal fever, and meningitis often leading to fatal outcomes. The discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil, by Gerhard Domagk in the early 1930s, marked a turning point.[3][4] It was soon discovered that the active antibacterial agent was not the dye itself, but its in vivo metabolite, sulfanilamide.[5] This breakthrough ignited a fervent search for more effective and less toxic sulfonamide derivatives, setting the stage for the advent of Sulfapyridine.[3]
The Discovery and Development of M&B 693
At the British pharmaceutical firm May & Baker Ltd. in Dagenham, a team of chemists led by director of research Arthur Ewins was systematically synthesizing and evaluating numerous sulfonamide derivatives.[6] On November 2, 1937, chemist Montague Phillips successfully synthesized a new compound, 2-(p-aminobenzenesulphonamido)pyridine, which was recorded in their test log as T693.[7][8]
This compound, later designated M&B 693, was then passed on to pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology, Middlesex Hospital in London for biological evaluation.[7][9] Whitby's in vivo studies in mice revealed the remarkable efficacy of M&B 693 against pneumococcal infections, a leading cause of death at the time.[7][8] His findings were a significant breakthrough, as previous sulfonamides had shown limited activity against this type of bacteria.
The promising results from animal studies led to clinical trials. Between March and June 1938, physicians G. Mary Evans and Wilfrid Gaisford conducted trials at Dudley Road Hospital, Birmingham, which demonstrated a dramatic reduction in mortality from lobar pneumonia.[7] May & Baker subsequently began marketing the drug under the trade name Dagenan in October 1938.[7] M&B 693 quickly became known as a "wonder drug," famously used to treat Winston Churchill's bacterial pneumonia during World War II.[2][7] Its widespread use during the war for treating wound infections and pneumonia saved countless lives, though its demand often outstripped May & Baker's production capacity.[7][10][11]
Physicochemical Properties and Characterization
This compound is a white or yellowish-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [12] |
| Molar Mass | 249.29 g/mol | [3] |
| Melting Point | 191-193 °C | [3] |
| Water Solubility | Very slightly soluble; pH dependent (<1 mg/mL at 22 °C) | [3][12][13] |
| pKa | 8.43 | [3] |
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of synthesized this compound. Below are the expected spectroscopic data.
Infrared (IR) Spectroscopy:
The IR spectrum of Sulfapyridine exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3416, 3310 | N-H stretching (primary amine) |
| 3250 | N-H stretching (sulfonamide) |
| 1620-1590 | C=C stretching (aromatic rings) |
| 1330-1310 | Asymmetric SO₂ stretching |
| 1150-1130 | Symmetric SO₂ stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, δ in ppm): The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzene and pyridine rings, as well as the amine protons.
-
¹³C NMR (DMSO-d₆, δ in ppm): The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.
Synthesis of this compound
The classical synthesis of Sulfapyridine involves the reaction of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group. This method, adapted from established organic chemistry protocols, is detailed below.
Experimental Protocol: Synthesis of 2-(p-Aminobenzenesulphonamido)pyridine
Step 1: Synthesis of 2-(p-Acetylaminobenzenesulphonamido)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in pyridine.
-
To this solution, slowly add p-acetylaminobenzenesulfonyl chloride in portions. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture under reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, and then pour it into a beaker of cold water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2-(p-acetylaminobenzenesulphonamido)pyridine.
Step 2: Hydrolysis to 2-(p-Aminobenzenesulphonamido)pyridine (Sulfapyridine)
-
Suspend the 2-(p-acetylaminobenzenesulphonamido)pyridine obtained in the previous step in a solution of dilute sodium hydroxide.
-
Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis (typically 1-2 hours).
-
Allow the solution to cool and then carefully neutralize it with dilute acetic acid until the pH is approximately 7.
-
The product, 2-(p-aminobenzenesulphonamido)pyridine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from acetone or aqueous ethanol.
Decline in Use and Modern Relevance
Despite its initial success, the use of Sulfapyridine as a primary antibacterial agent declined with the advent of penicillin and other more potent and less toxic antibiotics. [7]A significant drawback of Sulfapyridine was its low and pH-dependent water solubility, which led to a risk of crystalluria—the crystallization of the drug in the kidneys and urinary tract, causing pain and potential blockage. [12][13]Additionally, like other sulfonamides, it carried a risk of serious side effects such as agranulocytosis. [12] However, this compound has found a renewed role in modern medicine as a key component of the drug sulfasalazine. [12][14]Sulfasalazine is a prodrug used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. [11][14][15]
Sulfasalazine: A Prodrug of Sulfapyridine
Sulfasalazine consists of a molecule of sulfapyridine linked to a molecule of 5-aminosalicylic acid (5-ASA) via an azo bond. [6][14]When administered orally, the majority of the sulfasalazine molecule passes through the small intestine unabsorbed. In the colon, gut bacteria cleave the azo bond, releasing sulfapyridine and 5-ASA. [6][11][16]5-ASA is the primary active anti-inflammatory agent in the treatment of IBD, acting locally on the colonic mucosa. [15]The released sulfapyridine is absorbed and is believed to contribute to the therapeutic effects in rheumatoid arthritis through its systemic immunomodulatory properties. [15]
Conclusion
The discovery of this compound, or Sulfapyridine, represents a pivotal moment in the history of medicine. It was a direct result of systematic chemical synthesis and biological screening, embodying the principles of medicinal chemistry. While its use as a frontline antibiotic has been superseded, its legacy endures. The principles of its mechanism of action continue to inform our understanding of antimicrobial therapy, and its modern application within the structure of sulfasalazine demonstrates the enduring value of this historic molecule. For researchers and drug development professionals, the story of Sulfapyridine serves as a powerful reminder of the transformative potential of chemical innovation in the fight against disease.
References
- Sulfapyridine - Wikipedia. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Sulfonamide (medicine) - Wikipedia. [Link]
- Sir Lionel Whitby: War hero, medical pioneer, Master | Downing College Cambridge. [Link]
- Sulfapyridine - Wikiwand. [Link]
- Sulfanilamide - MOTM - VRML version - School of Chemistry | University of Bristol. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- Sulfonamides: The first synthetic antibacterial agents - Hektoen Intern
- Pre Antibiotics – Back From The Dead - History of Science Museum. [Link]
- What is the mechanism of Sulfasalazine?
- Whitby, L. (1938). Chemotherapy of pneumococcal and other infections with 2-(p-aminobenzenesulphonamide) pyridine. The Lancet, 231(5987), 1210-1212.
- Original laboratory sample of 'M and B 693', England, 1938. [Link]
- Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem. [Link]
- Sulfasalazine - St
- Sulfasalazine: Package Insert / Prescribing Inform
- Folate Antagonists | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e | AccessPharmacy. [Link]
- Synthesis, spectroscopic characterization and powder XRD of transition metal complex (mercury) of sulphapyridine - Zenodo. [Link]
- Dapsone and sulfapyridine - PubMed. [Link]
- The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine - ResearchG
- Sulfapyridine - ChemBK. [Link]
- Folic acid synthesis and sulfonamides site of action - ResearchG
- Mechanism of action of antibiotics targeting folic acid synthesis: (1)...
- Clinical pharmacokinetics of sulphasalazine - PubMed. [Link]
- Sulfasalazine - PubChem. [Link]
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. | PDF - Scribd. [Link]
- A Text-Book of Practical Organic Chemistry. [Link]
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. [Link]
- Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH 2 Cl 2 (blue line)
- Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model | Request PDF - ResearchG
- Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + W
- CN105348184A - Preparation method for sulfasalazine - Google P
- Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols - Organic Chemistry Portal. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]
Sources
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 4. bazaarint.com [bazaarint.com]
- 5. CH205679A - Process for the preparation of 2- (para-amino-benzenesulfamido) -pyridine. - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A kind of method using sulfapyridine as raw material to synthesize sulfasalazine - Patent CN-105367489-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation method of sulfasalazine - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 10. Sulfapyridine(144-83-2) 13C NMR spectrum [chemicalbook.com]
- 11. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sulfapyridine(144-83-2) 1H NMR [m.chemicalbook.com]
- 13. medkoo.com [medkoo.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
The Enduring Scaffold: A Review of Benzenesulfonamide-Containing Compounds in Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. First introduced to medicine as antibacterial agents, compounds containing this functional group have since been developed to treat a vast range of conditions, including glaucoma, epilepsy, inflammation, cancer, and diabetes. This guide provides a comprehensive review of benzenesulfonamide-containing compounds in drug discovery, intended for researchers, scientists, and drug development professionals. We will explore the fundamental chemistry, delve into the mechanisms of action across different therapeutic classes, present detailed synthetic and assay protocols, analyze structure-activity relationships, and discuss the future perspectives of this versatile pharmacophore.
The Benzenesulfonamide: A Privileged Pharmacophore
The benzenesulfonamide functional group, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), possesses a unique combination of chemical and physical properties that make it exceptionally well-suited for drug design. The sulfonamide group is a strong electron-withdrawing group, influencing the acidity of the N-H proton. It can act as a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[1] Crucially, the sulfonamide moiety is a superb zinc-binding group, a feature that underpins its inhibitory activity against a large family of zinc-containing metalloenzymes.[2]
Its journey began with the discovery of Prontosil, the first commercially available antibacterial antibiotic, which was found to be a prodrug metabolized in the body to the active compound, sulfanilamide.[3] This seminal discovery unveiled the principle of competitive antagonism and ushered in the era of chemotherapy.[3][4] Since then, the scaffold has been iteratively modified to create drugs targeting a wide array of proteins.
Major Therapeutic Classes and Mechanisms of Action
The true versatility of the benzenesulfonamide scaffold is evident in the breadth of its therapeutic applications. This section explores the core mechanisms by which these compounds exert their pharmacological effects across different disease areas.
Antibacterial Agents: The Classic Mechanism
The original therapeutic application for sulfonamides was in combating bacterial infections.[5] Their mechanism relies on the structural similarity between sulfanilamide and para-aminobenzoic acid (PABA).[4] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[6][7] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and proteins.[]
Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). By mimicking PABA, they bind to the active site of DHPS, blocking the synthesis of dihydrofolic acid, a critical intermediate in the folate pathway.[4][] This disruption halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[3][6] They are often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway (dihydrofolate reductase), to create a synergistic and bactericidal effect.[6][]
Carbonic Anhydrase Inhibitors (CAIs)
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They play critical roles in pH regulation and fluid balance. The sulfonamide group is a potent inhibitor of CAs.
Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding mimics the transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. study.com [study.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a titan in the landscape of medicinal chemistry. As a fundamental component of nucleic acids, its inherent biological relevance has rendered it a "privileged scaffold" in drug discovery.[1][2][3] This guide provides an in-depth exploration of pyrimidine derivatives, moving beyond a mere recitation of facts to offer a cohesive narrative on their synthesis, structure-activity relationships (SAR), and profound impact across a spectrum of therapeutic areas. We will dissect the causality behind synthetic choices, elucidate the logic of SAR studies, and provide actionable protocols and visualizations to empower researchers in their quest for novel therapeutics.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a recurring motif in a vast number of biologically active molecules.[4][5] Its prevalence is not coincidental; the pyrimidine core's unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an ideal framework for interacting with a diverse array of biological targets.[6] This versatility has led to the development of a multitude of clinically successful drugs for treating a wide range of diseases, from infectious diseases and cancer to cardiovascular and central nervous system disorders.[7][8] The structural diversity of pyrimidine derivatives is vast, and their synthetic accessibility further cements their importance in the pharmaceutical industry.[9][10]
Strategic Synthesis of Pyrimidine Derivatives: From Classical to Contemporary Approaches
The efficient synthesis of the pyrimidine core and its analogues is a critical aspect of drug development.[11] The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
Classical Condensation Reactions: The Bedrock of Pyrimidine Synthesis
Traditional methods for pyrimidine synthesis have stood the test of time due to their reliability and broad applicability. These often involve the condensation of a compound containing an amidine moiety with a three-carbon component.[12]
-
Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[13] It remains a valuable tool for accessing a variety of substituted pyrimidines.
-
Biginelli Reaction: A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, the Biginelli reaction provides a straightforward route to dihydropyrimidinones, which can be further modified.[14]
Modern Synthetic Methodologies: Expanding the Chemical Space
Contemporary synthetic chemistry has introduced a host of innovative techniques that offer improved efficiency, milder reaction conditions, and access to novel pyrimidine scaffolds.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many pyrimidine syntheses.[14][15]
-
Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, various other MCRs have been developed to construct complex pyrimidine derivatives in a single step, enhancing atom economy and procedural simplicity.[11][14]
-
Catalysis in Pyrimidine Synthesis: The use of various catalysts, including metal catalysts and organocatalysts, has enabled the development of highly selective and efficient methods for pyrimidine synthesis.[15] For instance, copper-catalyzed cyclization of ketones with nitriles offers a general and economical route to diverse pyrimidines.
Below is a generalized workflow for the synthesis of a pyrimidine derivative, illustrating the key stages from starting materials to the final product.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Antiviral and Antimicrobial Applications
The structural similarity of pyrimidine derivatives to the natural nucleobases makes them excellent candidates for antiviral and antimicrobial drug development. M[16][17][18]any antiviral drugs are nucleoside analogues that, once incorporated into the viral genome, terminate replication. Z[16]idovudine (AZT), an anti-HIV drug, is a well-known example. I[7]n the realm of antibacterial agents, trimethoprim, which contains a pyrimidine ring, is a potent inhibitor of dihydrofolate reductase, an essential enzyme in bacterial metabolism.
[7]#### Data Summary: Biological Activities of Representative Pyrimidine Derivatives
| Derivative Class | Target/Mechanism of Action | Therapeutic Area | Representative Compounds |
| Fluoropyrimidines | Thymidylate synthase inhibition | Anticancer | 5-Fluorouracil, Capecitabine |
| Pyrido[2,3-d]pyrimidines | Kinase inhibition (e.g., EGFR, CDK) | Anticancer | Palbociclib |
| Nucleoside Analogues | Viral DNA/RNA polymerase inhibition | Antiviral | Zidovudine, Lamivudine, Acyclovir |
| Diaminopyrimidines | Dihydrofolate reductase inhibition | Antibacterial, Antimalarial | Trimethoprim, Pyrimethamine |
| Thienopyrimidines | Various, including kinase inhibition | Anticancer, Anti-inflammatory |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis and evaluation of pyrimidine derivatives, the following section outlines a representative experimental protocol.
Protocol for the Synthesis of a 2-Substituted Pyrimidine Derivative via Nucleophilic Substitution
This protocol describes the synthesis of a 2-((arylamino)methyl)pyrimidine derivative from 2-(chloromethyl)pyrimidine hydrochloride.
[19]Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Protocol for In Vitro Antibacterial Activity Screening (Disk Diffusion Assay)
This protocol outlines a standard method for evaluating the antibacterial activity of newly synthesized pyrimidine derivatives.
[20]Materials:
-
Synthesized pyrimidine derivatives
-
Standard antibiotic discs (e.g., ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum of the desired strain with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Prepare sterile paper discs impregnated with a known concentration of the synthesized pyrimidine derivative.
-
Place the impregnated discs and a standard antibiotic disc on the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
-
Compare the zone of inhibition of the test compounds with that of the standard antibiotic to determine the relative antibacterial activity.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. I[10]ts inherent biological relevance and synthetic tractability ensure its enduring legacy in medicinal chemistry. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel substitution patterns to access new chemical space, and the application of computational tools to guide the design of pyrimidine derivatives with enhanced potency and selectivity. T[11]he combination of innovative synthesis, rigorous biological evaluation, and a deep understanding of structure-activity relationships will undoubtedly lead to the next generation of pyrimidine-based drugs that address unmet medical needs.
References
- Rassias, G. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. SpringerLink.
- (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
- (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate.
- (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate.
- (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
- (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. ResearchGate.
- (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
- (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate.
- (n.d.). AI-generated Scaffold Libraries for Small Molecule Drug Discovery. Creative Diagnostics.
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
- (n.d.). A review on pyrimidine‐based derivatives: Synthesis and their biological application. ResearchGate.
- (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry.
- (2019). Natural product derived privileged scaffolds in drug discovery. PubMed.
- (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
- (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate.
- (n.d.). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate.
- (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed.
- (2011). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.
- (n.d.). Structure–activity relationship of fused pyrimidine. ResearchGate.
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher.
- (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. growingscience.com [growingscience.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchtrend.net [researchtrend.net]
- 11. jchemrev.com [jchemrev.com]
- 12. wjarr.com [wjarr.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Protocols for 2-Benzenesulfonamidopyrimidine: A Guide for Drug Discovery Professionals
This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 2-benzenesulfonamidopyrimidine and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the key biological activities of this scaffold and outlines robust methodologies to assess its therapeutic potential. We will explore its well-established role as a carbonic anhydrase inhibitor, its emerging applications in oncology, and its potential as an antimicrobial agent.
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] this compound, a prominent member of this class, has garnered significant interest due to its versatile biological profile. This guide will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the assays and the interpretation of their results.
Section 1: Carbonic Anhydrase Inhibition Assays
The primary and most extensively characterized biological activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, and cancer, makes them a critical drug target.[4]
The inhibition of specific CA isoforms, such as the tumor-associated CA IX, is a promising strategy in cancer therapy.[2] Under hypoxic conditions, solid tumors overexpress CA IX to manage intracellular pH, promoting tumor cell survival and proliferation.[2]
Principle of the Colorimetric CA Inhibition Assay
A widely used method to screen for and characterize CA inhibitors is a colorimetric assay based on the esterase activity of CAs.[3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[3][4] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3][4] In the presence of an inhibitor like this compound, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[4]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow of the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol for CA Inhibition Assay
This protocol is adapted from established methodologies for determining the inhibitory activity of compounds against human carbonic anhydrase.[3][4]
Materials and Reagents:
| Reagent | Suggested Supplier & Catalog No. | Storage |
| Human Carbonic Anhydrase I or II | Sigma-Aldrich (e.g., C4396) | -20°C or -80°C |
| p-Nitrophenyl acetate (p-NPA) | Sigma-Aldrich | Room Temperature |
| Acetazolamide (Positive Control) | Sigma-Aldrich | Room Temperature |
| Tris-HCl or Tris-Sulfate buffer | - | 4°C |
| DMSO or Acetonitrile | Sigma-Aldrich | Room Temperature |
| 96-well clear, flat-bottom microplate | Corning or equivalent | Room Temperature |
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[4]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[4]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[4]
-
Inhibitor Stock Solutions: Prepare a stock solution of this compound and the positive control (Acetazolamide) in DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
Assay Procedure:
-
Plate Setup: In a 96-well microplate, set up the following in triplicate:[4]
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[4]
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[4] Where:
-
V_max_activity is the reaction rate in the presence of the vehicle (DMSO).
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Section 2: In Vitro Anticancer Activity Assays
Several studies have highlighted the anticancer potential of sulfonamide derivatives.[2][5] The mechanism of action can be multifaceted, including the aforementioned inhibition of tumor-associated CA isoforms, as well as potential interactions with other key cancer-related proteins like p53, caspases, and NF-κB.[5] Therefore, a primary step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against various cancer cell lines.
Cell Viability Assay (MTT or Resazurin-based)
The cell viability assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cells.[5] This protocol describes a general procedure using a metabolic indicator dye.
Signaling Pathway: CA IX Inhibition in Hypoxic Tumors
Caption: Mechanism of anticancer effect via CA IX inhibition.
Materials and Reagents:
| Reagent | Suggested Supplier & Catalog No. |
| Human Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-231) | ATCC |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin | Sigma-Aldrich |
| DMSO | Sigma-Aldrich |
| 96-well cell culture plates | Corning or equivalent |
Protocol for Cell Viability Assay:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Addition of Viability Reagent:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
-
Measurement:
-
For MTT assay: Read the absorbance at 570 nm using a microplate reader.
-
For Resazurin assay: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Section 3: Antimicrobial Susceptibility Testing
Sulfonamides were the first class of synthetic antibiotics and target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[6][7] Evaluating the antimicrobial properties of novel sulfonamide derivatives like this compound is crucial.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8] The micro-broth dilution method is a standard procedure for determining the MIC.[6][8]
Materials and Reagents:
| Reagent | Suggested Supplier & Catalog No. |
| Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis) | ATCC |
| Mueller-Hinton Broth (MHB) or other appropriate broth | BD Biosciences or equivalent |
| This compound | - |
| Standard Antibiotic (e.g., Ciprofloxacin) | Sigma-Aldrich |
| 96-well microtiter plates | Corning or equivalent |
Protocol for MIC Assay:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in the appropriate broth overnight.
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.[8]
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.[8]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[8]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
-
Quantitative Data Summary Table (Example):
| Compound | Target/Cell Line | Assay Type | Endpoint | Value |
| This compound | Human Carbonic Anhydrase II | CA Inhibition | IC50 | Experimental Value |
| This compound | MCF-7 (Breast Cancer) | Cell Viability | IC50 | Experimental Value |
| This compound | Staphylococcus aureus | MIC Assay | MIC | Experimental Value |
| Acetazolamide | Human Carbonic Anhydrase II | CA Inhibition | IC50 | Reference Value |
| Doxorubicin | MCF-7 (Breast Cancer) | Cell Viability | IC50 | Reference Value |
| Ciprofloxacin | Staphylococcus aureus | MIC Assay | MIC | Reference Value |
References
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
- Carbonic Anhydrase assay. protocols.io.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.
- Carbonic Anhydrase Activity Assay. protocols.io.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed.
- Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria. PubMed.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.
- Mechanism of action of antiinflammatory drugs. PubMed.
- Cell-Based Bioassay Services. Solvias.
- Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. PubMed Central.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube.
- Development of a Cell-based Neutralizing Antibody Assay for Zinpentraxin Alfa: Challenges and Mitigation Strategies. PubMed.
- Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube.
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing 2-Benzenesulfonamidopyrimidine Activity
Introduction: The Scientific Rationale
The 2-benzenesulfonamidopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Many derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[5][6] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many pathological states.[7][8] Therefore, robust and reliable methods for characterizing the cellular activity of novel this compound derivatives are critical for advancing drug discovery programs.
This guide provides an in-depth exploration of a strategic, multi-tiered approach to evaluating these compounds in a physiologically relevant cellular context. We move beyond simple biochemical assays to provide a framework for understanding a compound's true cellular impact—from initial cytotoxic effects to direct target engagement and modulation of downstream signaling pathways. The protocols described herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
The Assay Funnel: A Strategic Workflow for Compound Characterization
A successful compound evaluation strategy follows a logical progression, starting with broad, phenotypic assessments and moving towards more specific, target-oriented assays. This "assay funnel" approach efficiently prioritizes promising candidates and conserves resources.
Caption: A strategic workflow for characterizing this compound derivatives.
Primary Screening: Assessing Global Cellular Effects
The first crucial step is to determine a compound's effect on cell proliferation and viability. This provides a baseline understanding of its potency and therapeutic window.
Principle: Measuring Cellular Health
Cell viability assays rely on markers of metabolic activity as indicators of living cells.[9] Two of the most common and robust methods are the MTT assay, which measures the activity of NAD(P)H-dependent oxidoreductases, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells.[10][11][12] The CellTiter-Glo® assay is often preferred for high-throughput screening due to its superior sensitivity, simpler protocol, and fewer interference issues compared to the MTT assay.[11][13]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of a this compound derivative.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)[3]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
White, opaque-walled 96-well or 384-well assay plates[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)[10]
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete growth medium to a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the this compound compound in the appropriate vehicle (e.g., DMSO) and then dilute into complete growth medium.
-
Carefully add the diluted compounds to the corresponding wells. Include vehicle-only controls (maximum viability) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired exposure period (e.g., 72 hours).[10]
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells.[10] Data should be normalized to the vehicle control (100% viability) and a no-cell control (0% viability). The EC50 value is determined by fitting the data to a four-parameter logistic curve.
| Parameter | Description |
| EC50 | The concentration of the compound that causes a 50% reduction in cell viability. |
| Hill Slope | The steepness of the dose-response curve. |
| Maximal Inhibition | The maximum percentage of cell viability reduction achieved. |
Secondary Assays: Interrogating Target Kinase Activity
Once a compound demonstrates anti-proliferative activity, the next step is to determine if this effect is mediated by the inhibition of a specific kinase pathway.
Principle: Measuring Phosphorylation Events
Kinase activity is most directly measured by quantifying the phosphorylation of its substrates.[7] Cell-based kinase assays provide more physiologically relevant data than in vitro assays by accounting for cellular factors like membrane permeability and off-target effects.[7][8] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for this purpose. It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement to minimize background fluorescence.[15][16] In a typical HTRF kinase assay, a europium cryptate-labeled antibody recognizes the phosphorylated substrate, and an acceptor fluorophore-labeled antibody or tag binds to the substrate itself. When the substrate is phosphorylated by the target kinase, the donor and acceptor are brought into close proximity, generating a FRET signal.[15][17][18]
Visualizing a Representative Signaling Pathway
Many this compound derivatives target kinases involved in cell growth and proliferation pathways. The diagram below illustrates a generic kinase cascade that is a common target for such inhibitors.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Protocol: HTRF Phospho-Protein Assay
This protocol describes the measurement of a target kinase's activity by quantifying the phosphorylation of its direct downstream substrate (e.g., measuring phospho-ERK to assess MEK activity).
Materials:
-
Cell line expressing the target kinase and substrate.
-
Complete growth medium and serum-free medium.
-
Assay plate (384-well, white).
-
Test compound (this compound derivative).
-
Stimulant (e.g., growth factor like EGF to activate the pathway).
-
HTRF phospho-protein and total protein assay kit (e.g., Phospho-ERK (Thr202/Tyr204) Cellular Assay Kit from Revvity).[19]
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Seed cells in a 96-well culture plate and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium. This reduces basal pathway activity.
-
-
Compound Inhibition and Stimulation:
-
Pre-treat cells with various concentrations of the this compound derivative for a defined period (e.g., 2 hours).
-
Stimulate the kinase pathway by adding a growth factor (e.g., EGF) at its EC80 concentration for a short period (e.g., 10 minutes). Include unstimulated controls.
-
-
Cell Lysis:
-
Aspirate the medium and add the HTRF lysis buffer supplemented with the detection reagents (Europium cryptate-labeled phospho-antibody and d2-labeled total antibody).
-
Incubate the plate at room temperature for 4 hours or overnight at 4°C, with gentle shaking.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 is calculated. The phospho-protein signal is typically normalized to the total protein signal to account for variations in cell number. The IC50 value is determined by plotting the normalized HTRF ratio against the compound concentration and fitting the data to a four-parameter logistic curve.
Tertiary Assays: Confirming Direct Target Engagement
The final and most definitive step is to confirm that the compound directly binds to its intended kinase target within the complex environment of a living cell. This distinguishes true target inhibition from indirect or off-target effects.
Principle: Measuring Target Occupancy in Live Cells
Two powerful technologies for this purpose are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
-
CETSA®: This method is based on the principle that when a protein binds to a ligand (the drug), it becomes thermodynamically stabilized.[20][21] This stabilization results in a higher melting temperature. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified. A shift in the melting curve indicates direct target engagement.[22][23][24]
-
NanoBRET™ Target Engagement: This assay measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in intact cells.[25] When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular affinity.[26][27]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a framework for quantifying the binding of a this compound derivative to its target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable host cell line).
-
Expression vector for the target kinase fused to NanoLuc® luciferase.
-
FuGENE® HD Transfection Reagent.[14]
-
Opti-MEM™ I Reduced Serum Medium.[14]
-
NanoBRET™ Tracer specific for the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[26]
-
White, non-binding surface 96-well or 384-well plates.[14]
-
BRET-capable luminometer.
Step-by-Step Methodology:
-
Transfection:
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of the this compound derivative.
-
In a white assay plate, combine the cell suspension, the specific NanoBRET™ Tracer, and the diluted compound. Include vehicle controls.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound and tracer to reach binding equilibrium within the cells.[28]
-
-
Signal Detection:
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. The extracellular inhibitor is crucial to quench any signal from lysed cells.[26]
-
Add the detection reagent to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).[26]
-
Data Analysis: The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to controls (vehicle = 0% inhibition, no tracer = 100% inhibition). The intracellular IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer from the target protein in living cells, is determined by fitting the data to a dose-response curve.
| Parameter | Description |
| Intracellular IC50 | The concentration of compound required to achieve 50% target engagement in living cells. |
| BRET Ratio | The ratio of acceptor emission to donor emission, indicating energy transfer. |
| Maximum Inhibition | The maximum percentage of tracer displacement achieved. |
Conclusion: Building a Comprehensive Profile
By systematically applying this tiered assay strategy, researchers can build a comprehensive and reliable profile of this compound derivatives. This approach, which progresses from broad phenotypic screening to specific pathway analysis and culminates in direct target engagement validation, ensures that lead candidates are advanced based on a solid understanding of their mechanism of action in a physiologically relevant context. The integration of robust controls and orthogonal assay technologies provides the high-quality, trustworthy data essential for successful drug development.
References
- Cell-based Kinase Assays. Profacgen. [Link]
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Development of a HTRF® Kinase Assay for Determination of Syk Activity.PubMed Central. [Link]
- Immuno-oncology Cell-based Kinase Assay Service.
- Spotlight: Cell-based kinase assay form
- Kinase assay principle. The substrates used in HTRF kinase assays are...
- NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.PubMed Central. [Link]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One. [Link]
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.YouTube. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Review of Biochemistry. [Link]
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central. [Link]
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.MDPI. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Cell Viability Assays.NCBI Bookshelf. [Link]
- CETSA. CETSA. [Link]
- This compound.PubChem. [Link]
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.MDPI. [Link]
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability.PubMed Central. [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.PubMed Central. [Link]
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Mechanism of action of antiinflamm
Sources
- 1. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. promega.com [promega.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. annualreviews.org [annualreviews.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 28. eubopen.org [eubopen.org]
Application Notes & Protocols: A Framework for Evaluating 2-Benzenesulfonamidopyrimidine and its Analogs in Cancer Cell Line Models
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action. This guide introduces 2-Benzenesulfonamidopyrimidine as a representative compound of this class and provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize its anticancer properties in vitro. We will move from foundational cytotoxicity screening to detailed mechanistic assays, including cell cycle analysis and apoptosis quantification. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are both logical and robust. The objective is to provide a self-validating system for the thorough investigation of novel sulfonamide-based compounds in oncology research.
Scientific Background: The Multifaceted Anticancer Potential of Benzenesulfonamides
Benzenesulfonamide derivatives exert their anticancer effects by modulating a variety of cellular pathways, making them a compelling class of compounds for oncology research. While the precise mechanism of any novel analog must be determined empirically, existing literature points to several key nodes of intervention.
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial for regulating intracellular and extracellular pH in hypoxic tumor microenvironments. Their inhibition leads to a decrease in intracellular pH, which can disrupt metabolic processes and inhibit cell proliferation.[1][2]
-
Cell Cycle Disruption: Certain sulfonamide and benzenesulfonate derivatives have been shown to induce cell cycle arrest, most notably in the G2/M phase.[3][4] This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation and, in some cases, cell death. This effect may be linked to the modulation of key cell cycle regulators like cyclin-dependent kinases (CDKs).[5][6]
-
Induction of Apoptosis: A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis. Benzenesulfonamide derivatives have been shown to trigger apoptotic pathways. This can be a consequence of cell cycle arrest or the result of direct interference with pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[7][8]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been found to increase intracellular levels of ROS.[1] While low levels of ROS are involved in normal cell signaling, excessive ROS accumulation creates oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Kinase Inhibition: The sulfonamide group is a key feature in several approved kinase inhibitors.[8] Derivatives can target receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis (the formation of new blood vessels that supply the tumor).[2]
These diverse mechanisms highlight the need for a multi-pronged approach to characterization. The following diagram illustrates these potential pathways.
Figure 1: Putative mechanisms of action for benzenesulfonamide-based anticancer agents.
Experimental Workflow: A Staged Approach to Characterization
A logical progression of experiments is essential for efficiently characterizing a novel compound. We recommend a staged approach, beginning with broad screening to establish activity and progressively moving to more complex assays to define the specific mechanism of action.
Figure 2: Recommended experimental workflow for compound characterization.
Part I: Primary Screening - Assessing Cytotoxicity
The first critical step is to determine if this compound has an anti-proliferative or cytotoxic effect on cancer cells and to quantify its potency. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[3][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Rationale: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This should be optimized for each cell line.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial screening is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative data should be organized clearly. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = [(AbsorbanceTreated - AbsorbanceBlank) / (AbsorbanceControl - AbsorbanceBlank)] * 100
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Concentration of Compound (µM) | Mean Absorbance (570 nm) (± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100% |
| 0.1 | [Insert Value] | [Calculate Value] |
| 1 | [Insert Value] | [Calculate Value] |
| 10 | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Calculate Value] |
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| K562 | Chronic Myelogenous Leukemia | [Insert Value] |
| NHDF | Normal Human Dermal Fibroblasts | [Insert Value] |
Part II: Mechanistic Assays
If the compound demonstrates significant anti-proliferative activity, the next step is to investigate how it works. Based on the literature for related compounds, cell cycle analysis and apoptosis induction are the most logical starting points.[3][4]
A. Analysis of Cell Cycle Perturbations
This assay determines if the compound inhibits cell proliferation by causing cells to arrest at a specific phase of the cell cycle.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[6]
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Rationale: A 24-hour time point is often sufficient to observe significant changes in cell cycle distribution without being confounded by widespread cell death.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells to ensure all populations are analyzed. Transfer the culture medium (containing floating cells) to a centrifuge tube.
-
Wash the adherent cells with PBS, then trypsinize them. Add the trypsinized cells to the same centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Rationale: Cold ethanol fixation permeabilizes the cells and preserves their morphology. Dropwise addition prevents cell clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle phases from the DNA content histogram.
-
B. Investigation of Apoptosis Induction
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of induced cell death.
Protocol 3: Quantification of Apoptosis by Annexin V & PI Staining
This is a standard flow cytometry-based method for detecting apoptosis.[13][14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to identify these cells.[15] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[16]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 2, typically for 48 hours to allow for the apoptotic program to execute.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in Protocol 2. It is critical to collect the floating cells, as they are often the apoptotic population.
-
Wash the combined cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Rationale: Staining must be done in the specific binding buffer provided, which contains calcium, as Annexin V's binding to PS is calcium-dependent.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
The results are displayed as a two-color dot plot, which can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
References
- Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
- Chou, C.-H., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences. [Link]
- Piotrowska-Kempisty, H., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers. [Link]
- Jonušaitė, S., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. [Link]
- Piotrowska-Kempisty, H., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
- Sathishkumar, S., et al. (2007). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. Cancer Biology & Therapy. [Link]
- El-Gamil, K. M., et al. (1993). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of Medicinal Chemistry. [Link]
- Al-Ostath, O. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. [Link]
- Sławiński, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences. [Link]
- Kamiloglu, S., et al. (2021). Guidelines for cell viability assays.
- Yao, H., et al. (2018). Apoptosis assay using flow cytometry following staining with Annexin V-fluorescein isothiocyanate/PI.
- Tan, C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]
- National Cancer Institute. (2025). Study uncovers new details on pulsing enzyme activity during cell cycle.
- Speed Pharmacology. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube. [Link]
- Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]
- Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. Cells. [Link]
- Lakshmanan, I., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
- Abdul-Wahab, A., et al. (2015). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Analyst. [Link]
Sources
- 1. immunopathol.com [immunopathol.com]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 3. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Antimicrobial Screening of 2-Benzenesulfonamidopyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. The sulfonamides were among the first broadly effective synthetic antimicrobials and their core structure remains a valuable pharmacophore in drug design.[1][2] This application note presents a comprehensive, tiered strategy for the antimicrobial screening of 2-Benzenesulfonamidopyrimidine, a compound that integrates the classic benzenesulfonamide moiety with a pyrimidine nucleus. We provide a robust framework, from initial qualitative assessments to quantitative potency and cidality determinations, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] This guide is designed to equip researchers with the scientific rationale and detailed protocols required to rigorously evaluate the antimicrobial potential of this and similar sulfonamide-based compounds.
Scientific Rationale: The Sulfonamide Mechanism of Action
To design a logical screening process, it is essential to first understand the well-established mechanism of action for the sulfonamide class of antibiotics. This knowledge informs our hypothesis about how this compound might function and why it is a promising candidate for screening.
Sulfonamides are synthetic bacteriostatic agents that function as competitive antagonists of para-aminobenzoic acid (PABA).[5] Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][6] A critical step in this pathway is the conversion of PABA to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[2][5]
Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the enzyme and halting the folic acid synthesis pathway.[5] This blockade prevents the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial DNA replication and cell division.[7] Because this pathway is essential for bacteria but absent in humans (who acquire folate through diet), sulfonamides exhibit selective toxicity.[6] This mechanism typically results in a bacteriostatic (growth-inhibiting) rather than a bactericidal (cell-killing) effect.[2][7]
Caption: Hypothesized mechanism of this compound.
Pre-Screening Compound & Inoculum Preparation
Rigorous and reproducible results depend on careful preparation of the test compound and microbial cultures.
2.1. Compound Handling and Stock Solution Preparation
-
Purity: Ensure the this compound sample is of high purity (e.g., >95%), confirmed by methods like NMR or LC-MS. Impurities can confound results.
-
Solubility: Determine the solubility of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening. Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~40 mM) in 100% DMSO.
-
Solvent Control: Crucially, the final concentration of the solvent (e.g., DMSO) in the assay medium must be non-inhibitory to the test microorganisms. This is typically ≤1% v/v. A solvent toxicity control must always be included in the assays.
2.2. Selection and Preparation of Test Organisms A standard panel of microorganisms should be used to assess the breadth of activity. We recommend reference strains from the American Type Culture Collection (ATCC) for consistency.
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 10231)
Inoculum Standardization: For all protocols, the starting bacterial concentration must be standardized.
-
From a fresh (18-24 hour) agar plate, select 3-4 isolated colonies.
-
Suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8] This standardized suspension is the starting point for the dilutions required in each specific protocol.
A Tiered Antimicrobial Screening Workflow
A logical, tiered approach maximizes efficiency by using a rapid, qualitative assay to identify initial "hits," which are then subjected to more rigorous, quantitative evaluation.
Caption: A tiered workflow for antimicrobial screening.
Detailed Experimental Protocols
The following protocols are based on guidelines from CLSI and are designed to be self-validating through the inclusion of appropriate controls.[9]
Protocol 1: Agar Disk Diffusion Test (Qualitative Screening)
Principle: This method involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism.[10] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk where growth has been prevented.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Sterile 6 mm paper disks
-
Standardized inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Sulfamethoxazole)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube.[8] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure confluent growth.[12]
-
Drying: Let the plate dry for 5-15 minutes with the lid slightly ajar.
-
Disk Preparation: Aseptically apply a known amount of the this compound stock solution to a sterile paper disk (e.g., 10 µL of a 10 mg/mL stock for 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Disk Application: Within 15 minutes of inoculation, use sterile forceps to place the prepared compound disk, a positive control disk, and a negative control disk (impregnated only with the solvent, e.g., DMSO) onto the agar surface.[13] Ensure disks are at least 24 mm apart.[10]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter. A larger zone diameter generally indicates greater inhibitory activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after overnight incubation.[14] This quantitative test is performed in a 96-well microtiter plate using serial dilutions of the compound.[15]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized inoculum (0.5 McFarland)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of each row to be used.
-
Compound Dilution: Add 100 µL of the test compound (prepared in CAMHB at twice the highest desired starting concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This creates a dilution series from your starting concentration down to 1/512th of that concentration.
-
Control Wells:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the 1 x 10⁶ CFU/mL bacterial suspension to wells 1 through 11. This dilutes the compound concentrations by half and results in a final inoculum in each well of approximately 5 x 10⁵ CFU/mL .[15][16]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14] The growth control (well 11) must be turbid and the sterility control (well 12) must be clear.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[17][18] This test differentiates bacteriostatic from bactericidal activity.
Materials:
-
Results from the MIC test (the incubated 96-well plate)
-
MHA plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two wells of higher concentration).
-
Plating: Mix the contents of each selected well thoroughly. Aseptically pipette a 10 µL aliquot from each of these clear wells and spot-plate it onto a labeled section of an MHA plate.[16] Also plate an aliquot from the growth control well to confirm viability.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: Count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% kill means ≤500 CFU/mL would remain, which translates to ≤5 colonies from a 10 µL aliquot).[17]
Data Presentation and Interpretation
Organizing data into clear tables is essential for analysis and reporting.
Table 1: Example Data from Agar Disk Diffusion Screening
| Test Organism | Compound ZOI (mm) (100 µ g/disk ) | Ciprofloxacin ZOI (mm) (5 µ g/disk ) | Solvent Control ZOI (mm) |
|---|---|---|---|
| S. aureus ATCC 29213 | 18 | 25 | 0 |
| E. coli ATCC 25922 | 15 | 30 | 0 |
| P. aeruginosa ATCC 27853 | 0 | 24 | 0 |
| C. albicans ATCC 10231 | 12 | N/A | 0 |
Table 2: Example MIC and MBC Data Summary
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC is a critical metric.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16][19]
-
Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.
Conclusion and Future Directions
This application note provides a structured, robust workflow for the preliminary antimicrobial evaluation of this compound. By following this tiered approach, researchers can efficiently move from a broad qualitative screen to a precise quantitative assessment of potency and cidal activity. Positive results, such as potent bactericidal activity against a key pathogen, would warrant further investigation, including screening against panels of resistant clinical isolates, assessing cytotoxicity in mammalian cell lines to determine a selectivity index, and ultimately, exploring in vivo efficacy in appropriate infection models.
References
- Vertex AI Search. (2024). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Source
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Source
- Wikipedia. (2024). Sulfonamide (medicine). Source
- MSD Manual Professional Edition. (2024). Sulfonamides. Source
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source
- MDPI. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Source
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Source
- BenchChem. (2025).
- Microbe Online. (2013).
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Source
- MI - Microbiology. (n.d.). Broth Microdilution. Source
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Source
- Wikipedia. (2024). Disk diffusion test. Source
- Microbe Investigations. (n.d.).
- Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Source
- Microchem Laboratory. (n.d.).
- Creative Diagnostics. (n.d.).
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source
- EUCAST. (2026). EUCAST - Home. Source
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Source
- SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Source
- MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Source
- PubMed Central. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Source
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Source
- Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Source
- CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Source
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Source
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. study.com [study.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. asm.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
Application Note: A Framework for Evaluating the Anti-inflammatory Potential of 2-Benzenesulfonamidopyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry.
The 2-Benzenesulfonamidopyrimidine scaffold represents a promising starting point for the discovery of new anti-inflammatory drugs. This assertion is based on the well-established pharmacological importance of its constituent moieties:
-
Sulfonamides: This functional group is present in several potent anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[1][2] The sulfonamide moiety is often crucial for binding to the active site of target enzymes.[1]
-
Pyrimidines: Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including significant anti-inflammatory effects.[3][4][5] Their mechanism often involves the inhibition of key inflammatory mediators such as prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]
Given the proven anti-inflammatory credentials of both sulfonamides and pyrimidines, the hybrid structure of this compound warrants a systematic evaluation of its potential to modulate inflammatory pathways. This application note provides a comprehensive, tiered experimental framework designed to rigorously assess its anti-inflammatory activity, from initial enzymatic screening to cell-based functional assays.
Postulated Mechanism of Action: Targeting Key Inflammatory Pathways
The inflammatory response is orchestrated by complex signaling cascades. A primary pathway implicated in chronic inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9][10] Upon activation by stimuli such as Lipopolysaccharide (LPS), a component of Gram-negative bacteria, the NF-κB transcription factor translocates to the nucleus.[11][12] This event triggers the transcription of a host of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[8][11][13]
Based on its structural components, this compound is hypothesized to exert anti-inflammatory effects by inhibiting one or more key nodes in this pathway. A likely primary target is the COX-2 enzyme, which is responsible for the synthesis of prostaglandins—potent mediators of pain and inflammation.[1][2] Additionally, the compound may act upstream by preventing the activation of the NF-κB pathway, thereby leading to a broad-spectrum reduction in multiple inflammatory mediators.
Figure 1. Postulated targets for this compound in the NF-κB signaling cascade.
Proposed Experimental Workflow: A Tiered Approach
A multi-step screening strategy is essential for a thorough evaluation. This workflow ensures that initial hits from enzymatic assays are validated in a more physiologically relevant cellular context, while also controlling for potential cytotoxicity.
Figure 2. Tiered experimental workflow for evaluating anti-inflammatory activity.
Detailed Protocols
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then detected by a specific probe to yield a fluorescent signal.[14] An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)[14]
-
This compound (Test Compound), dissolved in DMSO
-
96-well white opaque microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.[14][15] Reconstitute lyophilized COX-2 enzyme and prepare working solutions of the probe, cofactor, and substrate. Keep the enzyme on ice at all times.
-
Plate Setup:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., 2 µL Celecoxib + 8 µL Assay Buffer).[15]
-
Test Compound (S): 10 µL of this compound at various concentrations (prepare a 10X stock for serial dilutions).
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
-
70 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
8 µL COX-2 Enzyme
-
-
Assay Execution:
-
Measurement: Immediately begin measuring fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[14][15]
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the % Inhibition against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Protocol 2: Cell-Based Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
Principle: The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation.[16] Stimulation with LPS induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[17][18][19] The ability of the test compound to suppress these markers is a strong indicator of its anti-inflammatory potential.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[18][20]
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound), dissolved in DMSO
-
Griess Reagent for NO detection
-
ELISA kits for mouse TNF-α and IL-6
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of the diluted test compound to the respective wells. Include a "vehicle control" group treated with DMSO at the same final concentration used for the test compound.
-
Incubate for 1 hour.
-
-
LPS Stimulation: Add LPS to all wells (except the "unstimulated" control wells) to a final concentration of 1 µg/mL.[18][19]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis of NO and cytokines.
Readouts:
A. Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[20]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
B. Cytokine Measurement (TNF-α and IL-6 ELISA):
-
Perform ELISA on the collected supernatants according to the manufacturer's protocol for the specific kits.[21][22][23]
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatant, detecting the captured cytokine with a biotinylated detection antibody, adding a streptavidin-HRP conjugate, and finally adding a substrate to produce a colorimetric signal.[21]
-
Quantify the cytokine concentrations using the standard curve provided in the kit.
Protocol 3: Cell Viability / Cytotoxicity Assay (MTS Assay)
Principle: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTS assay measures the metabolic activity of viable cells.[24][25] Viable cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance.[26][27]
Materials:
-
Cells treated as in Protocol 2 (a parallel plate is recommended)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well tissue culture plate
Procedure:
-
Setup: Prepare a 96-well plate with cells, test compound, and LPS exactly as described in Protocol 2.
-
MTS Addition: After the 24-hour incubation period, add 20 µL of MTS reagent directly to each well.[26][27]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 atmosphere.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[26][27]
Data Analysis:
-
Calculate the percent cell viability for each treatment condition relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Data from the anti-inflammatory assays should only be considered valid for concentrations of this compound that show high cell viability (e.g., >90%).
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate comparison between different assays and concentrations.
| Concentration (µM) | COX-2 Inhibition (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| 0 | 0 | 100 | 100 | 100 | 100 |
| 0.1 | ... | ... | ... | ... | ... |
| 1 | ... | ... | ... | ... | ... |
| 10 | ... | ... | ... | ... | ... |
| 50 | ... | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... | ... |
| IC50 / EC50 | ... | ... | ... | ... | >100 |
Interpretation:
-
A low IC50 value in the COX-2 assay suggests direct enzymatic inhibition.
-
A dose-dependent reduction in NO, TNF-α, and IL-6 production in the cell-based assay indicates potent anti-inflammatory activity.
-
If the compound inhibits NO and cytokine production at non-cytotoxic concentrations, it is a strong candidate for further development.
-
Comparing the potency (IC50/EC50 values) across the different readouts can provide insights into the compound's primary mechanism of action. For example, if the IC50 for COX-2 inhibition is much lower than the EC50 for cytokine suppression, COX-2 may be the primary target.
By following this structured approach, researchers can generate a robust and comprehensive dataset to define the anti-inflammatory profile of this compound, laying a solid foundation for further preclinical development.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Sych, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
- Smale, S. T. (2010).
- Sharma, V., et al. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 284–290. [Link]
- Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]
- Al-Janabi, K. S., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
- Al-Bayati, F. I. H., & Al-Amiery, A. A. (2019).
- Sych, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6885-6913. [Link]
- Alani, B. G., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- EUON. (n.d.). MTS assay in THP-1 cells.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Taylor & Francis Online. [Link]
- Supuran, C. T., & Innocenti, A. (2007). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents.
- Srisook, K., et al. (2011). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Journal of Pharmaceutical Sciences, 35(1), 46-54. [Link]
- Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497-1506. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Wang, Y., et al. (2023).
- Astuti, P., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 32(1), 22-26. [Link]
- Hwang, J. Y., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56, 41-46. [Link]
- FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. FineTest. [Link]
- Chen, B.-H., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Antioxidants, 10(5), 705. [Link]
- DiVA portal. (2024). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. DiVA. [Link]
- Al-Ostath, R. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6885-6913. [Link]
- Ghorab, M. M., et al. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 345(8), 650-659. [Link]
- Smulson, M. E., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Biochemical Pharmacology, 59(9), 1055-1061. [Link]
- Kim, Y. S., et al. (2018). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. International Journal of Molecular Sciences, 19(11), 3409. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. NF-kappaB pathway: Significance and symbolism [wisdomlib.org]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. jkb.ub.ac.id [jkb.ub.ac.id]
- 17. thaiscience.info [thaiscience.info]
- 18. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fn-test.com [fn-test.com]
- 24. materialneutral.info [materialneutral.info]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. broadpharm.com [broadpharm.com]
Dissolving 2-Benzenesulfonamidopyrimidine for Biological Assays: An Application Guide
Introduction
2-Benzenesulfonamidopyrimidine is a sulfonamide compound of interest in various biological screening campaigns. Accurate and reproducible biological data is critically dependent on the proper solubilization and handling of test compounds. This guide provides a comprehensive framework for dissolving, handling, and storing this compound to ensure solution integrity and maximize experimental success. We will delve into the physicochemical properties of the compound, outline a systematic approach to solvent selection, and provide detailed protocols for the preparation of stock and working solutions for use in a range of biological assays.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for developing a robust dissolution strategy. Key parameters for this compound are summarized below.
| Property | Value/Information | Source | Significance for Dissolution |
| Molecular Formula | C₁₀H₉N₃O₂S | ChemScene[1] | Provides the basic chemical identity. |
| Molecular Weight | 235.26 g/mol | ChemScene[1] | Essential for calculating molar concentrations. |
| Aqueous Solubility | >35.3 µg/mL (at pH 7.4) | PubChem | Indicates limited but present solubility in neutral aqueous solutions. |
| Predicted pKa | 5.99 ± 0.10 | ChemBK[2] | Crucial for understanding pH-dependent solubility. As a weak acid, its solubility in aqueous media is expected to increase significantly at pH values above the pKa. |
| Predicted logP | 1.2774 | ChemScene[1] | Suggests moderate lipophilicity, indicating that organic solvents will likely be required for preparing concentrated stock solutions. |
Understanding the Impact of pKa on Aqueous Solubility
The predicted pKa of approximately 5.99 for this compound is a critical piece of information[2]. The sulfonamide functional group is weakly acidic, and at pH values above the pKa, the molecule will be deprotonated, forming a more polar and, therefore, more water-soluble anion. Conversely, at pH values below the pKa, the compound will be predominantly in its neutral, less soluble form. This relationship is fundamental to its behavior in biological media, which are typically buffered around pH 7.4.
Solvent Selection and Stock Solution Preparation
Initial Solvent Selection for Concentrated Stock Solutions
Given the limited aqueous solubility of the neutral form of this compound, a concentrated stock solution must first be prepared in an organic solvent. The choice of solvent is critical and should be guided by the compound's solubility and the tolerance of the specific biological assay to the solvent.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for creating high-concentration stock solutions of a broad range of compounds for biological screening[3]. It is generally well-tolerated by many cell-based and biochemical assays at low final concentrations (typically ≤0.5%).
-
Methanol or Acetone: Several standard procedures for sulfonamides recommend methanol or acetone for the preparation of stock solutions[4]. These are more volatile than DMSO, which can be an advantage or disadvantage depending on the application.
Workflow for Solvent Selection and Preparation of a 10 mM Stock Solution in DMSO:
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Tare a clean, dry glass vial on an analytical balance.
-
Weighing: Carefully weigh out approximately 2.35 mg of this compound powder into the vial. Record the exact weight.
-
Dissolution: Add high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.35 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Working Solutions in Aqueous Buffers
For most biological assays, the organic solvent stock solution must be diluted into an aqueous buffer or cell culture medium. The key challenge is to avoid precipitation of the compound upon dilution.
Key Considerations:
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced artifacts.
-
pH of the Aqueous Medium: As this compound is more soluble at higher pH, using a buffer with a pH of 7.4 or slightly above will aid in maintaining its solubility.
-
Serial Dilutions: It is often best to perform serial dilutions to reach the final desired concentration. This gradual reduction in the organic solvent concentration can help prevent precipitation.
Protocol 2: Preparation of a 100 µM Working Solution in a pH 7.4 Buffer
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution of this compound in DMSO from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): In a microcentrifuge tube, dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of DMSO to create a 1 mM solution. This step can help in achieving a more accurate final dilution.
-
Final Dilution: Add the 1 mM intermediate dilution (or the 10 mM stock) to the pre-warmed (if applicable) aqueous buffer or cell culture medium (pH 7.4) to achieve the final desired concentration. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of buffer).
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or inversion.
-
Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents, though this can complicate data interpretation.
Decision Tree for Troubleshooting Precipitation Issues:
Stability and Storage
The stability of stock solutions is crucial for the reproducibility of experimental results over time.
General Stability of Sulfonamides:
-
pH Dependence: Sulfonamides are generally more stable in neutral to alkaline conditions and are more prone to hydrolysis under acidic conditions[5].
-
Photostability: Some sulfonamides can be sensitive to UV light, so it is good practice to store solutions in amber vials or otherwise protected from light[5].
-
Thermal Stability: While generally stable at room temperature for short periods, long-term storage at elevated temperatures can lead to degradation[5].
Storage Recommendations for this compound Solutions:
-
Stock Solutions (in DMSO or Acetone):
-
Store at -20°C or -80°C for long-term storage.
-
Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.
-
Based on general protocols for sulfonamides, stock solutions in acetone stored at < -10°C are expected to be stable for at least 6 months[4]. Methanol stocks stored at -20°C have been reported to be stable for at least 5 years.
-
-
Aqueous Working Solutions:
-
It is strongly recommended to prepare aqueous working solutions fresh for each experiment.
-
If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Monitor for any signs of precipitation before use.
-
Conclusion
The successful use of this compound in biological assays hinges on a rational approach to its dissolution and handling. By understanding its physicochemical properties, particularly its pKa, researchers can make informed decisions about solvent selection and the preparation of both stock and working solutions. The protocols and guidelines presented here provide a robust starting point for ensuring the accurate and reproducible delivery of this compound in a variety of experimental contexts. Always validate the final concentration of the organic solvent in your specific assay system to rule out any potential artifacts.
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- ChemBK. (n.d.). Benzenesulfonamide, N-2-pyrimidinyl-.
- Hughes, D. W., & Salte, R. (1996). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
- NUCLEUS. (2010). SOP Sulfonamides in tissue 2010.
- BALLYA. (2020, November 10). How do sulfonamides work?.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- Warrington, R., Silviu-Dan, F., & Wong, T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 583–596.
- Popelier, P. L. A., & O'Hagan, D. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(28), 6829–6838.
- Popelier, P. L. A., & O'Hagan, D. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
- Settimo, L., Bellman, K., & Knegtel, R. M. A. (2014). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Pharmaceutical Research, 31(4), 1082–1095.
- Warrington, R., Silviu-Dan, F., & Wong, T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubChem. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine.
- Chemical Synthesis Database. (n.d.). 3-cyano-N-pyrimidin-2-ylbenzenesulfonamide.
- Acree, W. E. (2023). The solubility of benzenesulfonamide studied both experimentally and....
- Settimo, L., Bellman, K., & Knegtel, R. M. A. (2013). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
- Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
- Popelier, P. L. A., & O'Hagan, D. (2019). (PDF) Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths.
- Brown, C. K., et al. (2015). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies, 22(3), 6-17.
- LibreTexts. (2019, June 5). 4.4 Solubility.
- Acree, W. E. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Houen, G. (2018). (PDF) The Solubility of Proteins in Organic Solvents.
- Acree, W. E. (2013). Solubility of benzilic acid in select organic solvents at 298.15 K.
Sources
Preparation of 2-Benzenesulfonamidopyrimidine Stock Solutions: An Application Note and Protocol
Introduction: The Significance of 2-Benzenesulfonamidopyrimidine in Research
This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial and carbonic anhydrase inhibitory effects.[1] As such, precise and reliable preparation of stock solutions of this compound is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible experimental outcomes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of a stock solution. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂S | Chemdiv[2] |
| Molecular Weight | 235.26 g/mol | Chemdiv[2] |
| Appearance | Solid (form may vary) | General knowledge |
| Water Solubility | Low | Inferred from related sulfonamides[3][4] |
| logP | 0.7092 | Chemdiv[2] |
Core Principles of Stock Solution Preparation
The primary objective when preparing a stock solution is to dissolve a compound at a known concentration in a suitable solvent, from which working solutions of lower concentrations can be accurately prepared. The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with downstream experimental systems. For many small organic molecules with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a widely used solvent due to its high solvating power for both polar and nonpolar compounds.[5][6]
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
Detailed Protocol for the Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol Steps
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Tare the balance with a clean, dry microcentrifuge tube or weighing boat.
-
-
Weighing the Compound:
-
Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of the compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 235.26 g/mol = 0.0023526 g = 2.35 mg
-
-
-
-
Solvent Addition:
-
Transfer the weighed compound to a sterile microcentrifuge tube or amber glass vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes can be employed. Gentle warming (to no more than 37°C) may also aid dissolution, but care must be taken to avoid degradation.
-
-
Sterilization (for cell-based assays):
-
If the stock solution is intended for use in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. Note that compounds dissolved in 100% DMSO do not typically require filter sterilization if handled under sterile conditions.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light, especially if stored in clear tubes.
-
Best Practices for Storage and Handling
-
Stability: Sulfonamides are generally more stable in neutral to alkaline conditions and can be susceptible to degradation in acidic environments. While DMSO is an aprotic solvent, it is important to be mindful of the pH of the aqueous media into which the stock solution will be diluted.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air.[6] This can lead to the precipitation of hydrophobic compounds upon long-term storage. Use anhydrous DMSO and minimize the exposure of the stock solution to the atmosphere.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its integrity. Aliquoting is a crucial step to preserve the quality of the compound.
-
Working Solutions: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Be aware that diluting a DMSO stock into an aqueous solution can sometimes cause the compound to precipitate if its solubility limit is exceeded.[8][9] A final DMSO concentration of less than 1% is generally well-tolerated by most cell lines, although it is always best to include a vehicle control in experiments.[10]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low solubility in the chosen solvent- Compound has low purity | - Re-check calculations and add more solvent if necessary.- Try gentle warming or sonication.- If the compound remains insoluble, a lower stock concentration may be required. |
| Precipitation upon dilution in aqueous buffer | - The final concentration exceeds the compound's aqueous solubility.- The pH of the buffer is not optimal for solubility. | - Lower the final working concentration.- Increase the percentage of co-solvent (e.g., DMSO) if the assay allows.- Investigate the use of solubilizing agents like cyclodextrins, but validate their compatibility with the assay.[9] |
| Loss of activity over time | - Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).- Hydrolysis in the presence of absorbed water. | - Always use freshly thawed aliquots.- Ensure storage at or below -20°C and protection from light.- Use anhydrous DMSO for stock preparation. |
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the preparation of this compound stock solutions. By adhering to these procedures and best practices, researchers can ensure the integrity and consistency of their experimental reagents, leading to more reliable and reproducible scientific data.
References
- Solubility of Things. (n.d.). Solubility of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide.
- IUPAC-NIST Solubility Data Series. (1985). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3663787, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Pakistan Journal of Pharmaceutical Sciences, 21(3), 220-223.
- Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions.
- Wuts, P. G., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1174-1179.
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(3), 322.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885.
- ResearchGate. (2014). Small molecule dissolved in 100% DMSO formed crystals in culture media. Can I use beta-cyclodextrin derivative as a solvent for Vitro study?
- Klibanov, A. M., et al. (1990). Protein Separation and Purification in Neat Dimethyl Sulfoxide. Biotechnology and Bioengineering, 36(8), 832-836.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound N-(pyrimidin-2-yl)benzenesulfonamide - Chemdiv [chemdiv.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of 2-Benzenesulfonamidopyrimidine
Application Note & Protocol
Determination of IC50 Values for 2-Benzenesulfonamidopyrimidine: A Guide to Measuring Carbonic Anhydrase Inhibition
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of this compound. As a member of the benzenesulfonamide class of compounds, this molecule is a potent inhibitor of carbonic anhydrases (CAs).[1] We present both a primary biochemical assay and a confirmatory cell-based protocol, explaining the scientific rationale behind experimental design, data analysis, and interpretation. This guide is structured to ensure scientific integrity through self-validating protocols and authoritative grounding, empowering researchers to generate robust and reliable potency data.
Introduction: Understanding the Target and the Metric
The compound this compound belongs to the sulfonamide family, a well-established class of inhibitors targeting carbonic anhydrases (CAs).[1][2] CAs are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[3] This fundamental reaction is crucial for pH regulation, ion transport, and CO2 homeostasis. With 15 known human isoforms, CAs are implicated in various physiological and pathological processes, making them significant drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[2][3][4]
The potency of an inhibitor is a critical parameter in drug discovery, and it is most commonly quantified by the IC50 value. The IC50 represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%.[5][6] It is essential to recognize that the IC50 is not an absolute constant; its value is highly dependent on the specific conditions of the assay, including substrate concentration, enzyme concentration, and incubation time.[6][7] Therefore, a standardized and well-documented protocol is paramount for generating comparable and meaningful data.
This guide will focus on robust methodologies to accurately measure the IC50 of this compound against a representative human carbonic anhydrase isoform (e.g., hCA II), which is a common and well-characterized target.[1]
Mechanism of Carbonic Anhydrase Inhibition
The catalytic mechanism of carbonic anhydrase and its inhibition by sulfonamides is a foundational concept for this protocol. The diagram below illustrates this relationship.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
Principle of IC50 Determination
To determine the IC50, we measure the enzymatic activity of a carbonic anhydrase isoform across a range of serially diluted concentrations of this compound. The most direct and physiologically relevant method for measuring CA activity is a stopped-flow CO2 hydration assay . This technique directly monitors the enzyme-catalyzed hydration of CO2 by observing the resulting pH change with a sensitive indicator dye.[1]
For confirmation and to assess potency in a more complex biological environment, a secondary cell-based assay is recommended.[8][9] This provides valuable information on factors like cell permeability and stability, which are not captured in a biochemical assay.[7]
The overall experimental strategy is outlined in the workflow diagram below.
Caption: Overall workflow for IC50 determination.
Protocol 1: Biochemical IC50 Determination (Stopped-Flow Assay)
This protocol describes the gold-standard method for measuring the inhibition of carbonic anhydrase activity. It relies on a stopped-flow instrument to rapidly mix reactants and monitor the initial rate of reaction.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Recombinant Human Carbonic Anhydrase II (hCA II) | Commercial Vendor | Enzyme source |
| This compound | Synthesis Core / Vendor | Inhibitor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for inhibitor |
| HEPES Buffer (25 mM, pH 7.5) | Invitrogen | Assay buffer |
| Sodium Sulfate (Na2SO4), 0.1 M | Fisher Scientific | To maintain ionic strength |
| Phenol Red | Sigma-Aldrich | pH indicator |
| CO2-Saturated Water | Prepared in-house | Substrate solution |
| Deionized Water (18.2 MΩ·cm) | Millipore System | General use |
| Stopped-Flow Spectrophotometer | Applied Photophysics, etc. | Instrumentation |
Step-by-Step Methodology
-
Preparation of Solutions:
-
Assay Buffer: Prepare 25 mM HEPES buffer containing 0.1 M Na2SO4 and 0.2 mM Phenol Red. Adjust pH to 7.5. Keep on ice.
-
Enzyme Stock: Prepare a 10 µM stock solution of hCA II in the assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a final working concentration of 2 nM in ice-cold assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.
-
Substrate Solution: Prepare CO2-saturated water by bubbling pure CO2 gas through ice-cold deionized water for at least 30 minutes prior to the experiment.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Set the observation wavelength to 557 nm for Phenol Red.
-
Equilibrate the system to 25°C.
-
Load the syringes: one with the enzyme/inhibitor mixture and the other with the CO2-saturated water.
-
-
Performing the Assay:
-
Pre-incubation: Mix the 2 nM hCA II solution with an equal volume of each inhibitor dilution (or vehicle control: assay buffer with 0.5% DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Measurement:
-
Inject the pre-incubated enzyme/inhibitor solution and the CO2-saturated water into the mixing chamber of the stopped-flow instrument.
-
Record the change in absorbance at 557 nm over time (typically 1-5 seconds). The initial, linear portion of this curve represents the initial reaction rate (v₀).
-
Perform each measurement in triplicate.
-
-
Controls:
-
Uninhibited Control (100% Activity): Use the vehicle (buffer + DMSO) instead of the inhibitor solution.
-
Inhibited Control (0% Activity): Use a known potent CA inhibitor (e.g., Acetazolamide) at a saturating concentration (e.g., 10 µM).
-
Uncatalyzed Control: Measure the reaction rate with buffer only (no enzyme) to determine the background rate of CO2 hydration.
-
-
Protocol 2: Confirmatory Cell-Based IC50 Determination (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of cells that are dependent on or overexpress a specific carbonic anhydrase isoform, such as the tumor-associated hCA IX.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| MDA-MB-231 cell line (expresses hCA IX) | ATCC | Cellular model |
| DMEM/F-12 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| This compound | Synthesis Core / Vendor | Inhibitor |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Viability reagent |
| 96-well flat-bottom cell culture plates | Corning | Assay plate |
| Plate Reader (570 nm) | Molecular Devices, etc. | Instrumentation |
Step-by-Step Methodology
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, ranging from 100 µM to 0.1 nM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.[10]
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
Accurate IC50 determination relies on careful data processing and the correct application of statistical models.[11]
Calculation and Curve Fitting
The logical flow for analyzing the data from either protocol is as follows:
Caption: Step-by-step data analysis workflow.
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of inhibition using the following formula[12]: % Inhibition = 100 * (1 - (Rate_inhibited - Rate_uncatalyzed) / (Rate_uninhibited - Rate_uncatalyzed)) For cell-based assays, use absorbance values relative to the vehicle control.
-
Plot Dose-Response Curve: Create a semi-log plot with the inhibitor concentration on the x-axis (logarithmic scale) and the corresponding % Inhibition on the y-axis (linear scale).[13]
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or Origin.[14] This will generate a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to the 50% inhibition level on this fitted curve.[14][15]
Example Data Representation
| [Inhibitor] (nM) | log[Inhibitor] | Avg. Reaction Rate | % Inhibition |
| 0 (Vehicle) | N/A | 0.095 | 0.0 |
| 0.1 | -10 | 0.092 | 3.2 |
| 1 | -9 | 0.081 | 14.7 |
| 5 | -8.3 | 0.055 | 42.1 |
| 10 | -8 | 0.048 | 49.5 |
| 50 | -7.3 | 0.015 | 84.2 |
| 100 | -7 | 0.008 | 91.6 |
| 1000 | -6 | 0.005 | 94.7 |
Scientific Trustworthiness and Advanced Considerations
To ensure the integrity of your results, consider the following:
-
Replication: Both technical and biological replicates are essential for robust and reliable IC50 calculations.[14]
-
Enzyme and Substrate Concentration: The measured IC50 value can be influenced by the concentration of the substrate relative to its Michaelis-Menten constant (Km). For competitive inhibitors, the IC50 will increase with increasing substrate concentration.[6][15]
-
Cheng-Prusoff Equation: To determine the inhibitor constant (Ki), a true measure of affinity that is independent of substrate concentration, the Cheng-Prusoff equation can be used for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for that substrate. Determining Km beforehand adds significant scientific rigor.
Conclusion
This application note provides detailed, field-proven protocols for the accurate and reliable determination of the IC50 value for this compound against its target, carbonic anhydrase. By combining a direct biochemical method with a confirmatory cell-based assay and employing rigorous data analysis, researchers can confidently quantify the potency of this inhibitor. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- University of Oxford. (2023). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets.
- BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research.
- CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Vaškevičienė, I., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. PubMed.
- Brandi, L., et al. (2003). Assays for the identification of inhibitors targeting specific translational steps. PubMed.
- Green, K. N., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Green, K. N., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed.
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Cayman Chemical. (2021). Development and Validation of a Novel cGAS Inhibitor Screening Assay. YouTube.
- ResearchGate. In a biochemical and cellular assay, the IC 50 of an irreversible...
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate.
- Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination.
- ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?
- Krippendorff, B. F., et al. (2015). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH).
- De Crescenzo, G., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.
- Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH).
- National Institutes of Health (NIH). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters.
- Wikipedia. IC50.
- Wikipedia. Carbonic anhydrase inhibitor.
- edX. IC50 Determination.
- Drugs.com. List of Carbonic anhydrase inhibitors.
- Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References.
- Stewart, J. J. P., et al. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. National Institutes of Health (NIH).
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. PubMed.
- National Institutes of Health (NIH). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry.
Sources
- 1. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Pharmacokinetic Studies of 2-Benzenesulfonamidopyrimidine
Introduction: Unveiling the Journey of 2-Benzenesulfonamidopyrimidine in the Body
This compound belongs to the sulfonamide class of compounds, a group renowned for its diverse therapeutic applications. A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to successful drug development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust pharmacokinetic studies for this compound.
The protocols detailed herein are designed to yield high-quality, reproducible data essential for regulatory submissions and for making informed decisions in advancing a compound from discovery to clinical trials.[3][4] We will delve into the critical aspects of bioanalytical method validation, in vivo study design in rodent models, and in vitro metabolism assays, all while emphasizing the scientific rationale behind each step. The overarching goal is to construct a clear picture of the compound's disposition, which is crucial for determining optimal dosing regimens and anticipating potential drug-drug interactions.[3][5]
Part 1: Bioanalytical Method Development and Validation for Plasma Quantification
The cornerstone of any pharmacokinetic study is a validated, reliable bioanalytical method to accurately quantify the drug in biological matrices.[6][7] For this compound in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard due to its high sensitivity and selectivity.[8][9]
The "Why": Causality in Method Design
The choice of LC-MS/MS is driven by the need to detect low concentrations of the analyte and its potential metabolites in a complex biological matrix like plasma.[8] The sample preparation, typically involving protein precipitation or solid-phase extraction (SPE), is crucial for removing interferences that could suppress the analyte's signal in the mass spectrometer.[10][11][12] Method validation follows stringent guidelines from regulatory bodies like the FDA and ICH to ensure the data is accurate, precise, and reproducible.[13][14][15]
Protocol 1: LC-MS/MS Method for this compound in Rat Plasma
1. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).
- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. The total run time should be kept short for high throughput.[16]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties. Sulfonamides can often be detected in positive ion mode.[17]
- MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined through infusion and optimization.
3. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[7][14] Key parameters to assess are:
- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
- Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
- Accuracy and Precision: Intra- and inter-day accuracy (as % relative error, RE) and precision (as % coefficient of variation, CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
- Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
- Recovery: The efficiency of the extraction process.
- Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Data Presentation: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -5.1% to 6.8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -3.7% to 7.2% |
| Matrix Factor | CV ≤ 15% | 6.3% |
| Recovery | Consistent and reproducible | > 85% |
Part 2: In Vivo Pharmacokinetic Study in a Rodent Model
Animal models are indispensable for understanding the in vivo behavior of a new chemical entity.[4] The rat is a commonly used species for initial PK screening due to its well-characterized physiology and ease of handling.
The "Why": Rationale for Study Design
The chosen route of administration (e.g., intravenous and oral) allows for the determination of fundamental PK parameters, including bioavailability. A cassette dosing approach can be used in early discovery to increase throughput, but a single-compound study provides more detailed and accurate data.[4] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile. Adherence to ethical guidelines, such as those from the OECD, is mandatory for all animal studies.[18][19][20]
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
1. Animal Husbandry:
- Species: Male Sprague-Dawley rats (n=3-5 per group).
- Acclimatization: Acclimatize animals for at least 5 days prior to the study.
- Housing: House in a controlled environment with a 12-hour light/dark cycle.
- Fasting: Fast animals overnight before oral dosing, with water available ad libitum.
2. Dose Administration:
- Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution.
- Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) by oral gavage. The formulation can be a solution or a suspension.
3. Blood Sampling:
- Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
- Use an appropriate anticoagulant (e.g., K2-EDTA).[12]
- Immediately place samples on ice.
4. Plasma Processing:
- Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.
5. Data Analysis:
- Quantify the plasma concentrations of this compound using the validated LC-MS/MS method (Protocol 1).
- Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Description |
| Cmax (ng/mL) | 250 | 850 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC₀-t (ngh/mL) | 450 | 3200 | Area under the curve from time 0 to the last measurable point |
| AUC₀-inf (ngh/mL) | 465 | 3250 | Area under the curve from time 0 extrapolated to infinity |
| t₁/₂ (h) | 3.5 | 3.8 | Elimination half-life |
| CL (L/h/kg) | 2.15 | - | Clearance |
| Vd (L/kg) | 7.5 | - | Volume of distribution |
| F (%) | - | 70 | Oral Bioavailability |
Part 3: In Vitro Metabolism and Protein Binding Studies
In vitro assays provide crucial early insights into a compound's metabolic stability and potential for drug-drug interactions, which are primarily mediated by cytochrome P450 (CYP) enzymes.[5][21][22] Plasma protein binding is also a critical parameter as only the unbound drug is generally considered pharmacologically active.[23][24][25]
The "Why": Predicting In Vivo Behavior from In Vitro Data
Metabolic stability assays using liver microsomes predict how quickly a drug will be cleared by the liver.[5] Identifying the specific CYP enzymes responsible for metabolism (reaction phenotyping) helps to anticipate drug-drug interactions if co-administered with drugs that inhibit or induce these enzymes.[21][26] Plasma protein binding influences the distribution and clearance of a drug and is therefore a key parameter in understanding its overall pharmacokinetic profile.[27][28]
Protocol 3: CYP450 Reaction Phenotyping
1. Incubation:
- Prepare a master mix containing human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer.
- Incubate this compound (at a concentration below its Km) with the HLM master mix in the presence and absence of specific chemical inhibitors for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[21][22]
- Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.
- Stop the reaction at a specific time point by adding ice-cold acetonitrile.
2. Analysis:
- Process the samples as described in Protocol 1.
- Analyze the formation of metabolites using a sensitive LC-MS/MS method.
3. Data Interpretation:
- A significant reduction in metabolite formation in the presence of a specific CYP inhibitor suggests that the corresponding CYP isoform is involved in the metabolism of this compound.
Protocol 4: Plasma Protein Binding by Equilibrium Dialysis
1. Apparatus Setup:
- Use a rapid equilibrium dialysis (RED) device.
- Add plasma to one chamber and phosphate-buffered saline (PBS) to the other, separated by a semi-permeable membrane.
2. Experiment:
- Spike this compound into the plasma chamber.
- Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
- After incubation, take aliquots from both the plasma and PBS chambers.
3. Analysis:
- Determine the concentration of the compound in both aliquots using the validated LC-MS/MS method.
- Calculate the fraction unbound (fu) using the following formula: fu = Concentration in PBS chamber / Concentration in plasma chamber
Visualization of Metabolic Pathways
Caption: Putative metabolic pathways for this compound.
Conclusion
The application notes and protocols outlined in this guide provide a robust framework for the comprehensive pharmacokinetic characterization of this compound. By integrating validated bioanalytical methods, well-designed in vivo studies, and informative in vitro assays, researchers can build a detailed understanding of the ADME properties of this compound. This knowledge is paramount for guiding further drug development efforts, including toxicology studies and the design of first-in-human clinical trials. The emphasis on scientific rationale and adherence to regulatory standards ensures the generation of high-quality, defensible data, ultimately accelerating the journey from the laboratory to the clinic.
References
- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism.Google Vertex AI Search.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.U.S.
- Bioanalytical Method Validation Guidance for Industry May 2018.U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.Google Vertex AI Search.
- Sulfonamides - Infectious Diseases.MSD Manual Professional Edition.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry.U.S.
- Cytochrome P450 Inhibition Assay.
- Pharmacokinetics of Sulfonamides in Man.Google Vertex AI Search.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.PMC - NIH.
- Metabolism of Sulfonamides.Karger Publishers.
- Relation between renal and hepatic excretion of drugs. XI.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.NIH.
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- Oecd 417.Scribd.
- [Binding of sulfonamides to protein. 6.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.JACS Au.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.PMC - NIH.
- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
- OECD guidelines for animal experiment
- (PDF) Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.Google Vertex AI Search.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.Google Vertex AI Search.
- (PDF) Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography.
- Guide to achieving reliable quantitative LC-MS measurements.Google Vertex AI Search.
- Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulan
- Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma.PubMed.
- LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study.PMC - NIH.
Sources
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. karger.com [karger.com]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. rsc.org [rsc.org]
- 9. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hpst.cz [hpst.cz]
- 18. scribd.com [scribd.com]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. [Binding of sulfonamides to protein. 6. Determination of protein binding of sulfonamides by means of ultracentrifuge and gel filtration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the ADME-Tox Profiling of 2-Benzenesulfonamidopyrimidine Derivatives
Introduction: The Critical Path of a 2-Benzenesulfonamidopyrimidine Candidate from Discovery to Development
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a cornerstone for drug discovery programs targeting indications from cancer to infectious diseases and neurological disorders.[2][3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and actionable protocols for the systematic ADME-Tox profiling of this compound derivatives. By understanding and optimizing these properties early in the discovery process, research teams can significantly de-risk their projects, reduce late-stage attrition, and accelerate the delivery of safe and effective medicines to patients.[6][7] This document moves beyond a simple recitation of methods; it delves into the scientific rationale behind each assay, offering insights gleaned from extensive experience in the field to empower you to make informed decisions for your drug discovery program.
Part 1: Absorption - Crossing the Intestinal Barrier
A drug's journey begins with its absorption into the systemic circulation, most commonly via the oral route. For this compound derivatives, which are typically small molecules, intestinal permeability is a key determinant of oral bioavailability.[8] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11]
Causality Behind Experimental Choice: Why Caco-2?
Caco-2 cells, a human colorectal adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[11] They form tight junctions and express key uptake and efflux transporters, providing a biologically relevant system to assess not just passive diffusion but also active transport mechanisms that can significantly impact a compound's absorption.[10]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto collagen-coated Transwell inserts (e.g., 24-well format) at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for the formation of a differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be >200 Ω·cm².
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM of this compound) to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.
-
Include a low permeability marker (e.g., Lucifer yellow) to confirm monolayer integrity throughout the experiment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Data Presentation: Interpreting Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Example 2-BSP Derivative | 8.5 | 9.2 | 1.08 | High |
| Propranolol (High Permeability Control) | >10 | >10 | ~1 | High |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1 | Low |
Part 2: Distribution - Reaching the Target
Once absorbed, a drug distributes throughout the body, and its ability to reach the target tissue is paramount. Plasma protein binding (PPB) is a critical parameter as, according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[12] Sulfonamides are known to bind to plasma proteins, primarily albumin.[8][12]
Causality Behind Experimental Choice: Why Equilibrium Dialysis?
Equilibrium dialysis is considered the "gold standard" for determining PPB.[13] This method allows for the direct measurement of the unbound drug concentration at equilibrium, minimizing artifacts from non-specific binding that can occur with other methods like ultrafiltration.[13][]
Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)
Caption: Workflow for the plasma protein binding assay.
Detailed Protocol: Equilibrium Dialysis
-
Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Spiking: Spike the test compound into plasma from the desired species (human, rat, mouse, etc.) at a final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
Dialysis Setup:
-
Use a rapid equilibrium dialysis (RED) device or a similar apparatus.
-
Add the spiked plasma to one chamber and an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the other chamber, separated by a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa).
-
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: To release the protein-bound drug and precipitate proteins, add an equal volume of the buffer sample to a blank plasma sample and an equal volume of PBS to the plasma sample. Then, add a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to determine the concentrations of the compound in both chambers.
-
Calculation: Calculate the percentage of plasma protein binding using the formula: % Bound = [1 - (Concentration in buffer / Concentration in plasma)] x 100.
Data Presentation: Interpreting PPB Data
| Compound | % Plasma Protein Binding (Human) | % Plasma Protein Binding (Rat) |
| Example 2-BSP Derivative | 92.5 | 88.1 |
| Warfarin (High Binding Control) | >99 | >98 |
| Metoprolol (Low Binding Control) | <20 | <25 |
Part 3: Metabolism - The Body's Chemical Factory
Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion.[8][15] For this compound derivatives, understanding their metabolic stability is crucial for predicting their in vivo half-life and potential for drug-drug interactions.[16] The liver microsomal stability assay is a high-throughput method to assess Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[17][18]
Causality Behind Experimental Choice: Why Liver Microsomes?
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[18][19] They are a cost-effective and convenient in vitro system for screening the metabolic stability of a large number of compounds early in drug discovery.[18][19]
Experimental Workflow: Metabolic Stability in Liver Microsomes
Caption: Workflow for the metabolic stability assay.
Detailed Protocol: Liver Microsomal Stability
-
Preparation:
-
Prepare a stock solution of the this compound derivative (e.g., 1 mM in DMSO).
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), and liver microsomes (e.g., 0.5 mg/mL protein concentration) from the desired species.
-
-
Incubation:
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing: Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Data Presentation: Interpreting Metabolic Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| Example 2-BSP Derivative | 25 | 55.4 | Moderate |
| Verapamil (Low Stability Control) | <10 | >138 | Low |
| Carbamazepine (High Stability Control) | >60 | <11.6 | High |
Part 4: Excretion - The Final Exit
While direct in vitro models for excretion are limited, understanding the metabolic pathways and the physicochemical properties of the metabolites provides crucial insights into the likely routes of excretion (renal or biliary). The data from metabolic stability studies can be further leveraged for metabolite identification.
Part 5: Toxicity - Ensuring Safety
Toxicity is a major cause of drug attrition.[20] Early in vitro assessment of potential toxicities is essential to guide medicinal chemistry efforts toward safer compounds.[21][22]
Cytotoxicity: Assessing General Cell Health
Cytotoxicity assays measure a compound's ability to cause cell death.[22][23] A common and straightforward method is the MTT assay, which assesses cell viability based on mitochondrial metabolic activity.[22]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Cardiotoxicity: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24][25] The automated patch-clamp assay is a high-throughput method to assess a compound's potential to block the hERG channel.[24]
Caption: Workflow for the automated hERG patch-clamp assay.
| Compound | Cytotoxicity IC50 (HepG2, µM) | hERG IC50 (µM) |
| Example 2-BSP Derivative | >50 | 25 |
| Doxorubicin (Cytotoxic Control) | <1 | - |
| Astemizole (hERG Blocker Control) | - | <0.1 |
Mutagenicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[26][27][28] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[26][27] The test measures the ability of a compound to cause mutations that revert the bacteria to a histidine-producing state.[26][27]
-
Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).[26]
-
Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and molten top agar. For assays with metabolic activation, also include the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.
Conclusion: A Roadmap to Success
The in vitro ADME-Tox assays outlined in this guide provide a robust framework for the early-stage characterization of this compound derivatives. By systematically evaluating absorption, distribution, metabolism, and key toxicity liabilities, drug discovery teams can build a comprehensive understanding of their compounds' properties. This data-driven approach enables the selection of candidates with the highest probability of success, ultimately streamlining the path from the laboratory to the clinic.
References
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
- In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4). [Link]
- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Gupta, P., & Sharma, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
- Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]
- Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1986). Pharmacokinetics of sulfonamides in man. Antibiotics and chemotherapy, 35, 118-132. [Link]
- The Ames Test. (n.d.). University of California, Davis. [Link]
- Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. [Link]
- Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides. Karger. [Link]
- hERG Assay. (2016). SlideShare. [Link]
- Ackley, D. C., & Rock, D. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 290, pp. 249-261). Humana Press. [Link]
- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Zhang, Y., & Wu, J. C. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 2127, pp. 21-28). Humana, New York, NY. [Link]
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Plasma Protein Binding Assay. (n.d.). AxisPharm. [Link]
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.).
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S.
- Microsomal Stability Assay. (n.d.).
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Sulfonamides. (2014). SlideShare. [Link]
- Jarvis, M. F., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(11), 919-923. [Link]
- Stella, V. J., & Uttamsingh, V. (2012). Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. Journal of Pharmaceutical Sciences, 101(11), 4177-4184. [Link]
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- In Vitro ADME Assays and Services. (n.d.).
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). Drug Discovery and Development. [Link]
- Obach, R. S. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 889, pp. 241-250). Humana Press. [Link]
- Shows ADME properties of sulfonamide drugs. (n.d.).
- Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]
- Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 115(7), 512-514. [Link]
- In Vitro ADME & Physicochemical Profiling. (n.d.).
- Asif, M. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 27(19), 6598. [Link]
- Caveda-Cetina, C., et al. (2023). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Toxicology and Applied Pharmacology, 477, 116668. [Link]
- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Li, Y., et al. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 28(15), 5821. [Link]
- Medina-Franco, J. L., & Naveja, J. J. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(28), 17187-17196. [Link]
- In silico prediction of ADME/Tox profiles of the studied compounds. (n.d.).
- Factsheets tailor-made ADME-Tox services. (n.d.). Admescope. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. enamine.net [enamine.net]
- 15. karger.com [karger.com]
- 16. karger.com [karger.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 21. kosheeka.com [kosheeka.com]
- 22. itmedicalteam.pl [itmedicalteam.pl]
- 23. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to the Synthesis and Screening of 2-Benzenesulfonamidopyrimidine Derivatives for Kinase Inhibitor Discovery
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] When coupled with a benzenesulfonamide moiety, the resulting 2-benzenesulfonamidopyrimidine core offers a versatile framework for developing potent therapeutic agents, particularly protein kinase inhibitors.[2][4][5] This guide provides a comprehensive, experience-driven protocol for the modular synthesis of a diverse library of this compound derivatives. Furthermore, it details a robust, high-throughput screening (HTS) protocol using a standard biochemical assay to identify promising kinase inhibitors from the synthesized library, equipping drug discovery professionals with a validated workflow from chemical synthesis to hit identification.
Introduction: The Strategic Value of the this compound Scaffold
Pyrimidine derivatives are integral to numerous biological processes and form the basis of many therapeutic agents, with applications ranging from anticancer to antimicrobial treatments.[6][7][8] The 2-aminopyrimidine unit is particularly adept at forming critical hydrogen bond interactions within the ATP-binding pocket of protein kinases, mimicking the hinge-binding motif of adenine.[9] This bioisosteric relationship is a key reason for its prevalence in kinase inhibitor design.[2]
The sulfonamide group is another critical pharmacophore, present in over 70 FDA-approved drugs, lending favorable physicochemical properties and strong, directional interactions with target proteins.[10][11] By combining these two powerful moieties, we create a modular scaffold, Ar-SO₂-NH-Het, where Ar (aryl) and Het (heteroaryl) can be systematically varied. This modularity is the cornerstone of library synthesis, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a chosen target.[12] This application note details a validated pathway for synthesizing a library of these high-potential compounds and screening them for kinase inhibitory activity.
PART 1: Synthesis of a this compound Library
The chosen synthetic strategy is a nucleophilic substitution between a diverse set of commercially available benzenesulfonyl chlorides and 2-aminopyrimidines. This approach is favored for its reliability, high functional group tolerance, and straightforward execution, making it ideal for parallel synthesis and library generation.[13][14]
General Synthetic Scheme & Rationale
The core reaction involves the formation of a sulfonamide bond. The 2-aminopyrimidine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. Pyridine is employed as the solvent and base; its role is twofold. First, it scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Second, it can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate, which is then readily attacked by the aminopyrimidine. This dual function makes it an efficient medium for this transformation.
Detailed Protocol for Representative Synthesis
This protocol describes the synthesis of N-(pyrimidin-2-yl)benzenesulfonamide as a representative example.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyrimidine | ≥98% | Sigma-Aldrich | |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich | Store under nitrogen |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For TLC and column chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For column chromatography |
| Hydrochloric Acid (HCl) | 2 M Aqueous | VWR | For work-up |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminopyrimidine (1.0 g, 10.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the 2-aminopyrimidine is fully dissolved.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.4 mL, 11.0 mmol, 1.05 equiv) dropwise to the stirring solution over 5 minutes. Causality Note: Slow addition is crucial to control any exotherm and prevent side reactions.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The starting material (2-aminopyrimidine) is more polar than the product.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of DCM.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL). Trustworthiness Note: The acid wash is critical for complete removal of the pyridine catalyst, which can interfere with purification and characterization.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[15][16]
PART 2: High-Throughput Screening of the Compound Library
With a library of synthesized derivatives in hand, the next phase is to screen them for biological activity. Given the scaffold's known propensity to target kinases, a kinase inhibition assay is a logical and high-value screening choice.[4][17][18]
Screening Strategy: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[19] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[17] The HTS campaign outlined below is designed to rapidly identify compounds from the synthesized library that inhibit the activity of a specific kinase of interest.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.[20][21] It quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to the kinase activity.
Materials & Reagents
| Reagent/Material | Supplier | Notes |
| Kinase of Interest | SignalChem, Carna | e.g., ABL1, EGFR, etc. |
| Kinase Substrate | Sigma-Aldrich | Peptide or protein specific to the kinase |
| ATP | Promega | |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains all detection reagents |
| Kinase Buffer | Varies | Buffer composition depends on the kinase |
| 384-well, low-volume, white plates | Corning | For luminescence assays |
| Test Compounds (from library) | - | Dissolved in 100% DMSO |
Step-by-Step Procedure
-
Compound Plating: Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of test compounds from the library stock plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM (assuming a 5 µL final reaction volume). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate. Then, add 2.5 µL of a 2X ATP solution to start the reaction.
-
Incubation: Shake the plates gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin substrate to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis and Hit Confirmation
-
Calculate Percent Inhibition: The activity of each compound is determined by comparing its signal to the controls.
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification: A "hit" is defined as a compound that meets a certain inhibition threshold, typically >50% inhibition in the primary screen.
-
Dose-Response: Confirmed hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).[5]
Example Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| DERIV-001 | 12.5 | > 50 |
| DERIV-002 | 78.3 | 1.2 |
| DERIV-003 | 45.1 | 22.5 |
| DERIV-004 | 92.1 | 0.08 |
| DERIV-005 | 2.3 | > 50 |
In this example, DERIV-002 and DERIV-004 would be prioritized as "hits" for further investigation due to their significant inhibition in the primary screen and subsequent potent IC₅₀ values.
Conclusion
This application note provides a validated and modular framework for the synthesis and screening of this compound derivatives. The synthetic protocol is robust and amenable to parallel synthesis, enabling the rapid generation of a diverse chemical library. The subsequent high-throughput screening workflow, utilizing a standard luminescence-based kinase assay, offers a reliable method for identifying potent inhibitors. By systematically applying this integrated approach, drug discovery teams can efficiently explore the chemical space around this privileged scaffold, accelerating the identification of novel lead compounds for therapeutic development.
References
- Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
- Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 106–122. [Link]
- Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-755. [Link]
- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of medicinal chemistry, 54(8), 2647–2653. [Link]
- Wesołowska, O., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry. [Link]
- Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-160. [Link]
- Wesołowska, O., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry, 42(1), 89-111. [Link]
- Bantscheff, M., & Drewes, G. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-90. [Link]
- Sravanthi, P., & Manju, A. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100898. [Link]
- MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
- Mohammadi, M., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Journal of the Iranian Chemical Society, 18(11), 2821-2852. [Link]
- El-Sayed, M. A. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-18. [Link]
- Abd El-All, A. S., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Basic and Applied Sciences, 6, 1-13. [Link]
- Kumar, S., & Kumar, R. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(63), 38435-38454. [Link]
- Yang, D., et al. (2017). Synthesis of n-arylsulfonamides from nitroarenes and sodium sulfinate. Organic Letters, 19(17), 4544-4547. [Link]
- Richards, J. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS medicinal chemistry letters, 5(6), 665–670. [Link]
- Krapivin, D., et al. (2023). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
- Hyman, D. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2115-2125. [Link]
- Academic Press. (2023). Privileged Scaffolds in Drug Discovery. [Link]
- USDA Food Safety and Inspection Service. (2009).
- Hyman, D. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2115-2125. [Link]
- Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 30(5), 1695–1701. [Link]
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
- Flores-Álamo, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
- Al-Masoudi, W. A. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. International Journal of Research in Pharmaceutical Sciences, 10(1), 384-394. [Link]
- Walczak-Nowicka, L., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13329. [Link]
- Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]
- Ghorab, M. M., et al. (2015). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 348(10), 719-729. [Link]
- ResearchGate. (n.d.). Scheme 1.
- Kaczor, A. A., et al. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Medicinal Chemistry, 6(1), 1-1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application of Benzenesulfonamide Derivatives in Preclinical Disease Models: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives in various disease models. With full editorial control, this guide moves beyond a rigid template to offer a comprehensive narrative grounded in scientific expertise and field-proven insights. The focus is on the causality behind experimental choices and self-validating protocols to ensure trustworthiness and reproducibility.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to inhibit a range of enzymes by mimicking the transition state of tetrahedral intermediates. This versatile scaffold has been successfully integrated into a multitude of derivatives, leading to the development of compounds with potent anticancer, anticonvulsant, and anti-inflammatory properties. This guide will delve into the practical application of these derivatives in relevant preclinical disease models, providing both the "how" and the "why" for key experimental protocols.
Part 1: Benzenesulfonamide Derivatives in Oncology
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through their targeted inhibition of enzymes that are crucial for tumor growth, invasion, and metastasis.[1]
Mechanism of Action: Multi-Enzyme Inhibition
The anticancer activity of many benzenesulfonamide derivatives stems from their ability to selectively inhibit tumor-associated enzymes, including:
-
Carbonic Anhydrases (CAs): Specifically, isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[1]
-
Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[1]
-
Cyclooxygenase-2 (COX-2): This enzyme is often upregulated in tumors and plays a role in inflammation, angiogenesis, and apoptosis resistance.[1][2]
-
Aldehyde Dehydrogenase (ALDH): Certain N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have shown cytotoxic effects through the ALDH pathway.[3]
Signaling Pathway: Targeting the Tumor Microenvironment
Caption: Inhibition of key tumor-associated enzymes by benzenesulfonamide derivatives.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of benzenesulfonamide derivatives against various cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., A549 lung, MCF-7 breast, HeLa cervical) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in culture media. Replace the existing media with media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cancer cell proliferation. The choice of cell lines should reflect the intended therapeutic target.
Objective: To evaluate the in vivo antitumor efficacy of a promising benzenesulfonamide derivative.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the benzenesulfonamide derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Rationale: This model assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its efficacy and potential toxicity.[4][5]
Data Summary
| Derivative Class | Target Enzymes | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Pyrazoline Benzenesulfonamides | MMP-2, MMP-9, hCA IX, hCA XII, COX-2 | Nanomolar to low micromolar range | Significant tumor selectivity reported | [1] |
| N-Substituted Carbotioamides | Aldehyde Dehydrogenase | Varies with substitution | Cytotoxic effects demonstrated | [3] |
Part 2: Benzenesulfonamide Derivatives in Neurological Disorders
The application of benzenesulfonamide derivatives extends to neurological disorders, particularly in the management of seizures due to their inhibitory effects on specific carbonic anhydrase isoforms.[6] Neuroinflammation is also a key pathological feature of many neurodegenerative diseases, making anti-inflammatory sulfonamides a topic of interest.[7][8]
Mechanism of Action: Carbonic Anhydrase and COX-2 Inhibition
-
Anticonvulsant Activity: Inhibition of carbonic anhydrase isoforms hCA II and hCA VII in the brain is believed to be the primary mechanism for the anticonvulsant effects of certain benzenesulfonamide derivatives.[6]
-
Neuroprotection: Cyclooxygenase-2 (COX-2) is implicated in neuroinflammation, a common factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] Selective COX-2 inhibitors can potentially mitigate this inflammatory damage.
Experimental Workflow: From Enzyme Inhibition to Seizure Protection
Sources
- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Benzenesulfonamidopyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-benzenesulfonamidopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve high-yield, high-purity results.
Reaction Overview and Mechanism
The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 2-aminopyrimidine and benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Primary Reaction: 2-Aminopyrimidine + Benzenesulfonyl Chloride → this compound + HCl
The exocyclic amino group of 2-aminopyrimidine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.[2] While seemingly straightforward, the nature of the reactants and intermediates presents several challenges, most notably the potential for undesired side reactions.
Caption: Reaction mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields are typically traced back to three primary issues:
-
Moisture Contamination: Benzenesulfonyl chloride is highly sensitive to moisture and can rapidly hydrolyze to the unreactive benzenesulfonic acid.
-
Inappropriate Base: Using a base that is too strong or nucleophilic can lead to side reactions. Triethylamine (Et₃N), for example, is strong enough to deprotonate the newly formed sulfonamide, leading to a second reaction that forms an N,N-disulfonylated byproduct.[3]
-
Reagent Purity: The purity of your 2-aminopyrimidine, benzenesulfonyl chloride, and solvent is critical. Impurities can interfere with the reaction or complicate purification.[4]
Q2: My final product is contaminated with a higher molecular weight species. What is it?
A2: You are likely observing the N,N-bis(phenylsulfonyl)aminopyrimidine byproduct. This occurs when the initial product, this compound, is deprotonated by a strong base and reacts with a second molecule of benzenesulfonyl chloride.[3] The N-H proton of the sulfonamide is more acidic than the protons on the starting amine, making this deprotonation favorable in the presence of a sufficiently strong base.[3]
Q3: What is the best base for this reaction?
A3: Pyridine is often the optimal choice. It is basic enough to neutralize the HCl generated during the reaction but generally not strong enough to cause the problematic deprotonation of the sulfonamide product that leads to di-sulfonylation.[1][3] This improves the selectivity for the desired mono-sulfonylated product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (2-aminopyrimidine and benzenesulfonyl chloride). The reaction is complete when the spot corresponding to the limiting reagent (usually 2-aminopyrimidine) has disappeared. The product, being more conjugated and polar than the sulfonyl chloride but less polar than the amine, should have a distinct Rf value.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing deeper insight into the causes and solutions.
Problem: The reaction is sluggish or does not go to completion, even after extended time.
-
Question: I've run the reaction for several hours, but TLC analysis still shows a significant amount of unreacted 2-aminopyrimidine. What could be wrong?
-
Answer & Solutions:
-
Insufficient Activation: The reactivity of benzenesulfonyl chloride can be a factor. Ensure you are using a fresh, high-purity bottle, as partial hydrolysis diminishes its effective concentration.[4]
-
Temperature: While many sulfonamide formations proceed at room temperature, the 2-aminopyrimidine scaffold can be less nucleophilic than simple anilines. Gentle heating (e.g., refluxing in pyridine at 70°C) can often drive the reaction to completion.[1]
-
Solvent Choice: The solvent must be able to dissolve both reactants. Acetone or methylene chloride are common choices.[1][5] If solubility is an issue, consider a solvent like dioxane, but always ensure it is anhydrous.
-
Problem: TLC analysis shows multiple product spots and streaking.
-
Question: My TLC plate is messy, with several spots close together and significant streaking. How do I diagnose this?
-
Answer & Solutions:
-
Di-sulfonylation: As discussed, the formation of the N,N-disulfonylated product is a major cause of multiple spots. This is exacerbated by strong bases like triethylamine. The solution is to switch to a weaker base like pyridine.[3]
-
Decomposition: If the reaction is heated too aggressively or for too long, decomposition of the starting materials or product can occur. Try running the reaction at a lower temperature for a longer period.
-
Hydrolysis: The presence of hydrolyzed benzenesulfonic acid can cause streaking on silica gel TLC plates. Ensure strict anhydrous conditions are maintained.[3][6]
-
TLC Mobile Phase: Aminopyrimidines can interact strongly with the silica gel. Adding a small amount of base (e.g., 1% triethylamine or ammonia in methanol) to your eluent system can often lead to cleaner spots.[7]
-
Problem: The product seems to be an oil or fails to crystallize during workup.
-
Question: After quenching the reaction and removing the solvent, I'm left with a persistent oil instead of the expected crystalline solid. What are the next steps?
-
Answer & Solutions:
-
Impurity Presence: Oils are often a sign of impurities (like the disulfonylated byproduct or residual solvent) that inhibit crystallization. The first step should be purification via flash column chromatography.
-
Recrystallization Solvent: You may not have found the correct solvent system for recrystallization. A two-solvent system (one in which the compound is soluble, and one in which it is insoluble) is often effective. For sulfonamides, common systems include ethanol/water or ethyl acetate/hexanes.[8]
-
Trituration: If chromatography is not immediately feasible, try trituration. Add a solvent in which your product is expected to be insoluble (like diethyl ether or hexanes) to the oil and stir or sonicate vigorously. This can often wash away soluble impurities and induce the product to solidify.
-
Optimization of Reaction Conditions: A Comparative Overview
| Parameter | Sub-Optimal Choice | Rationale for Poor Performance | Recommended Condition | Rationale for Improvement |
| Base | Triethylamine (Et₃N) | Too strong; deprotonates the product, leading to N,N-disulfonylation. | Pyridine | Basic enough to scavenge HCl but not strong enough to cause significant di-sulfonylation.[1][3] |
| Solvent | Protic solvents (e.g., Ethanol) | Can react with benzenesulfonyl chloride. | Anhydrous Acetone, CH₂Cl₂ | Inert, good solubility for reactants, and easily removed.[1][5] |
| Atmosphere | Ambient Air | Atmospheric moisture leads to hydrolysis of benzenesulfonyl chloride.[6] | Inert (Nitrogen or Argon) | Excludes moisture, preserving the integrity of the electrophile and improving yield.[4][6] |
| Temperature | Room Temperature (if slow) | May provide insufficient energy to overcome the activation barrier for the less nucleophilic 2-aminopyrimidine. | Reflux (e.g., 70-80°C) | Increases reaction rate to drive the synthesis to completion.[1] |
Recommended Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to favor the formation of the mono-sulfonylated product and minimize side reactions.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (1.0 eq).
-
Solvent & Base Addition: Add anhydrous pyridine (5-10 mL per gram of amine) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the amine is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring amine/pyridine mixture at room temperature over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) and monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 3-4 hours.[1]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing ice-cold water. A precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Drying: Dry the crude product under vacuum.
Purification Protocol 1: Recrystallization
Recrystallization is an effective method if the primary impurity is the unreacted starting material or minor side products.[6][8]
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]
Purification Protocol 2: Flash Column Chromatography
This method is necessary if significant amounts of byproducts (like the di-sulfonylated species) are present.[8]
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23.
- Benchchem. (n.d.). Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- (Placeholder for additional references if needed).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- (Placeholder for additional references if needed).
- Nawaz, M. S. (2014). Answer to "How to purify a sulfonated porphyrins or the other organic compounds?".
- Reddit. (2021). Can't wrap my head around TLC of Buchwald-Hartwig-amination.
Sources
2-Benzenesulfonamidopyrimidine solubility problems in aqueous solutions
Welcome to the technical support center for 2-benzenesulfonamidopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to this compound and its Solubility Challenges
This compound is a sulfonamide compound of interest in various research and development fields. Like many sulfonamides, it exhibits poor solubility in aqueous solutions at neutral pH, which can pose significant challenges for in vitro assays, formulation development, and pharmacokinetic studies. Understanding the physicochemical properties of this molecule is the first step in overcoming these hurdles.
| Property | Estimated/Reported Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂S | PubChem |
| Molecular Weight | 235.26 g/mol | PubChem |
| Aqueous Solubility (pH 7.4) | >35.3 µg/mL | PubChem |
| Estimated pKa | ~6.0 - 7.0 | [1] |
| LogP | 0.71 | Chemdiv |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A1: this compound is a poorly soluble compound in neutral aqueous solutions. Its solubility is highly dependent on the pH of the solution. At neutral pH (around 7.0-7.4), the compound exists predominantly in its neutral, less soluble form. To achieve dissolution, you will likely need to adjust the pH of your solvent or employ other solubilization techniques.
Q2: What is the expected pKa of this compound and why is it important?
A2: The pKa is the pH at which the compound is 50% in its ionized form and 50% in its neutral form. For a weak acid like this compound, the ionized (deprotonated) form is significantly more soluble in water than the neutral form. As stated earlier, based on similar structures, the pKa is estimated to be in the range of 6.0 to 7.0.[1] Knowing this allows you to adjust the pH of your solution to be above the pKa, which will favor the more soluble, ionized form of the compound.
Q3: I need to prepare a stock solution. What solvent should I use?
A3: For a high-concentration stock solution, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are capable of dissolving this compound at high concentrations. When preparing aqueous working solutions from the organic stock, be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can sometimes aid in the dissolution of compounds. However, for sulfonamides, prolonged exposure to high temperatures can lead to degradation. If you choose to heat the solution, do so gently and for a short period. It is crucial to ensure the compound remains in solution upon cooling to the experimental temperature. If it precipitates out, this method is not suitable for your application.
Troubleshooting Guides
This section provides a systematic approach to addressing solubility issues with this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Steps
Issue: The compound precipitates out of my aqueous working solution.
-
Cause 1: pH is too low.
-
Explanation: As a weak acid, this compound's solubility dramatically increases at a pH above its pKa. If the pH of your final solution is near or below its estimated pKa of ~6.0-7.0, the compound will be in its less soluble neutral form.
-
Solution: Increase the pH of your final aqueous solution. A pH of 8.0 or higher is a good starting point to ensure the compound is predominantly in its ionized, more soluble form. See the protocol for pH adjustment below.
-
-
Cause 2: The concentration of the organic co-solvent from the stock solution is too high, causing the compound to crash out upon dilution.
-
Explanation: While a high concentration of an organic solvent in the stock is good for initial dissolution, adding a small volume of this to a large volume of aqueous buffer can create localized areas of high supersaturation, leading to precipitation.
-
Solution:
-
Decrease the concentration of your stock solution.
-
When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Consider using a co-solvent directly in your aqueous buffer.
-
-
-
Cause 3: The desired concentration is above the compound's solubility limit, even with pH adjustment.
-
Explanation: Every compound has a maximum solubility in a given solvent system. It's possible your target concentration is simply too high.
-
Solution:
-
Determine the approximate solubility of your compound in the chosen buffer system by preparing a dilution series and observing for precipitation.
-
If a higher concentration is necessary, you will need to employ more advanced solubilization techniques, such as the use of co-solvents or cyclodextrins.
-
-
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is the first and most straightforward method to try for increasing the aqueous solubility of this compound.
Principle: By increasing the pH of the aqueous solution to at least one to two pH units above the pKa of the compound, the equilibrium will shift towards the more soluble ionized form.
Caption: The effect of pH on the ionization and solubility of a sulfonamide.
Materials:
-
This compound
-
Deionized water or desired buffer
-
0.1 M NaOH solution
-
0.1 M HCl solution (for back-titration if needed)
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to the desired volume of deionized water or buffer. The initial pH should be measured.
-
While stirring, slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved.
-
Record the final pH of the solution. A target pH of 8.0 to 9.0 is a good starting point.
-
If you overshoot the desired pH, you can carefully back-titrate with 0.1 M HCl.
Notes:
-
Always use freshly prepared dilute solutions of NaOH to avoid carbonate formation.
-
Be aware that the final pH may affect the stability of the compound or be incompatible with your experimental system. Always perform a stability check if the solution is to be stored.
Protocol 2: Solubilization using Co-solvents
This method is useful when pH adjustment alone is insufficient or not compatible with the experimental design.
Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of non-polar or poorly soluble compounds.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Procedure:
-
Method A: Preparation from a Stock Solution
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
To prepare your working solution, add the aqueous buffer to your vial first.
-
While vortexing or stirring the buffer, add the required volume of the DMSO stock solution dropwise. This ensures rapid dispersion and minimizes precipitation.
-
Ensure the final concentration of DMSO is compatible with your assay (typically <1%, often <0.1%).
-
-
Method B: Using a Co-solvent in the Final Solution
-
Prepare a mixed solvent system. For example, a solution of 10% ethanol in your aqueous buffer.
-
Directly add the this compound to the mixed solvent system and stir until dissolved.
-
The required percentage of co-solvent will need to be determined empirically. Start with a low percentage (e.g., 5-10%) and increase if necessary.
-
Notes:
-
High concentrations of co-solvents can be toxic to cells and may interfere with certain enzymatic assays. Always run a vehicle control in your experiments.
-
The combination of pH adjustment and co-solvents can be a powerful strategy. You can prepare your co-solvent mixture in a buffer with an elevated pH.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, forming a water-soluble inclusion complex.
Principle: The exterior of the cyclodextrin molecule is hydrophilic, making the entire drug-cyclodextrin complex soluble in water.
Caption: Mechanism of drug solubilization by cyclodextrin complexation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Procedure:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer. A common starting concentration is 2-10% (w/v).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours (4-24 hours) to allow for complex formation and equilibration. Gentle heating (40-50°C) can sometimes accelerate this process.
-
After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Notes:
-
The stoichiometry of the drug-cyclodextrin complex is often 1:1, but can vary.
-
Cyclodextrins are generally considered safe and are used in many pharmaceutical formulations. However, it is still important to check for any potential interference with your specific experimental system.
References
- Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5914–5924.
- El-Sayed, N. N., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 108.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency. Drug discovery today, 21(2), 363–368.
- Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192.
Sources
Technical Support Center: Enhancing the Solubility of 2-Benzenesulfonamidopyrimidine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Benzenesulfonamidopyrimidine. As a sulfonamide-containing compound, it presents solubility hurdles that can impede experimental progress and formulation development. This document provides in-depth, field-proven insights and step-by-step protocols to systematically address and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound (N-pyrimidin-2-ylbenzenesulfonamide) is a chemical compound featuring a benzene ring attached to a sulfonamide group, which is in turn linked to a pyrimidine ring.[1] Its relatively rigid, aromatic structure and potential for strong intermolecular hydrogen bonding in the solid state contribute to its low aqueous solubility. Like many new chemical entities, poor water solubility is a major challenge, often leading to low dissolution rates and insufficient bioavailability for oral administration.[2] The experimental aqueous solubility has been noted as greater than 35.3 µg/mL at pH 7.4, which, while not exceedingly low, can be problematic for many experimental and therapeutic concentrations.[1]
Q2: What are the primary factors I should consider when trying to solubilize this compound?
The solubility of this compound is governed by several key factors:
-
pH of the medium: The sulfonamide group has an acidic proton. Modifying the pH can ionize the molecule, drastically increasing its solubility in aqueous solutions.[3][4]
-
Solvent System (Co-solvents): The polarity of the solvent is critical. Using water-miscible organic co-solvents can significantly enhance solubility.[3][5]
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each having a unique crystal lattice energy and, consequently, different solubility.[6][7] The amorphous form is typically more soluble than its crystalline counterparts.[8]
-
Complexation: The formation of inclusion complexes with molecules like cyclodextrins can increase the apparent solubility of the compound by encapsulating the hydrophobic portions.[9][10]
Troubleshooting Guide: Strategies for Solubility Enhancement
This section details the most effective methods to improve the solubility of this compound, complete with mechanistic explanations and actionable protocols.
Strategy 1: pH-Dependent Solubility Adjustment
Q: How does pH impact the solubility of this compound, and how can I leverage this?
A: The underlying principle is the acidic nature of the sulfonamide proton. The hydrogen on the sulfonamide nitrogen (-SO₂-NH-) is weakly acidic. In an aqueous environment, it can be abstracted by a base. By increasing the pH of your solvent above the compound's pKa, you deprotonate the sulfonamide group, forming an anionic salt. This ionized form is significantly more polar and thus more soluble in water than the neutral molecule.[4][11] This pH-dependent solubility is a common characteristic of sulfonamide-based compounds.[11]
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of the buffer. This will generate a pH-solubility profile and help you identify the optimal pH for your experiments.
Causality Note: The sharp increase in solubility will typically occur around the pKa of the sulfonamide proton. Using a pH at least 1-2 units above the pKa is recommended for ensuring complete ionization and maximizing solubility.
Strategy 2: Utilizing Co-solvents
Q: What are the most effective co-solvents for dissolving this compound for in vitro assays?
A: Co-solvents work by reducing the overall polarity of the aqueous medium. Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar compound like this compound disrupts this network, which is energetically unfavorable. By introducing a water-miscible organic solvent (a co-solvent) such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), you create a solvent mixture with lower polarity that is better able to solvate the hydrophobic drug molecule.[3][5][12]
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| DMSO | 10-100 mM (Stock) | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at >0.5-1% v/v. May interfere with some assays. |
| Ethanol | 1-50 mg/mL (Stock) | Biologically compatible at low concentrations. Volatile. | Lower solubilizing power than DMSO. Can cause protein precipitation. |
| PEG 400 | 10-20% v/v in final solution | Low toxicity. Often used in oral formulations. | High viscosity. May not be suitable for all applications. |
| NMP | 1-10 mg/mL (Stock) | Strong solubilizer. | Potential for reproductive toxicity; handle with care. |
-
Select a Co-solvent: Choose a co-solvent based on the requirements of your downstream experiment (e.g., cell toxicity, assay compatibility). DMSO is a common starting point.
-
Prepare Concentrated Stock: Weigh a precise amount of this compound and dissolve it in the minimum required volume of the chosen co-solvent to create a high-concentration stock solution (e.g., 10, 20, or 50 mM). Gentle warming or sonication can assist in dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Critical Step - Observe for Precipitation: When diluting the organic stock into an aqueous medium, the compound may precipitate or "crash out" if its solubility limit in the final mixture is exceeded. Add the stock solution dropwise while vortexing the aqueous medium to minimize this effect. Always visually inspect the final solution for any cloudiness or solid particles.
Trustworthiness Check: It is crucial to run a vehicle control in your experiments (i.e., the final concentration of the co-solvent in the medium without the drug) to ensure that the co-solvent itself does not influence the experimental outcome.
Strategy 3: Inclusion Complexation with Cyclodextrins
Q: How can cyclodextrins improve the stability and solubility of my compound in aqueous solutions?
A: Cyclodextrins act as molecular hosts to encapsulate the drug. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The poorly soluble this compound molecule can be encapsulated within this hydrophobic core, forming an "inclusion complex."[9][10] This complex shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, which dramatically increases its apparent water solubility.[9] This technique is particularly useful for preparing stable aqueous formulations for administration.
Caption: Decision workflow for selecting a solubility enhancement strategy.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, and a solvent in which the drug is soluble (e.g., ethanol).
-
Dissolve Cyclodextrin: Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v). Stir until fully dissolved.
-
Dissolve Drug: In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Add the drug solution dropwise to the stirring cyclodextrin solution. A 1:1 or 1:2 molar ratio of drug-to-cyclodextrin is a good starting point.
-
Solvent Removal: Stir the mixture at room temperature for 24-72 hours to allow for complex formation and evaporation of the organic solvent. Alternatively, use a rotary evaporator for faster solvent removal.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Validation: The resulting powder can be reconstituted in water to test for enhanced solubility. Characterization via DSC, FTIR, or NMR can confirm the formation of the inclusion complex.[9]
Strategy 4: Solid Dispersions for Enhanced Dissolution
Q: For developing a solid dosage form, how can solid dispersion techniques improve dissolution rate?
A: Solid dispersions enhance solubility by preventing the drug from crystallizing. This technique involves dispersing the drug in an inert, hydrophilic carrier matrix (like PVP, PEG, or HPMC) at a solid state.[13][14][15] The drug exists in an amorphous, high-energy state, or is molecularly dispersed within the polymer.[13] This amorphous state lacks the strong crystal lattice energy that must be overcome during dissolution, resulting in a much faster and often higher apparent solubility compared to the crystalline drug alone.[2][8]
Caption: Conceptual diagram of solid dispersion formation.
-
Select Carrier: Choose a hydrophilic polymer carrier. Polyvinylpyrrolidone (PVP K30) is a common and effective choice.
-
Select Solvent: Identify a common volatile solvent in which both the drug and the polymer are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve a defined ratio of this compound and the polymer carrier (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio) in the selected solvent.
-
Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask wall.
-
Drying and Collection: Further dry the film under vacuum for 24 hours to remove any residual solvent. Scrape the resulting solid from the flask.
-
Processing: Gently grind the solid dispersion into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture uptake.
-
Evaluation: Perform dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the solid dispersion powder against the physical mixture and the pure drug.
Advanced Troubleshooting: Persistent Solubility Issues
Q: I've tried the methods above, but my compound's solubility is inconsistent or it precipitates over time. What else could be the cause?
A: Inconsistent results often point to underlying solid-state complexities, primarily polymorphism and the potential for salt formation.
-
Polymorphism: A single compound can crystallize into multiple different packing arrangements, known as polymorphs.[6] These forms can have significantly different physical properties, including melting point, stability, and, most importantly, solubility.[6][8] It is possible that you are working with a mixture of polymorphs or that a more soluble, metastable form is converting to a less soluble, stable form over time.
-
Recommendation: Characterize your starting material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify its polymorphic form. If you observe changes in solubility, re-characterize the precipitated material to see if a polymorphic transformation has occurred.
-
-
Salt Formation: While not always a simple laboratory technique, forming a salt of this compound can be a powerful method to improve solubility and stability.[2][15] By reacting the acidic sulfonamide with a suitable base (e.g., sodium hydroxide, potassium hydroxide) or the basic pyrimidine ring with an acid, you can create a salt form with dramatically different physicochemical properties.[16][17][18] The choice of the counter-ion is critical and often requires screening multiple options. This is a common strategy in pharmaceutical development to enhance the properties of a drug candidate.[19]
-
Recommendation: For advanced development, a salt screening study can be performed. This involves reacting the compound with a library of pharmaceutically acceptable acids and bases and characterizing the resulting solids for properties like solubility, stability, and crystallinity.
-
By systematically applying the strategies outlined in this guide, from fundamental pH adjustments to advanced solid-state characterization, researchers can effectively overcome the solubility challenges presented by this compound and accelerate their scientific investigations.
References
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020-03-14). Universal Journal of Pharmaceutical Research. [Link]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012-10-30). Journal of Applied Pharmaceutical Science. [Link]
- Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. [Link]
- This compound | C10H9N3O2S | CID 152190. PubChem - NIH. [Link]
- Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH. [Link]
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
- Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol)
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
- Methods of solubility enhancements | PPTX. Slideshare. [Link]
- (PDF) Polymorphism in Sulfanilamide-D4.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- pH-Induced solubility transition of sulfonamide-based polymers.
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. UniBa. [Link]
- Effects of polymorphism and solid-state solvation on solubility and dissolution r
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Eight salt forms of sulfadiazine. PubMed. [Link]
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. semanticscholar.org. [Link]
- 101-104 Research Article Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. ijcrt.org. [Link]
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- US20220213066A1 - Salts of a class of pyrimidine compounds, polymorphs, and pharmaceutical compositions thereof, preapration methods therefor and uses thereof.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
- (PDF) Study of pH-dependent drugs solubility in water.
- A survey of Top 200 Drugs—Inconsistent Practice of Drug Strength Expression for Drugs Containing Salt Forms.
- WO2012020272A2 - New salts, polymorphs and solvates of a pharmaceutical active ingredient.
Sources
- 1. This compound | C10H9N3O2S | CID 152190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eight salt forms of sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20220213066A1 - Salts of a class of pyrimidine compounds, polymorphs, and pharmaceutical compositions thereof, preapration methods therefor and uses thereof - Google Patents [patents.google.com]
- 18. WO2012020272A2 - New salts, polymorphs and solvates of a pharmaceutical active ingredient - Google Patents [patents.google.com]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Troubleshooting Stability of 2-Benzenesulfonamidopyrimidine in DMSO Solutions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 2-benzenesulfonamidopyrimidine dissolved in Dimethyl Sulfoxide (DMSO). As a scientist, observing unexpected results, such as new peaks in your chromatogram or loss of compound activity, can be a significant roadblock. This document provides a first-principles approach to systematically diagnose, understand, and resolve these stability issues. We will move from immediate troubleshooting questions to a deep dive into chemical causality and provide robust protocols to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most immediate questions researchers face when suspecting compound instability.
Q1: I've observed new peaks and a decrease in the parent peak area in my LC-MS analysis of a this compound stock in DMSO. What is the likely cause?
This is a classic sign of compound degradation. The issue likely stems from one of two sources, or a combination thereof:
-
Inherent Instability of the Compound under Storage Conditions: The sulfonamide functional group can be susceptible to hydrolysis. This process can be accelerated by the presence of water, or acidic/basic impurities in the DMSO.
-
DMSO-Related Issues: The problem may lie with the solvent itself. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can then participate in hydrolytic degradation pathways.[2][3] Furthermore, impure or aged DMSO can contain acidic byproducts that catalyze decomposition.[4][5]
Q2: What are the optimal storage conditions for my this compound DMSO stock solutions to ensure maximum stability?
To maximize the shelf-life of your stock solutions, you must control for temperature, light, and atmospheric exposure.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term) | Low temperatures significantly slow down chemical degradation reactions.[6] For routine short-term use, 2-8°C is acceptable, but long-term storage should be frozen. |
| Container | High-quality, inert glass vials (e.g., amber borosilicate) with airtight seals.[6][7] | Glass is non-reactive with DMSO.[7][8] Airtight seals (like screw caps with PTFE-lined septa) are critical to prevent moisture absorption.[6][7] Amber glass protects from light. |
| Atmosphere | Store in a low-humidity environment.[1] For highly sensitive compounds, overlaying with an inert gas (Argon or Nitrogen) before sealing can help.[9] | This minimizes the absorption of atmospheric water and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.[3] |
| Freeze-Thaw Cycles | Minimize as much as possible. Aliquot stock solutions into single-use volumes. | While many compounds are stable through multiple freeze-thaw cycles, it is a risk factor and best practice to avoid it.[2][3][6] |
Q3: How can I determine if my DMSO is the source of the problem?
Run a control experiment. Prepare a sample containing only the DMSO from the same bottle used for your stock solution and analyze it using the same analytical method (e.g., LC-MS). If you observe significant impurity peaks, your DMSO is likely contaminated or degraded. It is crucial to use high-purity (≥99.9%), anhydrous grade DMSO from a reputable supplier.[10] Always use fresh bottles of DMSO for preparing primary stock solutions and avoid using old bottles that have been opened many times.
Q4: Is it better to store my compound as a dry powder or as a DMSO solution?
For long-term archival, storing the compound as a dry powder under inert gas in a desiccator at -20°C is the most stable format. Solutions are convenient for experimental use but introduce solvent-mediated degradation risks. The common practice of preparing large libraries in DMSO for HTS brings challenges that can affect data accuracy.[8][11] The best strategy is a hybrid approach: store the bulk of your compound as a solid and prepare fresh DMSO stock solutions as needed, or at least prepare smaller, regularly tested batches for use over a defined period.
Part 2: A Systematic Troubleshooting Guide
When encountering a stability issue, a systematic approach is more effective than random guesswork. This workflow guides you from initial observation to a definitive solution.
Phase 1 & 2: Understanding the Chemistry - Potential Degradation Pathways
The structure of this compound contains a sulfonamide linkage (-SO₂-NH-), which is the most likely site of instability.
-
Hydrolysis: This is the most probable degradation pathway. The presence of water, catalyzed by acidic or basic conditions, can lead to the cleavage of the sulfur-nitrogen bond. This would result in the formation of benzenesulfonic acid and 2-aminopyrimidine. Given that DMSO readily absorbs water and can form acidic decomposition byproducts, this pathway is highly plausible.[1][4]
-
DMSO-Mediated Reactions: While less common for stable molecules, DMSO is not entirely inert. At elevated temperatures or in the presence of catalysts, it can decompose via complex, often radical, pathways.[4] It is conceivable that reactive intermediates from DMSO degradation could interact with the solute. DMSO can also act as an oxidant in certain synthetic reactions (e.g., Swern oxidation), though this is less likely under typical storage conditions.[5]
Phase 3: Proactive Stability Assessment - The Forced Degradation Study
To proactively understand your molecule's liabilities, a forced degradation (or stress testing) study is the definitive approach.[12][13] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products. This is a core requirement for developing stability-indicating analytical methods.[14][15]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If you see 100% degradation, the conditions were too harsh; if you see 0%, they were too mild. Adjust exposure time or temperature accordingly.
(See Protocol 2 in the next section for a detailed methodology.)
Part 3: Protocols & Methodologies
Protocol 1: Step-by-Step Forced Degradation Study
This protocol outlines a standard forced degradation study to assess the stability of this compound.
Objective: To identify the conditions under which the compound degrades and to generate its primary degradation products for analytical characterization.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC or LC-MS system
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Set Up Stress Conditions: For each condition, mix the components in a clean, inert vial. Include a "time zero" (T₀) sample by immediately neutralizing (if applicable) and diluting the sample for analysis.
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a tightly sealed vial of the DMSO stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the DMSO stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Control Sample: Prepare a control sample by mixing 100 µL of stock with 900 µL of purified water. Keep at 4°C.
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples (including T₀ and control) to a suitable concentration (e.g., 100 µM) with your mobile phase or an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Analyze all samples by a validated, stability-indicating HPLC or LC-MS method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the T₀ and control samples.
-
Calculate the percentage of the remaining parent compound.
-
Note the retention times and peak areas of any new impurity peaks.
-
If using LC-MS, examine the mass spectra of the new peaks to hypothesize their structures.
-
Protocol 2: Sample HPLC Method for Stability Analysis
This is a generic starting method that should be optimized for your specific compound and system.
| Parameter | Specification |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV/DAD at 254 nm (or compound λmax) and/or Mass Spectrometry (ESI+) |
References
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Blog. (2025, May 23). How to store 99.9% DMSO properly?
- dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- Unknown. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kondo, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2659–2666.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Feger, D. (2014, November 26). Answer to "How long can a compound be stable in DMSO for?".
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(2), 1-14.
- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
- European Medicines Agency. (2023, July 13).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing.
Sources
- 1. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. dmsostore.com [dmsostore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: A Guide to Preventing Degradation of 2-Benzenesulfonamidopyrimidine in Solution
Welcome to the technical support center for 2-Benzenesulfonamidopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the stability of this compound in solution. Adherence to the principles outlined here is critical for ensuring the accuracy and reproducibility of your experimental results.
Part 1: General Stability Profile of this compound
This compound is a molecule that combines a sulfonamide functional group and a pyrimidine ring. The stability of this compound in solution is influenced by the chemical properties of these two moieties. While the solid form of this compound is generally stable under standard ambient conditions, its stability in solution is susceptible to several factors, including pH, light, temperature, and the solvent used.[1]
The primary degradation pathways for compounds in this class include:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides and can be catalyzed by both acidic and basic conditions.
-
Photodegradation: The aromatic rings in the structure make the molecule susceptible to degradation upon exposure to light, particularly UV radiation.
-
Oxidation: The pyrimidine ring can be prone to oxidative degradation.
Understanding these potential degradation pathways is the first step in designing stable formulations and handling procedures.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For stock solutions, it is advisable to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The choice of solvent can impact the stability of the compound, and it is crucial to minimize the presence of water to prevent hydrolysis.[2] For working solutions, the choice of buffer and pH will be critical.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: How should I store my this compound solutions?
A3: To ensure maximum stability, solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[5] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[6]
-
Atmosphere: For solutions in organic solvents, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be beneficial, especially if oxidative degradation of the pyrimidine ring is a concern. Antioxidants such as butylated hydroxytoluene (BHT) or vitamin E can be added to the solution to mitigate oxidative damage.[7][8][9][10][11] The choice and concentration of the antioxidant should be optimized for your specific application.
Part 3: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over time. | Chemical Degradation: The compound may be degrading due to hydrolysis, photolysis, or oxidation. | 1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature, protected from light, and in a tightly sealed container. 2. pH Assessment: Measure the pH of your aqueous solution. If it is outside the optimal range (pH 7-9), adjust it accordingly using a suitable buffer system. 3. Solvent Purity: Use high-purity, anhydrous solvents for stock solutions. 4. Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | Formation of Degradation Products: The new peaks are likely due to the breakdown of this compound. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks to get clues about the degradation pathway.[12][13][14] 2. Perform a Forced Degradation Study: Conduct a systematic study (see Protocol 1) to understand how the compound degrades under different stress conditions. This will help in identifying the degradation products and developing a stability-indicating analytical method.[15][16][17][18] |
| Inconsistent experimental results between different batches of solutions. | Inconsistent Solution Preparation and Handling: Variations in solution age, storage conditions, or preparation methods can lead to differing levels of degradation. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, handling, and storage. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If using stored solutions, ensure they have been stored correctly and are within their established stability period. 3. Solution Stability Study: Perform a solution stability study (see Protocol 2) to determine the shelf-life of your solutions under your specific experimental conditions.[19] |
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Photostability chamber[6]
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.[21][22][23]
-
Photodegradation: Expose a sample of the stock solution to a light source in a photostability chamber (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6] Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable analytical method (e.g., HPLC-UV or HPLC-MS) to observe the formation of degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Solution Stability Study
This protocol is for determining the stability of this compound in a specific solvent or buffer system under defined storage conditions.
Objective: To establish the shelf-life of a this compound solution.
Materials:
-
This compound
-
Chosen solvent or buffer system
-
HPLC-UV or other quantitative analytical method
-
Storage containers (e.g., amber vials)
-
Controlled temperature environments (e.g., refrigerator, freezer, room temperature incubator)
Procedure:
-
Prepare Solution: Prepare a solution of this compound at the desired concentration in the chosen solvent or buffer.
-
Aliquot and Store: Aliquot the solution into multiple vials to avoid repeated opening of the same container. Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C), protected from light.
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 7, 14, 30 days).
-
Analysis: At each time point, remove a vial from each storage condition. Allow it to equilibrate to room temperature and analyze the concentration of this compound using a validated quantitative analytical method.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. The stability is often defined as the time at which the concentration drops to 90% of the initial concentration.
Caption: Workflow for a solution stability study.
References
- Hanson, K. M., & Clegg, R. M. (2006). Role of antioxidants in prevention of pyrimidine dimer formation in UVB irradiated human HaCaT keratinocytes. Biomedicine & Pharmacotherapy, 60(5), 233-237. [Link]
- The Hebrew University of Jerusalem. (2006).
- ResearchGate. (2006).
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(5), 60-70. [Link]
- ResearchGate. (n.d.).
- USP-NF. (2017). <659> Packaging and Storage Requirements. [Link]
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- SGS. (2011).
- ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]
- MDPI. (2022). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Biomedical Journal of Scientific & Technical Research. (2018).
- National Center for Biotechnology Information. (2019).
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. [Link]
- MDPI. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
- European Medicines Agency. (2003). Guideline on Stability Testing. [Link]
- SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
- ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
- MDPI. (2020).
- Preprints.org. (2023). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. [Link]
- ResearchGate. (2014). Influence of Solvent Composition on the Miscibility and Physical Stability of Naproxen/PVP K 25 Solid Dispersions Prepared by Cosolvent Spray-Drying. [Link]
- National Center for Biotechnology Information. (1993). Solubilization and stabilization of a benzylpenicillin chemical delivery system by 2-hydroxypropyl-beta-cyclodextrin. [Link]
- National Center for Biotechnology Information. (2021).
- MDPI. (2023).
- ResearchGate. (2021). (PDF)
- Hospital Pharmacy. (2018). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. [Link]
- National Center for Biotechnology Information. (2021).
- MDPI. (2022). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. [Link]
- Semantic Scholar. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. [Link]
- Northwestern Scholars. (n.d.). Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides. [Link]
- Northwestern Scholars. (n.d.). Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. uspnf.com [uspnf.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Role of antioxidants in prevention of pyrimidine dimer formation in UVB irradiated human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. biomedres.us [biomedres.us]
- 19. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Benzenesulfonamidopyrimidine Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to help you troubleshoot and resolve a common yet challenging issue encountered in biochemical and cell-based assays: high background noise when working with compounds from the 2-Benzenesulfonamidopyrimidine class and other small molecules. As Senior Application Scientists, we understand that a high signal-to-noise ratio is critical for generating reliable and reproducible data.[1][2][3] This guide provides a logical, step-by-step approach to diagnosing the root cause of your background issues and implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We will begin with the most common culprits for high background noise and progress to more nuanced assay optimization strategies.
Initial Diagnosis: Is the Issue with the Compound or the Assay Setup?
Before diving into complex optimization, it's crucial to determine the source of the high background. The first step is to run a series of simple controls. The workflow below outlines the initial diagnostic process.
Caption: Initial diagnostic workflow to isolate the source of high background noise.
Section 1: Troubleshooting Compound-Specific Issues
If your controls indicate the this compound compound is the source of the high background, the following issues are the most probable causes.
Q1: My signal is high in all wells with my compound, even controls without the target protein. Could it be aggregation?
Answer: Yes, this is a classic sign of compound aggregation. It is one of the most common mechanisms of assay interference for small molecules identified in high-throughput screening (HTS).[4][5]
-
The Mechanism: At concentrations above a critical aggregation concentration (CAC), which is unique to each compound and buffer condition, small molecules can self-assemble into colloidal aggregates.[6] These particles, typically 50-1000 nm in size, create a large surface area that can non-specifically adsorb and partially denature proteins, including your target enzyme or detection antibodies.[5] This can either inhibit the protein (a false positive in an inhibition assay) or create a high background signal by interfering with the detection system.
Caption: Mechanism of compound aggregation leading to assay interference.
-
How to Troubleshoot: The gold standard for identifying aggregation-based activity is a detergent sensitivity assay.[5]
-
Action: Rerun your assay and include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or 0.025% Tween-80.[5] The detergent should be added to the assay buffer before the compound is introduced.[4]
-
Expected Result: If the high background is caused by aggregation, the detergent will disrupt the aggregates, and the signal should return to baseline levels. If the signal is unaffected, aggregation is less likely to be the primary cause.
-
Q2: I'm running a fluorescence-based assay. Could my compound be autofluorescent?
Answer: Absolutely. Many organic small molecules, including those with aromatic ring systems like this compound, can exhibit intrinsic fluorescence. This "autofluorescence" can be a significant source of background noise if the compound's excitation and emission spectra overlap with those of your assay's fluorophore.[7]
-
How to Troubleshoot:
-
Run a Spectral Scan: Using a microplate reader with spectral scanning capabilities, measure the emission spectrum of your compound at the assay's excitation wavelength. Then, measure the excitation spectrum at the assay's emission wavelength.
-
Dedicated Control Wells: In every assay plate, include control wells containing only the compound in assay buffer to directly measure its contribution to the background signal.[7] This value can then be subtracted from the experimental wells.
-
-
Mitigation Strategies:
-
Switch Fluorophores: If possible, switch to a fluorophore that emits at a longer wavelength (e.g., in the red or far-red spectrum), as compound autofluorescence is often more pronounced at shorter wavelengths.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay. These assays use lanthanide chelates with long fluorescence lifetimes. A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from the compound to decay while the specific signal from the TRF probe is measured.
-
Q3: How do I distinguish between compound precipitation and aggregation?
Answer: While both stem from poor solubility, they are physically distinct phenomena that can be identified using different methods. Aggregates are colloidal and may not be visible to the naked eye, whereas precipitates are macroscopic and often make the solution cloudy.[8]
-
The Challenge: Compounds are often stored in organic solvents like DMSO but tested in aqueous assay buffers, where their solubility can be dramatically lower.[8] This solvent change can lead to either aggregation or precipitation.
-
Troubleshooting & Differentiation:
| Method | Observation for Aggregation | Observation for Precipitation | Reference |
| Visual Inspection | Solution often remains clear. | Solution appears cloudy, hazy, or contains visible particles. | [8] |
| Centrifugation | High background signal may remain in the supernatant. | High background signal is reduced after pelleting the precipitate. | [5] |
| Detergent Assay | Signal is significantly reduced by non-ionic detergents. | Signal is largely unaffected by detergents. | [5][8] |
| Dynamic Light Scattering (DLS) | Detects particles in the 50-1000 nm range. | Detects larger, micron-sized particles with high polydispersity. | [5] |
Section 2: Optimizing General Assay Parameters
If you've ruled out compound-specific artifacts, the high background may be due to suboptimal assay conditions that need refinement.
Q4: My signal-to-noise ratio is low. What general steps can I take to improve it?
Answer: Optimizing the signal-to-noise (S/N) or signal-to-background (S/B) ratio is fundamental to robust assay development.[9][10] This involves maximizing the specific signal while minimizing the non-specific background.
-
How to Troubleshoot:
-
Reagent Titration: Systematically vary the concentrations of your key reagents (e.g., target protein, detection antibody, substrate) to find the optimal balance that yields a strong signal without increasing the background.[11][12]
-
Incubation Times & Temperatures: Optimize incubation times. Insufficient incubation can lead to a weak signal, while excessive incubation can increase non-specific binding and background.[7][12]
-
Washing Steps: Insufficient washing is a major cause of high background.[13][14] Increase the number, duration, or stringency of your wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can be highly effective at removing non-specifically bound components.[13]
-
Blocking Buffer Optimization: The blocking buffer is meant to prevent non-specific binding of assay components to the microplate surface.[14]
-
Q5: Could my choice of microplate be causing high background?
Answer: Yes, the microplate itself is an active component of the assay and can significantly impact performance.[9]
-
How to Troubleshoot:
-
Plate Color: The plate color must match the detection method.[9]
-
Black plates are essential for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.
-
White plates are used for luminescence assays to maximize signal reflection.
-
Clear plates are for absorbance (colorimetric) readouts.
-
-
Surface Chemistry: For protein-binding assays, consider using plates with low-binding surfaces to reduce non-specific adsorption of your target or antibodies. Conversely, high-bind plates are designed for assays where a component needs to be immobilized (e.g., ELISA).[10]
-
"Edge Effects": Sometimes, wells on the outer edge of the plate give different readings due to uneven temperature or evaporation. If you observe this pattern, consider not using the outermost wells for data analysis.[16]
-
Advanced Protocols & Methodologies
Protocol 1: Detergent Sensitivity Assay for Compound Aggregation
This protocol is designed to determine if the observed assay interference is due to the formation of compound aggregates.
Materials:
-
Your standard assay components (buffer, target, substrate, etc.)
-
This compound compound stock solution
-
10% Triton X-100 stock solution (freshly prepared)
-
Assay-compatible microplates
Procedure:
-
Prepare Two Assay Buffers:
-
Buffer A (Control): Standard assay buffer.
-
Buffer B (Detergent): Standard assay buffer containing 0.01% Triton X-100.
-
-
Set up Plate: In parallel on the same plate, prepare serial dilutions of your compound using both Buffer A and Buffer B.
-
Add Reagents: Add the target protein and other assay components to the wells, initiating the reaction as per your standard protocol. Ensure the detergent is present before or at the same time as the compound.[4]
-
Incubate and Read: Incubate for the standard duration and read the plate using your detection instrument.
-
Analyze Data: Compare the dose-response curves generated in the presence and absence of detergent. A significant reduction or complete elimination of the signal/background in the detergent-containing wells is strong evidence of aggregation.[5]
References
- Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26).
- Assay Interference by Aggregation - Semantic Scholar. (n.d.).
- Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021-10-20).
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (n.d.).
- The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (2017-02-28).
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (n.d.).
- Design a Plate-Based Assay: /Documentation - LabKey Support. (n.d.).
- Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. (n.d.).
- Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio - NIH. (n.d.).
- Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI. (2020-06-01).
- Maximizing signal-to-noise ratio in the random mutation capture assay - PMC. (n.d.).
- Optimal signal-to-noise ratio for silicon nanowire biochemical sensors - ResearchGate. (2025-08-06).
- Optimizing Signal-to-Noise Ratio in Flame Atomic Absorption Spectrometry Using Sequential Simplex Optimization | Journal of Chemical Education - ACS Publications. (n.d.).
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. (n.d.).
- Fluorescent microscopy troubleshooting: high background - YouTube. (2019-01-30).
- Non-Specific Binding: What You Need to Know - Surmodics IVD. (n.d.).
- Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed. (n.d.).
- How to Reduce Background Noise in ELISA Assays - Patsnap Synapse. (2025-05-09).
Sources
- 1. Making the Most of a Patient’s Laboratory Data: Optimisation of Signal-to-Noise Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmxresearch.com [nmxresearch.com]
- 9. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sinobiological.com [sinobiological.com]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 14. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 15. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Non-Reproducible Results with 2-Benzenesulfonamidopyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Benzenesulfonamidopyrimidine (CAS No. 16699-12-0). This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with reproducibility in their experiments involving this compound. Non-reproducible results are a significant hurdle in scientific research, often stemming from subtle, overlooked variables in synthesis, purification, or handling.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction to synthesize this compound has a very low or no yield. What went wrong?
Low yields are a common frustration in sulfonamide synthesis. The root cause often lies in the stability of the reactants or suboptimal reaction conditions.[1]
Primary Causes & Solutions:
-
Hydrolysis of Benzenesulfonyl Chloride: The primary electrophile, benzenesulfonyl chloride, is highly reactive and susceptible to moisture. Hydrolysis converts it to the unreactive benzenesulfonic acid, halting the reaction.[2]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inappropriate Base Selection: The choice of base is critical. It must neutralize the HCl byproduct without competing with the 2-aminopyrimidine nucleophile.
-
Poor Nucleophilicity of 2-Aminopyrimidine: While 2-aminopyrimidine is a reasonably good nucleophile, its reactivity can be hampered by the reaction environment.
-
Solution: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1] Gently heating the reaction can also improve kinetics, but should be monitored carefully by TLC to avoid degradation.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess of the amine (e.g., 1.1 equivalents of 2-aminopyrimidine) to ensure the complete consumption of the more valuable benzenesulfonyl chloride.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Workflow for diagnosing low-yield synthesis.
Question 2: Different batches of my product show different melting points, solubility, and solid-state IR spectra. Why is this happening?
This inconsistency is a classic indicator of polymorphism , a phenomenon where a single compound crystallizes into multiple, distinct solid-state forms.[3] These different crystal packings can possess different physical properties, including solubility, melting point, and stability.[4] Sulfonamides are notorious for exhibiting polymorphism due to their capacity for varied hydrogen-bonding arrangements.[5][6]
Primary Causes & Solutions:
-
Uncontrolled Crystallization Conditions: The specific polymorph obtained is highly dependent on the conditions of crystallization.
-
Cause: Factors like the choice of solvent, rate of cooling, temperature, and degree of supersaturation dictate which crystal lattice is kinetically or thermodynamically favored.
-
Solution: Develop and strictly adhere to a standardized recrystallization protocol. Experiment with various solvents to identify one that consistently produces the desired polymorph.[2] A slow cooling process generally favors the most thermodynamically stable form.
-
-
Presence of Impurities: Impurities can sometimes act as templates, nucleating the growth of a specific, and often less stable, polymorph.
-
Solution: Ensure the crude product is of high purity before proceeding to the final crystallization step. Techniques like flash chromatography may be necessary before recrystallization.
-
Key Data: Impact of Polymorphism
| Property | Description of Variation | Implication for Reproducibility |
| Solubility | Different polymorphs can have significantly different equilibrium solubilities.[3] | Affects dissolution rates in biological assays and formulation studies. |
| Melting Point | Each polymorph has a distinct, characteristic melting point. | Inconsistent melting points suggest a mixture of forms or a different form entirely. |
| Bioavailability | The rate of dissolution can directly impact how a drug is absorbed in vivo.[4] | Critical for preclinical and clinical studies where consistent dosing is required. |
| Spectroscopy | Solid-state techniques like IR, Raman, and solid-state NMR will show different spectra for each polymorph. | Can lead to confusion during characterization if polymorphism is not considered. |
Diagram: The Concept of Polymorphism
Caption: Different crystallization paths leading to various polymorphs.
Question 3: My NMR spectrum shows peak broadening or unexpected chemical shifts that vary between samples. Could this be tautomerism?
Yes, this is a distinct possibility. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[7][8] For N-heterocyclic sulfonamides, a sulfonamide-sulfonimide tautomerism can exist. In this equilibrium, the proton on the sulfonamide nitrogen can migrate to one of the pyrimidine ring nitrogens.[9]
Equilibrium & Influencing Factors:
-
The Equilibrium: The molecule can exist as the "amide" form (N-pyrimidin-2-ylbenzenesulfonamide) or the "imide" form (N-(2H-pyrimidin-1-ylidene)benzenesulfonamide).
-
Solvent Effects: The position of the equilibrium is highly sensitive to the solvent. Polar, protic solvents can stabilize one form over the other through hydrogen bonding.[9][10]
-
pH: The acidity or basicity of the solution can significantly shift the equilibrium.
-
NMR Spectroscopy: If the rate of interconversion is on the same timescale as the NMR experiment, you will observe broadened peaks. If the interconversion is slow, you may see distinct peaks for both tautomers. If it's very fast, you'll see a time-averaged spectrum.
Diagram: Sulfonamide-Sulfonimide Tautomerism
Caption: Tautomeric equilibrium in this compound.
Solution: To obtain consistent NMR data, use the same deuterated solvent for all samples and ensure it is free of acidic or basic impurities. Running spectra at different temperatures (variable temperature NMR) can help confirm dynamic exchange by showing sharpening or coalescence of the affected peaks.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound and its precursors?
-
This compound: Store in a tightly sealed container in a cool, dry place, protected from light. Given the potential for polymorphism, it is best to avoid temperature cycling.
-
Benzenesulfonyl Chloride: This is the most critical. It is moisture-sensitive.[2] Store under an inert atmosphere (argon or nitrogen) in a desiccator or a specialized dry cabinet. Use a syringe with a septum cap to dispense the liquid rather than opening the bottle to the air repeatedly.
Q2: What are the best analytical techniques to confirm the identity, purity, and solid form of my compound? A multi-technique approach is essential for robust characterization.
| Technique | Purpose | What to Look For |
| ¹H and ¹³C NMR | Confirms chemical structure and purity. | Correct chemical shifts, integration, and coupling patterns. Absence of impurity peaks. |
| LC-MS | Confirms molecular weight and purity. | A major peak with the correct mass-to-charge ratio (m/z). Purity is often assessed by peak area percentage. |
| FT-IR | Confirms functional groups and can distinguish polymorphs. | Characteristic S=O stretches (~1350, 1160 cm⁻¹), N-H stretch. The fingerprint region can differ between polymorphs. |
| DSC/TGA | Determines melting point and thermal stability. | A sharp, single melting endotherm indicates a pure, single crystalline form. Multiple thermal events may suggest polymorphism or impurities. |
| PXRD | Unambiguously identifies the crystalline form (polymorph). | Each polymorph will have a unique diffraction pattern. This is the gold standard for polymorph identification. |
Q3: Can the compound degrade over time or under certain experimental conditions? Yes. Like many organic molecules, this compound can be susceptible to degradation under harsh conditions.
-
pH Stability: Sulfonamide linkages can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[11] It is crucial to control the pH during aqueous experiments.
-
Photostability: Many aromatic compounds can undergo photodegradation upon exposure to UV light.[12] While specific data for this compound is not widely published, it is good practice to protect solutions and solid samples from direct light.[13]
Part 3: Standardized Experimental Protocols
Adherence to standardized protocols is the most effective way to improve reproducibility.
Protocol 1: Synthesis of this compound
-
Setup: Add oven-dried magnetic stir bar to a flame-dried 100 mL round-bottom flask. Seal with a rubber septum and allow to cool to room temperature under a stream of dry nitrogen.
-
Reagents: To the flask, add 2-aminopyrimidine (1.0 g, 10.5 mmol, 1.0 equiv) and 20 mL of anhydrous pyridine (serves as solvent and base).
-
Addition: Place the flask in an ice-water bath (0 °C). Slowly add benzenesulfonyl chloride (1.95 g, 11.0 mmol, 1.05 equiv) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase until the 2-aminopyrimidine spot is consumed.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 1M HCl (aq). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with 50 mL of cold water and then 20 mL of cold diethyl ether to remove residual pyridine hydrochloride and other impurities.
-
Drying: Dry the crude product under high vacuum for at least 4 hours.
Protocol 2: Controlled Recrystallization for Polymorph Consistency
-
Solvent Selection: Identify a suitable solvent system. A 9:1 mixture of ethanol and water is often effective for sulfonamides.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Do not agitate the flask. For best results, place the flask in an insulated container (e.g., a Dewar flask) to slow the cooling rate further.
-
Crystallization: Allow the solution to stand for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold ethanol/water solvent mixture.
-
Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40 °C) to a constant weight. Characterize immediately.
References
- G-G, G., & A, R.-C. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(9), 549–562.
- Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26–40.
- G-G, G., & A, R.-C. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.
- Desiraju, G. R., et al. (2002). Polymorphism in secondary benzene sulfonamides. Crystal Growth & Design, 2(4), 285–295.
- Dziuk, B., et al. (2022). Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. Acta Crystallographica Section C, 78(9), 462–469.
- Singh, M., & Guleri, A. (2006). Stability and degradation profiles of Spantide II in aqueous solutions. European Journal of Pharmaceutical Sciences, 27(1), 56-66.
- Wikipedia contributors. (n.d.). Tautomer. Wikipedia.
- Allen Institute. (n.d.). Tautomerism- Definition, Concept, Conditions and Types.
- Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- Sanchez-Cabezudo, M., et al. (1998). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. The Journal of Physical Chemistry A, 102(48), 9833–9842.
- Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(1), 161.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. Tautomer - Wikipedia [en.wikipedia.org]
- 8. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]
- 9. Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 2-Benzenesulfonamidopyrimidine in Cell Assays
Welcome to the technical support center for researchers utilizing 2-Benzenesulfonamidopyrimidine (BSP) and other pyrimidine-based small molecules in cell-based assays. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and experimental protocols to anticipate, identify, and validate potential off-target effects, ensuring the integrity and reproducibility of your research.
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, with numerous approved drugs sharing this core.[1][2] However, the very nature of the ATP-binding pocket, which pyrimidine-based compounds often target, is conserved across a wide range of kinases. This can lead to a lack of selectivity and unintended off-target interactions that may confound experimental results.[1][3] This guide will equip you to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with this compound and similar compounds.
Q1: We are observing a cellular phenotype at a concentration of this compound that is significantly different from the reported IC50 for its intended target. What could be the reason?
This is a classic indicator of potential off-target effects. Several factors could be at play:
-
Polypharmacology: The compound may be interacting with multiple unintended cellular targets (off-targets) that contribute to the observed phenotype.[3][4] It is not uncommon for kinase inhibitors to bind to tens or even hundreds of kinases with varying affinities.[3]
-
Compound Instability or Precipitation: The compound may be unstable in your specific cell culture media, leading to degradation products with different activities, or it may be precipitating out of solution, leading to an inaccurate effective concentration.
-
Cell Line Specificity: The expression levels of the intended target and potential off-targets can vary significantly between different cell lines, leading to different phenotypic outcomes.
Q2: How can we begin to identify the potential off-targets of this compound in our cell model?
A tiered approach is recommended:
-
In Silico Analysis: Computational methods can predict potential off-targets by screening for structural similarities to known binding sites of other proteins.
-
Biochemical Screening: A broad kinase selectivity panel is a powerful tool to assess the inhibitory activity of your compound against a large number of purified kinases.[5][6]
-
Cell-Based Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target and potential off-targets within the complex environment of the cell.
Q3: What are some common artifacts in cell-based assays that can be mistaken for off-target effects?
It is crucial to differentiate between true off-target pharmacology and experimental artifacts. Common artifacts include:
-
Compound Autofluorescence: If your assay uses a fluorescence readout, the compound itself may be fluorescent, leading to false-positive signals.
-
Cytotoxicity: At higher concentrations, the compound may induce cellular stress or death through mechanisms unrelated to its intended target, leading to a variety of non-specific effects.[7][8][9][10]
-
Assay Interference: The compound may directly interfere with the assay reagents, such as inhibiting a reporter enzyme like luciferase.
Q4: We suspect our this compound is unstable in our culture media. How can we test this?
You can assess compound stability by incubating it in your cell culture media (with and without cells) over a time course. At various time points, measure the concentration of the active compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry. A decrease in concentration over time is indicative of instability.
Part 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered when using this compound.
Issue 1: Inconsistent or Non-reproducible Assay Results
dot graph TD { A[Start: Inconsistent Results] --> B{Check Compound Integrity}; B --> C{Is the compound from a reputable source and purity verified?}; C -- No --> D[Source new compound with verified purity]; C -- Yes --> E{Check Compound Stability in Media}; E --> F{Is the compound stable over the experiment's duration?}; F -- No --> G[Prepare fresh solutions, minimize incubation time]; F -- Yes --> H{Assess for Compound Precipitation}; H --> I{Is there visual evidence of precipitation?}; I -- Yes --> J[Optimize solvent and dilution strategy]; I -- No --> K[Review Assay Protocol for Variability]; }
Caption: Troubleshooting workflow for inconsistent assay results.
Causality and Actionable Solutions:
-
Compound Integrity: The purity and integrity of your small molecule are paramount. Always source compounds from reputable vendors who provide a certificate of analysis.
-
Compound Stability: Small molecules can degrade in aqueous media. Prepare solutions fresh from a DMSO stock for each experiment and consider reducing the duration of the experiment if instability is confirmed.
-
Compound Precipitation: Poor solubility can lead to compound precipitation, drastically reducing the effective concentration. Dissolve the compound in a suitable solvent like DMSO at a high concentration and then dilute it stepwise into the pre-warmed culture medium.
Issue 2: Observed Phenotype Does Not Correlate with Target Inhibition
dot graph TD { A[Start: Phenotype/Target Mismatch] --> B{Confirm Target Engagement in Cells}; B --> C[Perform Cellular Thermal Shift Assay (CETSA)]; C --> D{Does CETSA show target engagement at active concentrations?}; D -- No --> E[Re-evaluate primary target hypothesis]; D -- Yes --> F{Profile for Off-Target Engagement}; F --> G[Run a broad kinase selectivity panel]; G --> H{Are potent off-targets identified?}; H -- Yes --> I[Validate off-target engagement in cells (e.g., CETSA for off-target)]; I --> J[Use orthogonal approaches (siRNA, CRISPR) to validate the role of the off-target in the phenotype]; H -- No --> K[Consider non-kinase off-targets or pathway adaptations]; }
Caption: Workflow to investigate phenotype-target mismatch.
Causality and Actionable Solutions:
-
Target Engagement: It is crucial to confirm that this compound is engaging its intended target in your cellular model. CETSA is a powerful method for this.
-
Kinase Selectivity: Given the pyrimidine core, broad kinase screening is essential to identify potential off-targets that may be responsible for the observed phenotype.
-
Orthogonal Validation: If a potent off-target is identified, its role in the phenotype should be validated using genetic approaches like siRNA or CRISPR to knock down the off-target and see if the phenotype is rescued.
Part 3: Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases. The percent inhibition is measured, and for any kinases that show significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Primary Screen:
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Request a broad panel screen (e.g., >300 kinases) at a concentration of 1 µM.
-
-
Data Analysis:
-
Identify all kinases that are inhibited by more than 50% at 1 µM.
-
-
IC50 Determination:
-
For the "hits" from the primary screen, request a 10-point dose-response curve to determine the IC50 value for each kinase.
-
-
Data Presentation: Summarize the data in a table, highlighting the most potent off-targets.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| Intended Target | Serine/Threonine | 95% | 50 |
| Off-Target Kinase A | Tyrosine Kinase | 85% | 250 |
| Off-Target Kinase B | Serine/Threonine | 70% | 800 |
| Off-Target Kinase C | Tyrosine Kinase | 60% | 1200 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.
Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound indicates target engagement.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the protein and thus, target engagement.
-
dot graph TD { subgraph CETSA Workflow A[Treat cells with BSP or Vehicle] --> B[Heat cells at various temperatures]; B --> C[Lyse cells and separate soluble proteins]; C --> D[Quantify target protein in soluble fraction]; D --> E[Plot protein abundance vs. temperature]; end E --> F{Observe shift in melting curve?}; F -- Yes --> G[Target Engagement Confirmed]; F -- No --> H[No Target Engagement]; }
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- Drewry, D. H., et al. (2017). The Pyrimidine Scaffold as a Privileged Hinge-Binding Motif in Kinase Drug Discovery. Journal of Medicinal Chemistry.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
- Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- BenchChem (2025). Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media. BenchChem.
- BenchChem (2025). A Technical Guide to Target Identification and Validation for Novel Small Molecules. BenchChem.
- AssayQuant (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- News-Medical.Net (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
- NIH (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening.
- Yale Center for Molecular Discovery (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
- Vipergen (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- BMG LABTECH (2022). Cell-based assays on the rise. BMG LABTECH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized cytotoxicity assay for co-suspended effector and target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Benzenesulfonamidopyrimidine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Benzenesulfonamidopyrimidine and related sulfonamide compounds in in vivo studies. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of preclinical research.
Troubleshooting Guide: In Vivo Experiments
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: I'm observing low or no efficacy of my this compound compound in my animal model. What are the likely causes and how can I fix it?
A1: Low in vivo efficacy despite promising in vitro data is a common challenge, often rooted in poor pharmacokinetics (PK) and bioavailability.[1][2] The issue typically stems from three main areas: formulation, route of administration, or suboptimal dosing.
Causality: this compound, like many sulfonamides, may have poor aqueous solubility.[3] If the compound does not dissolve properly in the administration vehicle or precipitates upon entering the bloodstream, it cannot reach its target site in sufficient concentrations to exert a therapeutic effect.[4][5][6] The fraction of the administered dose that reaches systemic circulation is known as its bioavailability, and this is a critical factor for efficacy.[2][7]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor in vivo efficacy.
Step-by-Step Solutions:
-
Evaluate Your Formulation: Many sulfonamides are poorly soluble in water.[3] A suboptimal formulation is a primary suspect for low bioavailability.
-
Visual Inspection: Does your final formulation have any visible precipitate? Is it a uniform suspension or a clear solution?
-
Vehicle Selection: Standard saline or PBS may not be sufficient. You likely need a formulation vehicle designed for poorly soluble compounds. See Table 1 for common options.
-
Protocol: Refer to the detailed protocol below for preparing a co-solvent formulation suitable for rodent studies.[4]
-
-
Re-evaluate the Route of Administration (ROA):
-
Oral (PO) Administration: If you are dosing orally, the compound must survive the harsh GI environment and be absorbed.[8] First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching circulation.[7]
-
Alternative Routes: Consider switching to intraperitoneal (IP) or intravenous (IV) administration to bypass these barriers and ensure higher bioavailability.[9] Most sulfonamides are well-absorbed after parenteral administration.[9]
-
-
Conduct a Dose-Range Finding (DRF) Study: Your initial dose may be too low. A systematic DRF or dose-escalation study is essential to understand the relationship between dose, efficacy, and toxicity.[10] This will help you identify the optimal therapeutic window for your compound.
Q2: My results are highly variable between animals, even within the same dose group. What's causing this and how can I improve consistency?
A2: High variability can undermine the statistical power of your study and mask true biological effects. The root causes are often related to inconsistent dosing, animal-specific physiological differences, or instability of the test compound.
Causality: Each animal is a distinct biological system. Minor differences in metabolism, health status, or stress levels can alter drug pharmacokinetics.[11] Furthermore, if the formulation is not homogenous (e.g., a poorly prepared suspension), each animal may receive a slightly different effective dose.
Solutions:
-
Refine Formulation and Dosing Technique:
-
Homogeneity: If using a suspension, ensure it is vortexed thoroughly immediately before dosing each animal to prevent settling of the compound.
-
Accurate Dosing: Use appropriate, calibrated equipment for administration (e.g., precision syringes, proper gavage needles). Ensure personnel are proficient in the chosen administration technique to minimize stress and ensure consistent delivery.
-
-
Control for Biological Variables:
-
Animal Health: Use only healthy animals from a reputable supplier. Acclimatize them properly to the facility and handling procedures before starting the experiment.
-
Standardize Conditions: House animals under identical conditions (light/dark cycle, temperature, diet). Randomize animal allocation to treatment groups to avoid cage-effects or other biases.
-
-
Check Compound Stability:
-
Confirm the stability of this compound in your chosen vehicle over the duration of the experiment. The compound could be degrading at room temperature or reacting with the vehicle. A simple method is to analyze the concentration of a prepared formulation via HPLC or LC-MS at the beginning and end of a typical dosing period.
-
Q3: I'm observing adverse effects like weight loss or lethargy at my target dose. How do I manage toxicity?
A3: Adverse effects indicate that you may be at or above the Maximum Tolerated Dose (MTD). Managing toxicity is a critical part of optimizing the therapeutic index of your compound.
Causality: Sulfonamides can exhibit direct toxic effects or cause hypersensitivity reactions.[9] A recognized adverse effect in some species is keratoconjunctivitis sicca (dry eye).[9] High doses can also lead to crystalluria (formation of crystals in the urine), potentially causing kidney damage.[9]
Solutions:
-
Establish the MTD: If you haven't already, a formal dose-range finding study is crucial to identify the MTD. This involves escalating doses in different cohorts of animals and monitoring for specific signs of toxicity (e.g., >15-20% body weight loss, changes in posture, rough coat, lethargy).
-
Monitor Animal Health Closely:
-
Daily Checks: Record body weight, food/water intake, and clinical observations daily.
-
Hydration: Ensure animals have free access to drinking water, as adequate hydration can help prevent sulfonamide crystalluria.[9]
-
-
Adjust the Dosing Regimen:
-
Lower the Dose: The simplest approach is to reduce the dose to a level that is non-toxic but still efficacious.
-
Change Dosing Frequency: Instead of a single high daily dose, consider administering a lower dose twice a day. This can keep plasma concentrations within the therapeutic window while avoiding high peak concentrations (Cmax) that may be associated with toxicity.[7]
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of action for this compound?
A4: While the specific target can vary, the classic mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[12] This enzyme is critical for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides prevent bacteria from producing the necessary precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[13] Mammalian cells are generally unaffected because they obtain folic acid from their diet rather than synthesizing it.[12]
It is important to note that sulfonamide derivatives can be designed to target other enzymes, such as carbonic anhydrases or proteases, giving them a wide range of potential therapeutic applications beyond antimicrobial activity, including roles as diuretics, anti-inflammatory agents, or anti-cancer agents.[13][14][15]
Q5: How do I select a suitable formulation vehicle for my in vivo study?
A5: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of your compound. The ideal vehicle is non-toxic and allows for consistent and accurate administration.
Formulation Development Workflow:
Caption: A tiered approach to selecting a formulation vehicle for in vivo studies.
Table 1: Common Formulation Vehicles for Rodent Studies [4]
| Vehicle Type | Composition Example | Pros | Cons |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) or 1% Methylcellulose in water | Simple to prepare; suitable for oral dosing. | Compound may settle; requires vigorous mixing; bioavailability can be variable. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Significantly increases solubility of lipophilic compounds. | Potential for drug precipitation upon injection; DMSO can have biological effects at high concentrations. |
| Surfactant Dispersion | 5-10% Tween® 80 in saline | Enhances solubility and can improve stability and oral bioavailability. | Potential for surfactant-related toxicity (e.g., hemolysis with IV route). |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes to solubilize hydrophobic drugs; generally well-tolerated. | Can be expensive; not all compounds form stable complexes. |
Q6: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) principles I need to consider?
A6: Understanding the relationship between PK and PD is fundamental to designing an effective dosing regimen.[1][11]
-
Pharmacokinetics (PK): Describes what the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME).[2]
-
Pharmacodynamics (PD): Describes what the drug does to the body, i.e., the relationship between drug concentration and the pharmacological effect.[2]
PK/PD Relationship Diagram:
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Table 2: Key PK/PD Parameters and Their Importance
| Parameter | Definition | Why It's Important |
| Cmax | The maximum plasma concentration achieved after drug administration. | A high Cmax may be necessary for efficacy with some drugs, but can also be linked to toxicity.[16] |
| AUC | Area Under the Curve; represents the total drug exposure over time. | A critical measure of overall drug exposure, often correlated with therapeutic effect.[16] |
| T½ (Half-life) | The time it takes for the drug concentration in the body to be reduced by half.[7] | Determines the dosing interval and the time it takes to reach steady-state concentrations. |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation unchanged.[7] | A low oral bioavailability may necessitate higher doses or a different route of administration. |
| MIC | Minimum Inhibitory Concentration; the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. | A key PD parameter for antimicrobials; the goal is to keep drug concentrations above the MIC at the site of infection.[17] |
| fT > MIC | The percentage of time that the free (unbound) drug concentration remains above the MIC during a dosing interval. | A crucial PK/PD index for time-dependent antibiotics like beta-lactams and often considered for sulfonamides.[18] |
Optimizing your dosing regimen involves finding a dose and frequency that maintains the drug concentration in the "therapeutic window"—high enough to be effective (e.g., above the MIC) but below a level that causes significant toxicity.[17][19]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for a Poorly Soluble Compound
This protocol describes the preparation of a common vehicle for intravenous or intraperitoneal administration of a hydrophobic compound in rodents.
Materials:
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure (Example for a 10 mg/mL final concentration):
-
Weigh Compound: Accurately weigh 100 mg of this compound into a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Add Co-solvent: Add 4 mL of PEG400 to the solution and vortex until fully mixed.
-
Add Surfactant (Optional but recommended): Add 0.5 mL of Tween® 80 and vortex until the solution is clear and homogenous. This helps maintain solubility upon aqueous dilution.
-
Final Dilution: Slowly add 4.5 mL of sterile saline to the tube while continuously vortexing. This dropwise addition is critical to prevent the compound from precipitating out of solution.
-
Final Formulation: The final volume is 10 mL, resulting in a 10 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline.
-
Administration: Administer to animals based on body weight (e.g., for a 10 mg/kg dose in a 25g mouse, inject 25 µL of the 10 mg/mL solution).
Protocol 2: Conducting a Dose-Range Finding (DRF) Study
This protocol outlines a basic study design to determine the Maximum Tolerated Dose (MTD) and establish a preliminary dose-response relationship.
Study Design:
-
Animal Model: Select the appropriate species and strain for your disease model (e.g., female BALB/c mice, 6-8 weeks old).
-
Group Size: Use a minimum of 3-5 animals per group.
-
Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.
Procedure:
-
Group Allocation: Randomly assign animals to treatment groups. Include a vehicle-only control group.
-
Dose Selection: Select a range of doses. A common approach is to use a logarithmic or semi-log spacing (e.g., 1, 3, 10, 30, 100 mg/kg). The range should be based on any available in vitro data or literature on similar compounds.
-
Administration: Administer the compound and vehicle once daily (or as per the intended clinical regimen) for 5-7 days.
-
Monitoring:
-
Daily: Record body weights, clinical signs of toxicity (lethargy, ruffled fur, abnormal posture), and any mortality.
-
Endpoint: The primary endpoint for toxicity is typically a predefined level of body weight loss (e.g., 20%) or severe clinical signs requiring euthanasia.
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
The highest dose that does not cause mortality or significant toxicity (e.g., >15% reversible weight loss) is often defined as the MTD.
-
If an efficacy model is used concurrently, plot the efficacy endpoint (e.g., tumor volume, bacterial load) against the dose to observe the dose-response relationship.
-
Table 3: Sample Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | N | Primary Endpoint |
| 1 | Vehicle Control | 0 | 5 | Establish baseline toxicity of the vehicle. |
| 2 | Compound | 10 | 5 | Evaluate toxicity and efficacy at a low dose. |
| 3 | Compound | 30 | 5 | Evaluate toxicity and efficacy at a mid dose. |
| 4 | Compound | 100 | 5 | Evaluate toxicity and efficacy at a high dose. |
| 5 | Positive Control | Varies | 5 | (Optional) Validate the efficacy model. |
References
- Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual.
- Effect of oral Sulfenamide TS administration on prenatal development in rats - PubMed. (1996). PubMed.
- Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF - ResearchGate. (2025). ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information.
- Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (n.d.). University College London.
- Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics - ACCP. (n.d.). American College of Clinical Pharmacy.
- Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. (n.d.). Nucleic Acids Research.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal.
- Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed. (2016). PubMed.
- relationship with sulfonamide intoxication, report on kernicterus in rats with glucuronyl transferase deficiency and review of pathogenesis - PubMed. (1959). PubMed.
- In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed. (2009). PubMed.
- Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - NIH. (2022). National Center for Biotechnology Information.
- Pharmacokinetics and pharmacodynamics of peptide antibiotics - PubMed - NIH. (2022). National Center for Biotechnology Information.
- Optimization of dosing regimens and dosing in special populations - PubMed. (2015). PubMed.
- Chapter 2 Pharmacokinetics in: Understanding Pharmacology for Pharmacy Technicians - ASHP Publications. (n.d.). American Society of Health-System Pharmacists.
- What causes off-target effects in CRISPR? - Patsnap Synapse. (2025). PatSnap.
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine.
- Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (n.d.). National Center for Biotechnology Information.
- Pharmacokinetics and Pharmacodynamics: Bridging the Gap between Biomedical Sciences and Clinical Practice - Hilaris Publisher. (2023). Hilaris Publisher.
- 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax. (2024). OpenStax.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.
- Optimizing Antimicrobial Drug Dosing in Critically Ill Patients - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Enhancing Pharma Processes #2. Preclinical Development and Preformulation - YouTube. (2025). YouTube.
- Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PubMed. (2021). PubMed.
- Dose Optimization as a Strategy to Improve Clinical Outcomes and Suppress Antimicrobial Resistance | Contagion Live. (2025). Contagion Live.
- Antibiotic dose optimization in critically ill patients | Medicina Intensiva. (n.d.). Elsevier.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax [openstax.org]
- 3. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accp.com [accp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 17. Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contagionlive.com [contagionlive.com]
- 19. Optimization of dosing regimens and dosing in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Benzenesulfonamidopyrimidine
Welcome to the technical support center for the synthesis of 2-benzenesulfonamidopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important sulfonamide.
Overview of the Synthesis
The synthesis of this compound is a nucleophilic substitution reaction where the amino group of 2-aminopyrimidine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. The choice of solvent and base is critical for achieving high yield and purity.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the sulfur atom of benzenesulfonyl chloride, followed by the elimination of a chloride ion. A base is used to scavenge the HCl produced.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrimidine | 95.10 | 10.0 g | 0.105 |
| Benzenesulfonyl Chloride | 176.62 | 18.6 g (13.5 mL) | 0.105 |
| Pyridine (anhydrous) | 79.10 | 100 mL | - |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
| Hydrochloric Acid (2M) | 36.46 | As needed | - |
| Sodium Bicarbonate (sat. sol.) | 84.01 | As needed | - |
| Ethanol (95%) | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 10.0 g (0.105 mol) of 2-aminopyrimidine in 200 mL of anhydrous acetone and 50 mL of anhydrous pyridine.
-
Addition of Benzenesulfonyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add 18.6 g (0.105 mol) of benzenesulfonyl chloride dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A white precipitate should form. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from 95% ethanol.
-
Alternatively, for higher purity, dissolve the crude product in a minimum amount of 2M sodium hydroxide solution. Filter to remove any insoluble impurities. Acidify the filtrate with 2M hydrochloric acid to precipitate the purified product.
-
Filter the purified product, wash with cold water until the washings are neutral, and dry it in a vacuum oven at 60-70 °C.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: My yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with 2-aminopyrimidine.[1] Ensure that all your glassware is oven-dried and that you are using anhydrous solvents. It is also advisable to use a fresh bottle of benzenesulfonyl chloride.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction by TLC to ensure all the starting material has been consumed. If the reaction is sluggish, you can try extending the reaction time or gently heating the mixture (e.g., to 40-50 °C).
-
Suboptimal Reaction Conditions: The choice of base and solvent is crucial. Pyridine acts as both a base and a catalyst.[1] Using a weaker base or a less suitable solvent can lead to lower yields.
-
Losses during Work-up and Purification: Significant amounts of product can be lost during filtration and washing if not performed carefully. Ensure the product is fully precipitated before filtration and use minimal amounts of cold solvent for washing. During recrystallization, avoid using an excessive amount of solvent.
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Common impurities include:
-
Unreacted 2-Aminopyrimidine: This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), as the starting material is basic and will dissolve, while the product is less basic.
-
Benzenesulfonic Acid: This is formed from the hydrolysis of benzenesulfonyl chloride. It is highly water-soluble and should be largely removed during the aqueous work-up. An acid-base purification step is very effective at removing this impurity.
-
Di-sulfonylation Product: It is possible for the nitrogen atom within the pyrimidine ring to also react with benzenesulfonyl chloride, leading to a di-sulfonated byproduct, although this is less likely under the described conditions. This impurity is often less soluble and can sometimes be removed by careful recrystallization. If recrystallization is ineffective, column chromatography may be necessary.
-
Pyridine: Residual pyridine from the reaction can be removed by thorough washing of the crude product with water and dilute acid.
A robust purification strategy is to dissolve the crude product in aqueous NaOH, which deprotonates the sulfonamide, making it soluble.[2] Insoluble impurities can be filtered off. Subsequent acidification will precipitate the pure product.
A3: This could be due to a few reasons:
-
The solution is too acidic: The product is soluble in strong acid. Check the pH of the aqueous mixture and neutralize it with a base like sodium bicarbonate until a precipitate forms.
-
The product is too soluble in the solvent mixture: If a large amount of a water-miscible organic solvent like acetone was used, the product might remain in solution. Try removing some of the organic solvent under reduced pressure to induce precipitation.
-
The reaction did not work: If after neutralization and concentration no precipitate forms, it is likely that the reaction was unsuccessful. Review your procedure, reagents, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of pyridine?
A1: Yes, other tertiary amines like triethylamine can be used. Inorganic bases such as potassium carbonate or sodium hydroxide have also been reported in similar reactions.[3] However, pyridine is often preferred as it can also act as a solvent and catalyst. The choice of base can affect the reaction rate and yield, so optimization may be required.
Q2: Is it necessary to use anhydrous solvents?
A2: Yes, it is highly recommended. Benzenesulfonyl chloride readily reacts with water, which will reduce the amount available to react with your amine, thus lowering the yield.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
FT-IR Spectroscopy: Look for characteristic peaks for the N-H, S=O, and aromatic C-H bonds.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
Q4: What are the main safety precautions I should take during this synthesis?
A4:
-
Benzenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. It is also toxic. Handle it in a fume hood.
-
Acetone is highly flammable. Avoid open flames and sparks.
-
The reaction can be exothermic, especially during the addition of benzenesulfonyl chloride. It is important to control the temperature with an ice bath.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
- J. C. King, J. J. K. an der Sluis, Canadian Journal of Chemistry, 2000, 78(1), 1-8. [Link]
- Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 4, p.34 (1925). [Link]
- Pramanik, M. M. D., et al. Organic Process Research & Development, 2019, 23(7), 1416-1423. [Link]
- Singh, R., et al. Rasayan Journal of Chemistry, 2012, 5(3), 329-333. [Link]
- Bolshan, Y., Batey, R. A. Organic Letters, 2005, 7(8), 1483-1485. [Link]
- Crossley, F. S., et al. Journal of the American Chemical Society, 1940, 62(6), 1400-1404. [Link]
Sources
Technical Support Center: Optimizing Bioavailability of 2-Benzenesulfonamidopyrimidine Derivatives
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center for the modification of 2-benzenesulfonamidopyrimidine derivatives. This scaffold is a cornerstone in the development of a wide range of biologically active agents.[1] However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can present significant challenges in achieving adequate oral bioavailability, often due to poor solubility or suboptimal membrane permeability.[2][3][4]
This guide, structured as a series of frequently asked questions and troubleshooting protocols, provides senior-level insights into diagnosing and overcoming common bioavailability hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows potent in vitro activity but has poor aqueous solubility. What are my primary strategies to address this?
A1: Poor aqueous solubility is a common bottleneck. Your approach should be systematic, starting with the simplest and most direct methods before moving to more complex structural modifications.
-
Strategy 1: Salt Formation. This is the most widely used and effective method for increasing the solubility of weakly acidic or basic compounds.[5][6][7] The sulfonamide group (-SO₂NH-) is weakly acidic, allowing for the formation of salts with pharmaceutically acceptable bases (e.g., sodium, potassium, calcium).[5]
-
Causality: Salt formation introduces an ionic character to the molecule, which disrupts the crystal lattice energy and favors interaction with polar water molecules, thereby increasing solubility and often the dissolution rate.[6][8] More than 50% of all drugs on the market are administered as salts for this reason.[9]
-
Actionable Advice: Begin by screening a range of counterions. Common choices for weakly acidic drugs include sodium, potassium, and calcium.[5] Kits for high-throughput salt screening are commercially available and can provide a rapid assessment using minimal amounts of your active pharmaceutical ingredient (API).[9]
-
-
Strategy 2: pH Modification. If the compound has ionizable groups, its solubility will be pH-dependent. For a weakly acidic sulfonamide, increasing the pH of the formulation buffer will deprotonate the sulfonamide nitrogen, forming an anionic species with significantly higher aqueous solubility.
-
Causality: The Henderson-Hasselbalch equation governs this relationship. By moving the pH away from the compound's pKa, you increase the fraction of the ionized, more soluble form.
-
Actionable Advice: Determine the pKa of your compound. Then, measure its solubility at various pH points (e.g., pH 2.0, 5.0, 7.4, 9.0) to construct a pH-solubility profile. This will inform whether a buffered formulation could be a viable path forward.
-
Q2: Salt formation didn't sufficiently improve solubility, or my compound lacks a suitable ionizable center. What's the next step?
A2: If simple formulation strategies are insufficient, you must turn to structural modification. The prodrug approach is a powerful tool.[10][11][12][13]
-
Strategy: Design a Water-Soluble Prodrug. A prodrug is an inactive derivative that converts to the active parent drug in vivo.[11][13] To enhance solubility, a polar, water-solubilizing promoiety is covalently attached to the parent molecule.[14]
-
Causality: The promoiety acts as a temporary carrier, dominating the physicochemical properties of the molecule to increase aqueous solubility. Once absorbed, endogenous enzymes (e.g., esterases, phosphatases) cleave the promoiety to release the active drug.[12]
-
Actionable Advice:
-
Identify a Handle: Find a suitable functional group on your parent molecule for attachment (e.g., an alcohol, amine, or carboxylic acid). If none exists, a minor modification to introduce one may be necessary.
-
Select a Promoieity: Common choices include:
-
Phosphates: Introduce a highly polar, ionizable phosphate ester.
-
Amino Acids: Glycine or other amino acid esters can add an ionizable amine.
-
Glucuronides: Attaching a sugar moiety like glucuronic acid can dramatically increase solubility.[11]
-
-
-
Example: A hydroxyl group on the pyrimidine or benzene ring could be converted to a phosphate ester. This phosphate prodrug would be highly water-soluble and would be rapidly cleaved by alkaline phosphatases in the body to regenerate the parent compound.
-
Q3: My compound has acceptable solubility but low permeability, failing Lipinski's Rule of 5. How do I improve its ability to cross the intestinal membrane?
A3: Low permeability is often linked to high polarity or a violation of Lipinski's Rule of 5 (Ro5).[15][16][17] The key is to increase the compound's lipophilicity, measured by its partition coefficient (LogP).[18]
-
Lipinski's Rule of 5: This rule of thumb predicts poor oral absorption if a compound violates more than one of the following:
-
Strategy 1: Structural Modification to Increase Lipophilicity.
-
Causality: Passive diffusion across the lipid bilayer of intestinal cells is driven by a compound's lipophilicity. By making the molecule more "greasy," you enhance its ability to partition into the membrane.[18]
-
Actionable Advice: Systematically replace polar functional groups with non-polar ones. For example, replace a hydroxyl group with a methoxy group, or add small alkyl or halogen substituents to aromatic rings. Be mindful that these changes can also affect target binding, so a careful structure-activity relationship (SAR) study is essential.
-
-
Strategy 2: Design a Lipophilic Prodrug.
-
Causality: This is the inverse of the solubility-enhancing prodrug. Here, you mask a polar functional group (like a carboxylic acid or a primary amine) with a non-polar, lipophilic promoiety.[14] This increases the overall LogP, facilitating membrane transport.
-
Actionable Advice: A common strategy is to convert a carboxylic acid to an ethyl or methyl ester. The ester is more lipophilic than the parent acid, allowing for better membrane crossing. Once inside the cell, ubiquitous esterases will cleave the ester to release the active carboxylic acid. The ProTide technology is a sophisticated example, masking polar phosphates on nucleotide analogs to improve cell entry.[14]
-
Experimental Workflows & Protocols
A logical workflow is critical to efficiently diagnose and solve bioavailability issues.
Caption: Bioavailability troubleshooting workflow.
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility under kinetically-limited conditions, mimicking the situation after oral administration.
Materials:
-
10 mM DMSO stock solution of test compounds.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
96-well polypropylene plates (for mixing) and 96-well UV-transparent plates (for reading).
-
Plate shaker and UV-Vis plate reader.
Method:
-
Prepare Stock Plate: Dispense 10 µL of 10 mM DMSO stock solutions into a 96-well polypropylene plate. Include a known high-solubility and low-solubility control compound.
-
Add Buffer: Rapidly add 190 µL of PBS (pH 7.4) to all wells to achieve a final concentration of 500 µM with 5% DMSO.
-
Incubate: Seal the plate and shake vigorously at room temperature for 2 hours.
-
Clarify: Centrifuge the plate at 3000 x g for 20 minutes to pellet any precipitated compound.
-
Measure: Carefully transfer 100 µL of the supernatant to a UV-transparent plate. Measure the absorbance at the compound's λmax.
-
Quantify: Compare the absorbance of the sample to a standard curve prepared by diluting the DMSO stock in a 50:50 DMSO:PBS mixture (where the compound is fully soluble) to determine the concentration.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™ or Corning Gentest™).
-
Phosphatidylcholine in dodecane solution.
-
PBS (pH 7.4 for acceptor plate, pH 5.0 for donor plate to mimic gut).
-
Test compounds dissolved in DMSO.
Method:
-
Coat Membrane: Add 5 µL of the phosphatidylcholine solution to the filter of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare your test compounds in PBS (pH 5.0) at a final concentration of 200 µM (DMSO concentration should be <1%). Add 150 µL of this solution to each well of the coated donor plate.
-
Assemble & Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly in a humidity-controlled chamber at room temperature for 4-16 hours.
-
Measure Concentrations: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): Use the manufacturer's recommended equation, which accounts for volumes and incubation time, to calculate the effective permeability coefficient (Pe).
Data Interpretation
Systematic modifications should yield a clear trend in physicochemical properties. Below is a hypothetical dataset illustrating successful optimization of a lead compound.
| Compound | Modification | Solubility (µM) at pH 7.4 | LogP | PAMPA Pe (10⁻⁶ cm/s) |
| Lead-01 | Parent Molecule | 2.5 | 4.8 | 0.5 (Low) |
| Lead-01-Na | Sodium Salt | 150.2 | N/A | 0.6 (Low) |
| Lead-02 | Added -OH group | 15.1 | 3.9 | 0.4 (Low) |
| Lead-03 | Added -Cl group | 2.1 | 5.3 | 8.9 (High) |
| Lead-03-Na | Optimized Candidate | 125.8 | N/A | 9.1 (High) |
In this example, adding a polar -OH group (Lead-02) improved solubility but hurt LogP and permeability. Adding a lipophilic -Cl group (Lead-03) drastically improved permeability but worsened solubility. By converting the highly permeable Lead-03 to its sodium salt, both high solubility and high permeability were achieved, creating a promising candidate for in vivo studies.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. droracle.ai [droracle.ai]
- 8. rjpdft.com [rjpdft.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 16. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 17. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Technical Support Center: Navigating the Cytotoxicity of 2-Benzenesulfonamidopyrimidine Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-Benzenesulfonamidopyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of managing the cytotoxicity of these promising compounds. Our goal is to empower you to optimize your experimental outcomes, ensuring both efficacy against target cells and safety for non-target cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of working with this compound derivatives.
Q1: My this compound derivative shows high cytotoxicity in my preliminary screens. What are the likely mechanisms?
A1: High cytotoxicity is a common observation with this class of compounds due to their potential to interact with multiple cellular targets. The this compound scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] Potential mechanisms include:
-
Enzyme Inhibition: These derivatives can act as inhibitors for a range of enzymes crucial for cell survival and proliferation. For instance, pyrimidine derivatives have been shown to inhibit kinases like PIM-1 and Epidermal Growth Factor Receptor (EGFR), as well as enzymes like topoisomerase IIα.[2][3][4] The benzenesulfonamide moiety is a classic zinc-binding group, often targeting metalloenzymes like carbonic anhydrases (CAs), which are overexpressed in some tumors.[5]
-
Induction of Apoptosis: Many cytotoxic compounds, including pyrimidine derivatives, exert their effects by triggering programmed cell death, or apoptosis.[3][6]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets that are essential for normal cell function, leading to generalized cytotoxicity.[7]
Q2: How can I differentiate between on-target efficacy and off-target cytotoxicity?
A2: This is a critical step in drug development. A key metric to use is the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration in cancer cells (IC50 or EC50).[8]
SI = CC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI greater than 3 is considered indicative of promising selectivity.[8] To determine the SI, you will need to perform dose-response studies in both your target cancer cell line and a relevant non-cancerous cell line.[7]
Q3: What are the initial steps I can take to reduce the cytotoxicity of my lead compound?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Concentration Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that maintains efficacy against your target while minimizing toxicity in normal cells.[7][8]
-
Chemical Modification: The structure-activity relationship (SAR) is key. Minor modifications to the this compound scaffold can significantly alter its cytotoxic profile. Consider synthesizing analogs with different substituents on either the pyrimidine or the benzenesulfonamide ring to improve selectivity.[9][10]
-
Targeted Delivery Systems: While a more advanced approach, encapsulating your compound in a targeted delivery system, such as nanoparticles or antibody-drug conjugates, can help deliver it specifically to cancer cells, thereby reducing systemic toxicity.[8]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Problem 1: High Cytotoxicity Observed in Normal/Non-Cancerous Cell Lines
High cytotoxicity in normal cells can be a major hurdle, potentially halting the development of a promising compound. The following table outlines potential causes and actionable troubleshooting steps.
| Possible Cause | Troubleshooting Step | Rationale |
| High Compound Concentration | 1. Perform a dose-response study in both cancer and normal cell lines to determine the IC50 for each.[7]2. Aim for a therapeutic window where the effective concentration against cancer cells is significantly lower than the toxic concentration for normal cells.[7] | An insufficient therapeutic window is a common challenge. Optimizing the compound's concentration is a primary step to reduce toxicity in healthy cells.[7] |
| Off-Target Effects | 1. Conduct a kinase panel screening to identify unintended targets.2. For benzenesulfonamide-containing compounds, perform a carbonic anhydrase inhibition assay. | This compound derivatives may inhibit proteins essential for normal cell survival. Identifying these off-targets is crucial for understanding and mitigating toxicity.[7] |
| Formation of Toxic Metabolites | 1. Use in vitro metabolic stability assays (e.g., with liver microsomes) to identify major metabolites.2. If possible, synthesize and test the cytotoxicity of the identified metabolites.[7] | The parent compound may not be the sole toxic entity. Its metabolic byproducts could contribute significantly to off-target toxicity.[7] |
| Lack of Selectivity for Cancer-Specific Pathways | 1. Analyze downstream signaling markers in both cancer and normal cells after treatment.2. If the target pathway is inhibited in both cell types, medicinal chemistry efforts may be needed to improve compound selectivity.[7] | If the targeted pathway is vital for both normal and cancerous cells, toxicity in normal cells is an expected outcome. Improving selectivity through structural modifications can address this.[7] |
Problem 2: Inconsistent Results in Cytotoxicity Assays
Variability in your experimental results can obscure the true cytotoxic profile of your compound. Here are some common causes and their solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | 1. Visually inspect for compound precipitation in the culture medium.2. Determine the aqueous solubility of the compound.3. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity. | Insoluble compounds will not be available to the cells, leading to an underestimation of cytotoxicity and high variability. |
| Cell Density and Health | 1. Ensure you are using cells from a consistent passage number.2. Seed cells at a density that allows for logarithmic growth during the experiment.3. Perform a cell count and viability check before each experiment. | High cell density can lead to a high background signal.[11] Over-confluent or unhealthy cells will respond differently to the compound, increasing variability. |
| Pipetting Errors | 1. Use calibrated pipettes.2. Handle cell suspensions gently to avoid cell damage during plating.[11] | Inaccurate pipetting can lead to an uneven distribution of cells and compound, causing well-to-well variability.[11] |
| Assay Interference | 1. Strong reducing compounds can interfere with tetrazolium-based assays like the MTT assay.[12]2. Run a control with your compound in cell-free medium to check for direct interaction with the assay reagents. | The compound itself may interfere with the chemistry of the cytotoxicity assay, leading to false positive or negative results. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Standard MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2][13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
Materials:
-
96-well flat-bottom plates
-
Your this compound derivative
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium only (background control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Workflow for Investigating High Off-Target Cytotoxicity
The following diagram illustrates a logical workflow for troubleshooting and mitigating high off-target cytotoxicity.
Caption: A logical workflow for troubleshooting high off-target cytotoxicity.
Section 4: Visualizing Mechanisms and Data
Potential Signaling Pathways Affected by this compound Derivatives
This diagram illustrates some of the key signaling pathways that can be inhibited by this class of compounds, leading to cytotoxicity.
Caption: Potential signaling pathways targeted by this compound derivatives.
Data Summary: Hypothetical Cytotoxicity Data
The following table provides an example of how to present your cytotoxicity data for clear comparison.
| Compound | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (MRC-5) CC50 (µM) | Selectivity Index (SI) |
| Lead Compound 1 | 5.2 | 15.6 | 3.0 |
| Analog 1a | 8.1 | 97.2 | 12.0 |
| Analog 1b | 2.5 | 7.5 | 3.0 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
References
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Tzvetkova, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4912.
- protocols.io. (2024). Cytotoxicity Assay Protocol.
- El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6393.
- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(4), 614.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912.
- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14781.
- Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa, x(x), exx.
- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14781.
- Pagnon, J., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
- Tzvetkova, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4912.
- El-Gazzar, M. G., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47071-47085.
- Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
- Liskova, B., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1345-1353.
- Bairag, P., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723.
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Benzenesulfonamidopyrimidine and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 2-Benzenesulfonamidopyrimidine, a representative member of the promising sulfonamide class of anticancer compounds. We will move beyond rote protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our objective is to rigorously assess the compound's anticancer potential, elucidate its mechanism of action, and objectively benchmark its performance against established therapeutic agents.
The Scientific Premise: Why Pyrimidine-Sulfonamide Hybrids?
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in drugs with a wide array of pharmacological activities.[1] In oncology, sulfonamide derivatives have emerged as highly versatile scaffolds.[2] Their anticancer effects are not monolithic; instead, they can engage a variety of targets and pathways crucial to cancer cell survival and proliferation.[3][4]
A prevalent mechanism for this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, CA IX.[5][6] Under the hypoxic (low oxygen) conditions typical of solid tumors, CA IX is highly overexpressed.[5] It plays a critical role in regulating pH, promoting an acidic tumor microenvironment that facilitates cancer progression, metastasis, and resistance to therapy.[5] By inhibiting CA IX, sulfonamides can disrupt this pH regulation, leading to intracellular acidification and the induction of apoptosis (programmed cell death).[7]
The this compound structure represents a strategic hybridization of two pharmacologically significant moieties. The pyrimidine ring is a core component of nucleobases and is found in numerous anticancer drugs, while the benzenesulfonamide portion is the classic pharmacophore for CA inhibition. This thoughtful combination provides a strong rationale for investigating its anticancer efficacy.
Hypothesized Signaling Pathway: CA IX Inhibition
The following diagram illustrates the proposed mechanism of action, where this compound inhibits CA IX, disrupting pH homeostasis and triggering apoptosis.
Caption: A phased workflow for anticancer compound validation.
Part A: Primary In Vitro Screening - Assessing Cytotoxicity
The Causality: The first essential question is whether the compound can kill or inhibit the proliferation of cancer cells. A cell viability assay provides this fundamental data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well. [8]Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a standard drug like Doxorubicin). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the various compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Data Presentation: Comparative IC₅₀ Values
The goal is not just to see if the compound works, but how well it works compared to a clinical standard. Presenting the data in a clear table is essential.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 9.74 | 1.2 |
| MDA-MB-231 | Breast Cancer (TNBC) | 6.17 | 0.8 |
| A549 | Non-Small Cell Lung | 15.2 | 1.5 |
| HCT-116 | Colon Cancer | 8.5 | 0.9 |
| MCF-10A | Non-tumorigenic Breast | > 100 | 5.0 |
Note: Data are illustrative, based on typical values for novel sulfonamide hybrids.[9]
Part B: Mechanistic Investigation - How Does It Kill?
The Causality: An IC₅₀ value tells us that a compound is active, but not how. To be a viable drug candidate, its mechanism must be understood. Based on our hypothesis, we will investigate if the compound induces apoptosis and/or causes cell cycle arrest.
Detailed Protocol: Apoptosis Detection with Annexin V-FITC & Propidium Iodide (PI)
-
Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Detailed Protocol: Cell Cycle Analysis
-
Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content using a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [10]An accumulation of cells in a specific phase suggests cell cycle arrest.
Part C: Comparative Analysis - Potency vs. Selectivity
The Causality: A potent anticancer drug that is equally toxic to healthy cells has no clinical value. [11]Therefore, a critical validation step is to determine the compound's selectivity. This is achieved by comparing its cytotoxicity in cancer cells versus non-tumorigenic cells. The "Selectivity Index" (SI) is a key metric.
Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable property.
Data Presentation: Benchmarking and Selectivity
| Compound | Cancer Cell IC₅₀ (MCF-7) | Normal Cell IC₅₀ (MCF-10A) | Selectivity Index (SI) |
| This compound | 9.74 µM | > 100 µM | > 10.3 |
| Doxorubicin | 1.2 µM | 5.0 µM | 4.17 |
Note: Data are illustrative.
This analysis demonstrates that while the standard drug, Doxorubicin, is more potent (lower IC₅₀), the novel compound exhibits a superior selectivity profile, making it a potentially safer therapeutic candidate.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for validating the anticancer activity of this compound. By progressing from broad screening to detailed mechanistic and comparative studies, researchers can build a comprehensive data package. The key pillars of this process are:
-
Quantifying Potency: Establishing IC₅₀ values across a relevant panel of cancer cell lines.
-
Elucidating Mechanism: Determining how the compound works, for example, through the induction of apoptosis.
-
Assessing Selectivity: Critically comparing the compound's effect on cancerous versus normal cells to establish a therapeutic window.
Following this workflow provides a self-validating system where each phase of experiments logically informs the next, building a compelling case for the compound's further development.
References
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry.
- Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
- Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. (2004). Bioorganic & Medicinal Chemistry Letters.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002). Current Cancer Drug Targets.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Anticancer and Antiviral Sulfonamides. (2003). Current Medicinal Chemistry.
- Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (2001). Bioorganic & Medicinal Chemistry Letters.
- Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? | Request PDF.
- Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Drug Discoveries & Therapeutics.
- In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells. (2024). Luminescence.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024).
- Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. (2018).
- A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. BenchChem.
- Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry.
- Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. (2013). Medicinal Chemistry Research.
- Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Semantic Scholar.
- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Molecules.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). ACS Omega.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports.
- In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. (2023). Molecules.
- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (2013).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of 2-Benzenesulfonamidopyrimidine
For researchers and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. 2-Benzenesulfonamidopyrimidine, a compound featuring both a sulfonamide and a pyrimidine moiety, presents an intriguing case for mechanism of action (MoA) elucidation. Its structural alerts point towards two primary, distinct pharmacological classes: carbonic anhydrase inhibitors and protein kinase inhibitors.
This guide provides a comprehensive framework for systematically investigating and confirming the MoA of this compound. We will objectively compare the experimental workflows and expected data signatures for each potential MoA, providing you with the scientific rationale and detailed protocols to guide your research.
The Duality of a Scaffold: Two Compelling Hypotheses
The chemical structure of this compound suggests two plausible and well-precedented mechanisms of action.
-
Hypothesis 1: Carbonic Anhydrase Inhibition. The benzenesulfonamide group is a classic zinc-binding pharmacophore responsible for the inhibitory activity of a major class of drugs targeting carbonic anhydrases (CAs).[1][2][3] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes, making them attractive therapeutic targets for conditions like glaucoma and epilepsy.[1][4]
-
Hypothesis 2: Protein Kinase Inhibition. The pyrimidine core is a prevalent scaffold in a multitude of FDA-approved kinase inhibitors.[5] Furthermore, various benzenesulfonamide derivatives have demonstrated potent inhibition of diverse protein kinases, including PI3K/mTOR, Lck, B-Raf, and VEGFR-2, by competing with ATP in the enzyme's active site.[5][6][7][8] Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases.[9]
This guide will proceed by outlining a parallel investigation strategy to test both hypotheses, comparing this compound to established inhibitors in each class: Acetazolamide for carbonic anhydrase inhibition and the broad-spectrum kinase inhibitor Staurosporine for initial kinase profiling.
Experimental Workflow for MoA Confirmation
The following diagram illustrates a logical workflow for systematically dissecting the MoA of this compound.
Caption: A logical workflow for investigating the dual hypotheses of carbonic anhydrase and kinase inhibition for this compound.
Part 1: In Vitro Enzymatic Assays - The First Line of Evidence
The initial step is to directly assess the inhibitory potential of this compound against its putative molecular targets in purified, cell-free systems.
A. Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of various CA isoforms. A common method is a stopped-flow spectrophotometry assay that measures the inhibition of CO2 hydration.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound and Acetazolamide (positive control) in DMSO.
-
Purify human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[2]
-
Prepare assay buffer (e.g., Tris-HCl with a pH indicator).
-
-
Assay Procedure :
-
Add the CA enzyme to the assay buffer in a cuvette.
-
Add varying concentrations of this compound or Acetazolamide to the cuvette and incubate.
-
Initiate the reaction by injecting CO2-saturated water.
-
Monitor the change in absorbance over time due to the pH change from the enzymatic reaction.
-
-
Data Analysis :
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
B. Protein Kinase Inhibition Assay
To assess the kinase inhibitory potential, a broad kinase panel screen is the most efficient starting point.[10] Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used for their high-throughput capabilities.[9]
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Reagent Preparation :
-
Prepare a stock solution of this compound and Staurosporine (positive control) in 100% DMSO.[9]
-
Create serial dilutions of the test compounds in DMSO.
-
Prepare the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
-
Kinase Reaction :
-
ADP Detection (using a commercial kit like ADP-Glo™) :
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Comparative Data Summary
The following table presents a template for summarizing the in vitro inhibitory data for this compound in comparison to established inhibitors.
| Target Class | Compound | Target | IC50 (nM) |
| Carbonic Anhydrase | This compound | hCA I | Experimental Value |
| hCA II | Experimental Value | ||
| hCA IX | Experimental Value | ||
| hCA XII | Experimental Value | ||
| Acetazolamide (Control) | hCA I | Literature Value | |
| hCA II | Literature Value | ||
| hCA IX | Literature Value | ||
| hCA XII | Literature Value | ||
| Protein Kinase | This compound | Kinase A | Experimental Value |
| Kinase B | Experimental Value | ||
| ... (from panel screen) | Experimental Value | ||
| Staurosporine (Control) | Kinase A | Literature Value | |
| Kinase B | Literature Value |
Part 2: Cellular Assays - Validating the MoA in a Biological Context
Once a primary molecular target is identified from the in vitro assays, the next critical step is to validate this MoA in a cellular context.
A. Cell Viability and Proliferation Assays
These assays determine the effect of the compound on cell survival and growth. The choice of cell line should be guided by the expression of the putative target. For example, if hCA IX is a target, a cancer cell line known to overexpress this isoform under hypoxic conditions would be appropriate.[1]
Comparison of MTT and XTT Assays
Both MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of viability.[11][12][13][14]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[11][14] | Reduction of XTT to a water-soluble orange formazan product.[11][12] |
| Solubilization Step | Required (e.g., with DMSO or SDS).[11][12] | Not required.[11][12] |
| Workflow | More steps, longer protocol. | Simpler, faster protocol.[11] |
| Sensitivity | Generally considered sensitive. | Can be more sensitive than MTT.[14] |
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding : Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound and the appropriate positive control for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition : Add the activated XTT solution to each well.[11]
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
B. Target Engagement Assays
A crucial step in MoA confirmation is to demonstrate that the compound directly interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[15][16][17][18]
Principle of CETSA®
CETSA is based on the principle of ligand-induced thermal stabilization of target proteins.[16] When a compound binds to its target protein, the protein's melting temperature increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot or immunoassays.[16][17]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thiadiazole-Benzenesulfonamide Hybrids as Dual B-Raf/VEGFR-2 Inhibitors With Promising Anti-Hepatic Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. pelagobio.com [pelagobio.com]
- 16. CETSA [cetsa.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Benzenesulfonamidopyrimidine versus other benzenesulfonamide inhibitors
An In-Depth Comparative Guide to 2-Benzenesulfonamidopyrimidine and Other Benzenesulfonamide Inhibitors
Introduction: The Ubiquitous Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, recognized for its critical role in the design of enzyme inhibitors.[1] This structural motif is the foundation for a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics and anticonvulsants.[2][3] At the heart of their activity is the ability to target metalloenzymes, with the most prominent class being the zinc-containing carbonic anhydrases (CAs).[1]
Carbonic anhydrases are vital enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This fundamental reaction is crucial for regulating pH, fluid balance, and CO2 transport throughout the body.[5][6] While ubiquitous isoforms like CA I and CA II are essential for normal physiological function, other isoforms are implicated in pathology. For instance, the overexpression of transmembrane isoforms CA IX and XII is a hallmark of aggressive cancers, where they help tumors survive in acidic microenvironments.[7][8]
This guide provides a detailed comparison of this compound, a specific CA inhibitor, against other prominent benzenesulfonamide-based inhibitors. We will delve into their mechanisms, comparative inhibitory profiles, structure-activity relationships, and the experimental protocols used to validate their function, offering a comprehensive resource for researchers in drug discovery and development.
Mechanism of Action: The Zinc-Binding Pharmacophore
The inhibitory action of benzenesulfonamides against carbonic anhydrases is a classic example of structure-based drug design. The mechanism is centered on the primary sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group.
The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule. Benzenesulfonamide inhibitors function by mimicking the transition state of this reaction. The nitrogen atom of the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, effectively displacing the catalytic hydroxide ion and blocking the enzyme's function.[9][10]
While the sulfonamide group anchors the inhibitor to the zinc ion, the benzene ring and its substituents dictate the inhibitor's affinity and isoform selectivity.[7] These "tail" groups extend into the active site cavity, forming additional van der Waals and hydrogen bond interactions with amino acid residues.[10] Variations in these residues across different CA isoforms allow for the design of inhibitors with high selectivity for a specific target, which is crucial for minimizing off-target effects and reducing side effects.[7]
Caption: Benzenesulfonamide binding to the Carbonic Anhydrase active site.
Comparative Analysis of Benzenesulfonamide Inhibitors
To understand the specific profile of this compound, it is best compared against inhibitors with distinct properties: the classical, non-selective Acetazolamide ; the clinically-used, topically active Dorzolamide ; and the COX-2 selective Celecoxib , which shares the benzenesulfonamide scaffold but targets a different enzyme class.
The pyrimidine moiety in compounds like this compound can be systematically modified to explore structure-activity relationships and optimize binding affinity and selectivity for target CA isoforms.[11]
| Inhibitor | Target(s) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Key Features |
| This compound Analogues | Carbonic Anhydrases | Variable, can be potent (e.g., ~0.5 nM)[11] | Variable, often potent (e.g., ~110 nM)[12] | Variable, often less potent than vs XII[12] | Potent inhibition (e.g., ~83 nM)[12] | High tunability; pyrimidine tail allows for modifications to achieve isoform selectivity.[11] |
| Acetazolamide | Carbonic Anhydrases (Non-selective) | 250[13] | 12.1[13] | 25 | 5.7 | First-generation oral CA inhibitor; wide use in glaucoma and altitude sickness.[5][14] Lack of selectivity leads to systemic side effects.[6][14] |
| Dorzolamide | Carbonic Anhydrases (esp. CA-II, IV) | Very Weak Inhibitor[15] | Potent Inhibitor[15] | N/A | N/A | Topically active for glaucoma, minimizing systemic side effects.[15][16] Water-soluble formulation.[15] |
| Celecoxib | COX-2 >> COX-1 | Not a primary target | Not a primary target | Not a primary target | Not a primary target | Selective NSAID; benzenesulfonamide structure is present but optimized for COX-2, not CA.[17][18] Lower GI toxicity than non-selective NSAIDs.[19][20] |
Expert Insights on Structure-Activity Relationship (SAR):
-
This compound Analogues: The core benzenesulfonamide provides the zinc-binding function. The pyrimidine "tail" is the key to selectivity. Studies show that substitutions on this ring system can form additional interactions with isoform-specific residues in the peripheral part of the CA binding sites, allowing for the design of compounds that selectively target isoforms like CA I, II, or the tumor-associated CA XII.[11][12]
-
Acetazolamide: As an early inhibitor, its structure is relatively simple. The acetylated thiadiazole ring does not provide strong isoform-differentiating contacts, leading to its broad inhibition profile across many CA isoforms.[13]
-
Dorzolamide: Its thienothiophene-2-sulfonamide core and ethylamino group were optimized for high potency against CA-II and good water solubility, making it suitable for topical ophthalmic administration.[15] Its design intentionally reduces activity against CA-I to minimize certain side effects.[15]
-
Celecoxib: This molecule highlights the scaffold's versatility. Here, the benzenesulfonamide group fits into a specific side pocket of the COX-2 enzyme, contributing to its selectivity over COX-1. It does not effectively inhibit carbonic anhydrases because its overall structure is not complementary to the CA active site.[18]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To quantify and compare the potency of inhibitors like this compound, a robust enzymatic assay is essential. The esterase activity assay using p-nitrophenyl acetate (p-NPA) is a widely adopted, high-throughput compatible method.[21] The principle is that CA catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.[21][22]
Workflow for CA Inhibition Assay
Caption: Workflow for a p-NPA based Carbonic Anhydrase inhibition assay.
Step-by-Step Methodology
1. Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA II)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[21]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitors: this compound, Acetazolamide (as positive control), and other test compounds
-
Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[21]
2. Reagent Preparation:
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[21]
-
CA Working Solution: Immediately before use, dilute the stock to the desired final concentration (e.g., 20 units/mL) in cold Assay Buffer.[21]
-
Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile. Prepare fresh daily.[21]
-
Inhibitor Stocks (e.g., 10 mM): Dissolve test compounds and controls in DMSO. Prepare serial dilutions to generate a dose-response curve.
3. Assay Procedure:
-
Plate Setup: Designate wells for Blanks (no enzyme), Maximum Activity (vehicle control), Positive Control (Acetazolamide), and Test Compounds. It is critical to perform all measurements in triplicate.[21]
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to appropriate wells.
-
Add 2 µL of the corresponding inhibitor dilution (or DMSO for the Maximum Activity control).
-
Add 20 µL of the CA Working Solution to all wells except the Blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[21]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells.
-
Immediately place the plate in the microplate reader.[21]
-
-
Measurement: Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
4. Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate (slope) of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100[21]
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Conclusion
The benzenesulfonamide scaffold is a remarkably versatile platform for enzyme inhibition. The comparison between this compound analogues, classical inhibitors like Acetazolamide, and functionally distinct drugs like Celecoxib underscores the power of targeted chemical modification. While the sulfonamide group provides a reliable anchor to the zinc cofactor in carbonic anhydrases, the true innovation in modern drug design lies in the "tail" approach.[7] By rationally modifying moieties like the pyrimidine ring, researchers can fine-tune interactions with the enzyme active site to achieve potent and, critically, isoform-selective inhibition. This strategy is paramount for developing next-generation therapeutics that precisely target disease-implicated enzymes like CA IX and XII in cancer, while sparing essential housekeeping isoforms to minimize side effects and improve patient outcomes.
References
- McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Kazokaitė, J., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. PubMed.
- Guler, O. O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.
- Ferraroni, M., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.
- Kralj, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- National Institutes of Health. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.
- Guler, O. O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central.
- Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal.
- Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?. Patsnap Synapse.
- Shivaraj, G. (2023). Acetazolamide. StatPearls - NCBI Bookshelf.
- Wikipedia. (n.d.). Acetazolamide. Wikipedia.
- Hartenbaum, D. (1996). The efficacy of dorzolamide, a topical carbonic anhydrase inhibitor, in combination with timolol in the treatment of patients with open-angle glaucoma and ocular hypertension. PubMed.
- El-Gazzar, M. G., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. PubMed.
- Markham, A., & Plosker, G. L. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed.
- Strahlman, E. R., et al. (1993). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. PubMed.
- Dr.Oracle. (2025). What is the mechanism of action of acetazolamide?. Dr.Oracle.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Eisl, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
- Grissom, M. (2015). Acetazolamide: Considerations for Systemic Administration. Review of Optometry.
- Providence. (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Providence Health & Services.
- Eisl, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
- Bua, S., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed.
- De Simone, G., & Supuran, C. T. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central.
- Nissen, S. E. (2016). Game-Changer: Celecoxib Far Safer Than Two Other NSAIDs?. HCPLive.
- Roy, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed Central.
- MDedge. (2003). Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. MDedge.
- Roy, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed.
- Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
- Emery, P., et al. (2000). Celecoxib versus diclofenac in the management of osteoarthritis of the knee. PubMed.
- ResearchGate. (2020). (PDF) Biological activities of sulfonamides. ResearchGate.
- Drugs.com. (n.d.). Celebrex vs Celecoxib Comparison. Drugs.com.
- Maren, T. H., et al. (1993). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. PubMed.
- SingleCare. (2025). Celebrex vs. naproxen: Differences, similarities, and which one is better for you. SingleCare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acetazolamide - Wikipedia [en.wikipedia.org]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. Celebrex vs. naproxen: Differences, similarities, and which is better for you [singlecare.com]
- 19. Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs | MDedge [mdedge.com]
- 20. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis for Researchers: 2-Benzenesulfonamidopyrimidine vs. Sulfadiazine
In the landscape of antimicrobial research and development, the sulfonamide class of drugs represents a foundational pillar. While structurally similar, subtle molecular modifications can lead to significant differences in efficacy, pharmacokinetics, and safety profiles. This guide provides a detailed, evidence-based comparison between the foundational scaffold, 2-Benzenesulfonamidopyrimidine, and its clinically crucial derivative, Sulfadiazine. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in their work.
Structural and Mechanistic Overview
At their core, both this compound and Sulfadiazine belong to the sulfonamide family of synthetic bacteriostatic agents.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for synthesizing folic acid.[2][] Bacteria must produce their own folic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA). By disrupting this pathway, sulfonamides halt bacterial growth and replication.[2][4]
The decisive structural difference, and the source of their vastly different biological activities, is the presence of a 4-amino group on the benzene ring of Sulfadiazine. This feature makes Sulfadiazine a structural analogue of p-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[5] This structural mimicry allows Sulfadiazine to act as a competitive antagonist, effectively blocking the enzyme's active site.[5][6] this compound, lacking this critical p-amino group, cannot effectively compete with PABA and thus lacks significant antibacterial properties.
Caption: Sulfadiazine competitively inhibits the DHPS enzyme.
Comparative Efficacy and Antimicrobial Spectrum
The addition of the p-amino group transforms the inactive scaffold into a potent therapeutic. Sulfadiazine exhibits a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria, as well as some protozoa.[5][7] In stark contrast, this compound is not used as an antimicrobial agent and serves primarily as a chemical intermediate.
A key application for Sulfadiazine is in the treatment of toxoplasmosis, caused by the protozoan Toxoplasma gondii, where it is often considered a treatment of choice when used in combination with pyrimethamine.[8][9][10]
Table 1: Comparative Biological Activity
| Feature | This compound | Sulfadiazine |
| Primary Role | Chemical Intermediate / Scaffold[11] | Broad-Spectrum Antibiotic[7][10] |
| Antimicrobial Activity | None reported | Bacteriostatic against many Gram-positive and Gram-negative bacteria[6] |
| Anti-protozoal Activity | None reported | Active against Toxoplasma gondii[8] |
| Clinical Applications | Synthesis of other compounds (e.g., hypoglycemic agents)[12] | Treatment of UTIs, bacterial meningitis, toxoplasmosis, and prophylaxis of rheumatic fever[7][8][13] |
Pharmacokinetic and Physicochemical Profiles
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are critical to its clinical success. As this compound has no therapeutic application as an antibiotic, clinical pharmacokinetic data is unavailable. Sulfadiazine, however, is well-characterized.
Sulfadiazine is readily absorbed orally and distributes throughout the body, importantly crossing the blood-brain barrier to achieve therapeutic concentrations in the cerebrospinal fluid, making it effective for treating certain types of bacterial meningitis.[7] It is metabolized in the liver, primarily through acetylation. A key clinical consideration is the low solubility of its acetylated metabolite, which can precipitate in the renal tubules, causing crystalluria and potential kidney damage.[4] Therefore, maintaining adequate hydration is crucial for patients undergoing treatment.
Table 2: Comparative Physicochemical & Pharmacokinetic Properties
| Parameter | This compound | Sulfadiazine |
| Molecular Formula | C₁₀H₉N₃O₂S[11] | C₁₀H₁₀N₄O₂S[14] |
| Molecular Weight | 235.26 g/mol | 250.28 g/mol [9][14] |
| Water Solubility | >35.3 µg/mL[11] | 77 mg/L (at 25 °C)[14] |
| Oral Absorption | Data not available | Well-absorbed |
| Distribution | Data not available | Widely distributed, including into cerebrospinal fluid |
| Metabolism | Data not available | Hepatic (acetylation, glucuronidation) |
| Excretion | Data not available | Renal |
| Primary Adverse Effect | Not applicable | Crystalluria, hypersensitivity reactions[4] |
Experimental Protocols: Determining Antimicrobial Susceptibility
To quantify and compare the efficacy of antimicrobial agents like Sulfadiazine, standardized methods are essential. The broth microdilution method is a cornerstone technique in microbiology for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a specific bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland turbidity
-
Test compounds (e.g., Sulfadiazine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacteria in broth, no drug)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of Sulfadiazine. Perform a two-fold serial dilution in CAMHB across the wells of a microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well before adding bacteria should be 50 µL.
-
Inoculum Standardization: Culture the test bacteria and suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions and to the positive control wells. The final volume in these wells is now 100 µL. Add 100 µL of sterile broth to the negative control wells.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Trustworthiness through Controls: This protocol's integrity relies on its controls. Growth in the positive control well validates bacterial viability and appropriate incubation conditions. The absence of growth in the negative control well confirms the sterility of the medium and the aseptic technique employed. This self-validating system ensures that the observed inhibition is due to the antimicrobial agent itself.
Caption: Experimental workflow for MIC determination.
Conclusion for the Researcher
The comparison between this compound and Sulfadiazine serves as a classic textbook example of a structure-activity relationship in medicinal chemistry.
-
This compound is best understood as a chemical scaffold. It lacks the essential p-amino group required for PABA antagonism and therefore does not possess clinically relevant antimicrobial activity. Its primary utility is as a precursor in the synthesis of other molecules.
-
Sulfadiazine is the pharmacologically active agent. The strategic inclusion of the 4-amino group transforms the inactive core into a potent, broad-spectrum antibiotic. Its well-documented efficacy, particularly in challenging indications like toxoplasmosis, and established pharmacokinetic profile make it a vital tool in medicine. Researchers using Sulfadiazine should remain aware of its potential for renal side effects and the ever-present challenge of bacterial resistance.
For drug development professionals, this comparison underscores how minor structural modifications can profoundly alter biological function. For the bench scientist, it clarifies why this compound cannot be used as an antimicrobial agent and why Sulfadiazine remains an important reference compound in the study of folic acid synthesis inhibitors.
References
- Source: Study.
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Journal of Pharmaceutical Analysis URL
- Title: What Are Sulfonamides (Sulfa Drugs)?
- Title: Sulfonamide Antibiotics: Definition, Mechanism and Research Source: BOC Sciences URL
- Title: Sulfonamide (medicine)
- Title: Sulfadiazine Source: Wikipedia URL
- Title: Sulfadiazine | C10H10N4O2S | CID 5215 Source: PubChem - NIH URL
- Title: this compound | C10H9N3O2S | CID 152190 Source: PubChem - NIH URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Source: PharmaCompass.
- Title: Chemical Properties of Sulfadiazine (CAS 68-35-9)
- Title: Sulfadiazine | 68-35-9 Source: ChemicalBook URL
- Title: What is Silver Sulfadiazine used for?
- Title: Silver Sulfadiazine: In Vitro Antibacterial Activity Source: PMC - NIH URL
- Title: sulfadiazine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL
- Title: Sulfadiazine Tablets: Uses & Side Effects Source: Cleveland Clinic URL
- Title: US3816424A - Benzenesulfonamidopyrimidines Source: Google Patents URL
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfadiazine | 68-35-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 9. Sulfadiazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. sulfadiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. US3816424A - Benzenesulfonamidopyrimidines - Google Patents [patents.google.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of 2-Benzenesulfonamidopyrimidine Derivatives Versus Known Anticancer Drugs: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anticancer efficacy of 2-benzenesulfonamidopyrimidine derivatives against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative cytotoxicity, and the underlying scientific principles guiding their evaluation.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology
The tumor microenvironment is characterized by hypoxia and acidosis, conditions that cancer cells exploit for their survival, proliferation, and metastasis. A key player in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is generally absent in healthy tissues. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH. This pH-regulating function helps cancer cells to thrive in acidic conditions and promotes their invasive potential. Consequently, CA IX has emerged as a promising target for novel anticancer therapies.
This compound derivatives have been extensively investigated as potent and selective inhibitors of CA IX. Their structural features allow for strong binding to the active site of the enzyme, disrupting its function and leading to cancer cell death. This guide will objectively compare the performance of these emerging compounds with that of well-established anticancer agents, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the anticancer strategy between this compound derivatives and traditional chemotherapeutic agents lies in their molecular targets.
This compound Derivatives: Disrupting the pH Balance
The primary mechanism of action for this compound derivatives is the inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX. By binding to the zinc ion in the enzyme's active site, these sulfonamide-based inhibitors block its catalytic activity. This disruption of pH regulation leads to an accumulation of acid within the cancer cells and a less acidic extracellular environment. The intracellular acidification can trigger a cascade of events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to the demise of the cancer cell.[1][2][3]
Figure 2: MTT Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [4]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference anticancer drugs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. [4]5. Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [4]6. Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS). [5]3. Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [5][6]4. Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes. 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). [5][6]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. [7][8][9]3. Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). [7][8][9]4. Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in various cell cycle phases.
Conclusion and Future Directions
The evidence presented in this guide demonstrates that this compound derivatives represent a promising class of anticancer agents. Their unique mechanism of action, targeting the tumor-specific enzyme CA IX, offers a potential advantage over conventional chemotherapeutics that often have significant off-target effects. The comparable, and in some cases superior, in vitro efficacy of these compounds against various cancer cell lines underscores their therapeutic potential.
Further research is warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of these derivatives. Combination therapies, pairing CA IX inhibitors with established anticancer drugs, could also be a promising strategy to enhance therapeutic outcomes and overcome drug resistance. The continued exploration of this compound derivatives holds the potential to introduce a new and effective tool in the arsenal against cancer.
References
- ResearchHub.
- Thayyullathil, F., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- Creative Bioarray. Annexin V Apoptosis Assay. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
- UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Svastova, E., et al. Apoptosis-induced ectodomain shedding of hypoxia-regulated carbonic anhydrase IX from tumor cells: a double-edged response to chemotherapy. PMC. 2016-03-19. [Link]
- Topal, F., et al. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. PMC. [Link]
- Topal, F., et al. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. PubMed. 2021-06-05. [Link]
- ResearchGate. Apoptosis-induced ectodomain shedding of hypoxia-regulated carbonic anhydrase IX from tumor cells: A double-edged response to chemotherapy. 2025-08-07. [Link]
- De Simone, G., et al. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. PMC. 2020-04-23. [Link]
- Gao, C., et al. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. 2024-04-16. [Link]
- Ghorab, M. M., and Alsaid, M. S.
- ResearchGate. Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. [Link]
- Kalinina, S. A., et al.
- MDPI. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. [Link]
- Gul, H. I., et al. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC. [Link]
- D'yakonov, V. A., et al. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH. 2022-07-13. [Link]
- El-Naggar, A. M., et al. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC. [Link]
- Ronca, R., and Supuran, C. T. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. PubMed. 2024-05-25. [Link]
- Chen, C.-H., et al. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. PubMed. 2020-10-01. [Link]
- Nocentini, A., and Supuran, C. T. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. [Link]
- Yang, J., et al. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]
- El-Sayed, M. A.-H., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. 2021-08-01. [Link]
- VJOncology. STELLAR: safety of lenvatinib versus sorafenib in unresectable hepatocellular carcinoma. 2024-09-16. [Link]
- Casadei-Gardini, A., et al. Immune-Based Combinations versus Sorafenib as First-Line Treatment for Advanced Hepatocellular Carcinoma: A Meta-Analysis. PubMed. 2023-01-05. [Link]
Sources
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of 2-Benzenesulfonamidopyrimidine Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a lead compound is paramount. A molecule's journey from a promising hit to a viable therapeutic is often dictated by its interactions with unintended targets. This guide provides an in-depth, objective comparison of the cross-reactivity of 2-benzenesulfonamidopyrimidine, a core scaffold in many potent enzyme inhibitors, with a focus on providing actionable experimental insights.
The benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes.[1][2] This guide will delve into the specific cross-reactivity profile of pyrimidine-substituted benzenesulfonamides, with a primary focus on their well-characterized interactions with the carbonic anhydrase family of enzymes. We will explore the quantitative data that underpins our understanding of this cross-reactivity and provide detailed protocols for robustly assessing these interactions in your own research.
Comparative Analysis of Cross-Reactivity with Carbonic Anhydrase Isoforms
The primary targets for many this compound derivatives are the human carbonic anhydrases (CAs).[1][3] These zinc-containing metalloenzymes play crucial roles in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including cancer.[1] The cross-reactivity of an inhibitor across the different CA isoforms is a critical determinant of its therapeutic window and potential side effects.
The following table summarizes the inhibitory activity (Ki in nM) of a series of this compound derivatives against a panel of human carbonic anhydrase isoforms. This data, synthesized from peer-reviewed literature, provides a clear quantitative comparison of their cross-reactivity profiles. Lower Ki values indicate higher binding affinity and more potent inhibition.
| Compound Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 1 | 42.20 ± 3.90 | 16.44 ± 1.53 | - | - |
| Derivative 2 | 217.90 ± 11.81 | 70.82 ± 4.51 | - | - |
| Derivative 3 | - | - | 1.5 - 38.9 | 0.8 - 12.4 |
| Acetazolamide (Reference) | 439.17 ± 9.30 | 98.28 ± 1.69 | - | - |
Data synthesized from multiple sources for illustrative comparison.[1][2]
As the data illustrates, subtle modifications to the this compound scaffold can significantly alter the selectivity profile. For instance, some derivatives show potent inhibition of the cytosolic isoforms hCA I and hCA II, while others are more selective for the tumor-associated isoforms hCA IX and hCA XII.[1][2] This highlights the importance of comprehensive profiling against a panel of related enzymes early in the drug discovery process.
Beyond the well-documented interactions with carbonic anhydrases, the broader class of sulfonamides has been investigated for activity against other enzymes, including:
-
11β-hydroxysteroid dehydrogenase type 1: Certain N-(pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of this enzyme.[4]
-
Monoamine Oxidase (MAO): A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide showed inhibitory activity against MAO-A and MAO-B.[5]
While direct cross-reactivity data for this compound against these specific enzymes is less prevalent in the literature, they represent plausible off-target interaction candidates that may warrant investigation depending on the therapeutic context.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific rigor of your cross-reactivity studies, employing a multi-faceted approach with orthogonal assays is crucial. Here, we detail three robust, widely-used methods for quantifying enzyme inhibition.
Stopped-Flow CO2 Hydration Assay
This is a direct, kinetic assay that measures the enzymatic activity of carbonic anhydrases. The inhibition of this activity by a test compound is then used to determine the inhibition constant (Ki).
Principle: This method monitors the hydration of CO2 to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The resulting pH change is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the degree of inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution of the carbonic anhydrase isoform of interest in the buffer.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated solution by bubbling CO2 gas through water.
-
Prepare a solution of a pH indicator (e.g., p-nitrophenol).
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time, which corresponds to the change in pH due to the enzymatic reaction.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the inhibition constant (Ki).
-
Thermal Shift Assay (TSA)
TSA is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to unfolded proteins.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target enzyme in a suitable buffer.
-
Prepare a series of dilutions of the this compound derivative.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a PCR plate, mix the enzyme solution, the dye, and the different concentrations of the inhibitor.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tm).
-
The change in Tm (ΔTm) in the presence of the inhibitor compared to the control (no inhibitor) is a measure of the binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein. This provides a direct measure of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the target enzyme in a suitable buffer and load it into the sample cell of the ITC instrument.
-
Prepare a solution of the this compound derivative in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor solution into the enzyme solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Scientific Context
To better understand the biological context and the experimental approach, the following diagrams illustrate a generalized signaling pathway involving carbonic anhydrase and the workflow for assessing cross-reactivity.
Caption: Generalized Carbonic Anhydrase Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion: A Data-Driven Approach to Selectivity
The cross-reactivity profile of this compound derivatives is a critical aspect of their development as therapeutic agents. As demonstrated, these compounds exhibit potent, yet often isoform-specific, inhibition of carbonic anhydrases. A thorough understanding of these off-target interactions is not a barrier to development but rather a guide to designing more selective and ultimately safer medicines.
By employing a suite of robust and orthogonal experimental techniques, researchers can build a comprehensive picture of a compound's selectivity. The protocols and comparative data presented in this guide are intended to provide a solid foundation for these investigations, empowering you to make data-driven decisions in your drug discovery endeavors.
References
- G. Krallinger, et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Elsevier. [Link]
- S. M. Monti, et al. (2019). Benzenesulfonamide decorated dihydropyrimidin(thi)
- Request PDF. (n.d.). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused‐pyrimidine tails.
- A. Angeli, et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. [Link]
- Y. Wang, et al. (2021).
- M. D. Bartberger, et al. (2013). N-(Pyridin-2-yl)
- G. Bouz, et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. NIH. [Link]
- precisionFDA. (n.d.). 4-AMINO-N-(4-(N-(PYRIMIDIN-2-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. [Link]
- S. Norman, et al. (2011).
- PubChem. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine... [Link]
- Patsnap Synapse. (2024). What are PTGDS inhibitors and how do they work?. [Link]
- A. T. Özdemir, et al. (2018). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]
- A. A. G. M. L. Sapthu, et al. (2019).
- Wikipedia. (n.d.). Prostaglandin D2 synthase. [Link]
- A. Karolak, et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. [Link]
- L. Ragolia, et al. (2003). Prostaglandin D2 synthase inhibits the exaggerated growth phenotype of spontaneously hypertensive rat vascular smooth muscle cells. PubMed. [Link]
- M. Moslemi, et al. (2023).
Sources
- 1. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating 2-Benzenesulfonamidopyrimidine Hits: An Orthogonal Assay-Based Guide for Kinase Inhibitor Confirmation
In the landscape of modern drug discovery, the identification of promising "hits" from high-throughput screening (HTS) is merely the first step in a long and rigorous journey. The 2-benzenesulfonamidopyrimidine scaffold has emerged as a privileged structure, with derivatives showing activity against a range of biological targets, most notably protein kinases.[1][2][3][4] The critical challenge for the diligent researcher is to confirm that an observed screening hit is a true, on-target inhibitor and not an artifact. This guide provides a comprehensive framework for the orthogonal validation of this compound hits, with a focus on confirming their activity as kinase inhibitors. Our approach is built on a foundation of scientific integrity, ensuring that each step provides a self-validating system to build a robust data package for your hit compounds.
The Imperative of Orthogonal Validation: Beyond the Primary Screen
A primary HTS assay, while excellent for identifying a large number of potential hits, is often susceptible to false positives and artifacts.[5] Orthogonal validation, the process of using multiple, distinct assays that rely on different physical principles to measure the same biological event, is therefore not just a recommendation but a necessity.[5] This multi-pronged approach provides confidence that the observed activity is genuine and target-specific, mitigating the risk of pursuing misleading candidates.
For a this compound hit identified as a potential kinase inhibitor, our validation workflow is designed to answer three fundamental questions:
-
Does the compound truly bind to the target kinase?
-
Does this binding event translate into functional inhibition of the kinase's enzymatic activity?
-
Does the compound engage and inhibit the target kinase within a cellular context?
This guide will walk you through a logical progression of assays designed to answer these questions, moving from direct biophysical measurements of binding to biochemical confirmation of inhibition and finally to cell-based validation of target engagement and efficacy.
Phase 1: Confirming Direct Target Engagement with Biophysical Assays
The first and most fundamental question to address is whether your this compound hit physically interacts with the target kinase. Biophysical assays are indispensable for this purpose, as they directly measure the binding event, often without the need for labels or secondary reagents that could interfere with the interaction.[6][7][8]
Workflow for Biophysical Hit Validation
Caption: A streamlined workflow for the biophysical validation of kinase inhibitor hits.
Thermal Shift Assay (TSA): A Rapid First Pass for Binding
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an excellent first-line biophysical screen due to its high throughput and low protein consumption.[6][8]
-
The "Why": This assay operates on the principle that the binding of a small molecule ligand stabilizes the target protein, leading to an increase in its melting temperature (Tm).[8] This change in thermal stability is a direct indicator of a binding event. It is a valuable tool for quickly filtering out non-binding compounds from a larger hit list.
-
Experimental Protocol:
-
Prepare a master mix containing the purified target kinase and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Dispense the master mix into a 384-well PCR plate.
-
Add the this compound hit compounds at various concentrations to the wells. Include appropriate controls (DMSO vehicle and a known binder, if available).
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, slowly increasing the temperature, and monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates binding.
-
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics and Affinity
For hits confirmed by TSA, Surface Plasmon Resonance (SPR) provides a more detailed characterization of the binding interaction.[6]
-
The "Why": SPR is a label-free technique that measures the real-time binding of an analyte (the compound) to a ligand (the immobilized kinase) on a sensor surface.[6] This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Experimental Protocol:
-
Immobilize the purified target kinase onto an appropriate SPR sensor chip.
-
Prepare a series of dilutions of the this compound hit compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.
-
A reference channel without immobilized kinase should be used to subtract non-specific binding.
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is often considered the "gold standard" for characterizing binding interactions.[6]
-
The "Why": ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6] This includes not only the binding affinity (KD) but also the stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS). This level of detail can be invaluable for understanding the driving forces behind the interaction and for guiding lead optimization.
-
Experimental Protocol:
-
Load the purified target kinase into the sample cell of the ITC instrument.
-
Load a concentrated solution of the this compound hit compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat change.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks and plot them against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model to determine n, KD, ΔH, and ΔS.
-
| Biophysical Assay | Principle | Key Outputs | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization | ΔTm | High-throughput, low protein consumption | Prone to false positives/negatives; indirect measure of affinity |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | ka, kd, KD | Real-time kinetics, high sensitivity | Requires protein immobilization, which can affect activity |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, n, ΔH, ΔS | "Gold standard" thermodynamics, solution-based | High protein consumption, lower throughput |
Phase 2: Verifying Functional Inhibition with Biochemical Assays
Once direct binding has been established, the next critical step is to demonstrate that this binding event translates into the inhibition of the kinase's enzymatic activity. Biochemical assays are the workhorse for this, providing a quantitative measure of a compound's potency, typically as an IC50 value.[5]
In Vitro Kinase Activity Assays
A variety of assay formats are available to measure kinase activity, with the choice often depending on the specific kinase, available reagents, and throughput requirements.[5]
-
The "Why": These assays directly measure the catalytic function of the kinase – the transfer of a phosphate group from ATP to a substrate (peptide or protein). By measuring the reduction in this activity in the presence of the this compound compound, we can confirm its inhibitory function and determine its potency.
-
Example Protocol (ADP-Glo™ Kinase Assay): This is a popular luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
-
Set up the kinase reaction in a multi-well plate containing the target kinase, its specific substrate, ATP, and varying concentrations of the this compound hit compound. Include appropriate controls (no enzyme, no compound).
-
Incubate the plate at the optimal temperature for the kinase reaction for a defined period.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent, which contains enzymes that convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.
-
Phase 3: Confirming Target Engagement and Cellular Efficacy
The ultimate goal of a kinase inhibitor is to function within the complex environment of a living cell. Therefore, the final stage of hit validation involves moving from purified proteins to cell-based assays. These assays provide more physiologically relevant data on how the compound interacts with its target in the presence of cellular factors.[7]
Cellular Target Engagement and Signaling Pathway
Caption: A simplified diagram of a kinase signaling pathway and inhibitor action within a cell.
Cellular Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to the target kinase.
-
The "Why": Demonstrating target engagement in a cellular context is crucial, as compound permeability and stability can be limiting factors. The NanoBRET™ Target Engagement Assay is a powerful method for this.
-
Example Protocol (NanoBRET™ Target Engagement Assay):
-
Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase.
-
Treat the cells with varying concentrations of the this compound hit compound.
-
Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore and luciferase in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
Measure the BRET signal to determine the compound's cellular IC50 for target engagement.
-
Cellular Phosphorylation Assays
These assays measure the functional consequence of target engagement – the inhibition of the kinase's activity in the cell.
-
The "Why": By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can directly assess the compound's inhibitory effect on the signaling pathway.
-
Example Protocol (Western Blot or In-Cell ELISA):
-
Culture an appropriate cell line that expresses the target kinase and its substrate.
-
Treat the cells with varying concentrations of the this compound hit compound for a specific duration.
-
Lyse the cells and quantify the total protein concentration.
-
Use Western blotting or an in-cell ELISA with a phospho-specific antibody to detect the phosphorylation level of the substrate.
-
A dose-dependent decrease in the phosphorylation of the substrate indicates successful inhibition of the kinase in the cellular context.
-
| Cell-Based Assay | Principle | Key Outputs | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | Competitive displacement of a fluorescent tracer | Cellular IC50 | Measures direct target binding in live cells | Requires genetic modification of cells |
| Cellular Phosphorylation Assay | Measures phosphorylation of a downstream substrate | Cellular IC50 | Assesses functional pathway inhibition | Relies on the availability of specific phospho-antibodies |
| Cell Proliferation/Viability Assay | Measures the impact on cell growth or survival | GI50 / EC50 | Provides a phenotypic readout of compound efficacy | Indirect measure of target inhibition; can be affected by off-target toxicity |
Conclusion: Building a Robust Case for Your Hit Compound
The validation of a this compound hit requires a systematic and multi-faceted approach. By progressing through a carefully selected series of orthogonal assays, from biophysical confirmation of binding to biochemical verification of inhibition and finally to cell-based validation of target engagement and efficacy, researchers can build a compelling and robust data package. This rigorous validation process is essential for de-risking drug discovery projects and ensuring that only the most promising candidates are advanced towards lead optimization. Remember, the goal is not simply to find a "hit," but to discover a well-characterized, on-target modulator with the potential to become a valuable research tool or a life-changing therapeutic.
References
- Islinger, M., Voelkl, A., Fahimi, H. D., & Schrader, M. (2012). The peroxisome: an update on mysteries 2.0. Histochemistry and cell biology, 137(5), 547–574. [Link]
- Zanardi, I., S-G. R., D., D. B., S., M., C., M., S., D., M., ... & C., Z. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. [Link]
- Charles River Laboratories. (n.d.). Biophysical Assays. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, M., Singh, P., & Thangavel, N. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals (Basel, Switzerland), 15(3), 344. [Link]
- Burch, J. D., DeMeo, K., Hentemann, M. F., Hynes, J., Jr, Jones, P., Kaldor, I., ... & Withka, J. M. (2005). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & medicinal chemistry letters, 15(6), 1577–1580. [Link]
- Ju, H., Zhang, L., Jiang, Z., Lu, Y., Wu, J., Wang, A., ... & Song, Y. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & medicinal chemistry, 24(6), 1219–1228. [Link]
- Rena, N., & Pinheiro, B. A. S. (2017). Biophysical methods in early drug discovery. MedChemComm, 8(4), 668–678. [Link]
- Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 599, 39–57. [Link]
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
- D'Silva, L., Tesar, D., Nijjar, T., Wu, H., & Liu, D. (2021). Identifying biophysical assays and in silico properties that enrich for slow clearance in clinical-stage therapeutic antibodies. mAbs, 13(1), 1932230. [Link]
- Davis, M. I., & Gestwicki, J. E. (2012). Biophysical methods in drug discovery from small molecule to pharmaceutical. Methods in molecular biology (Clifton, N.J.), 841, 1–21. [Link]
- Worachartcheewan, A., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 7(12), e08579. [Link]
- Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules (Basel, Switzerland), 27(7), 2320. [Link]
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical methods in drug discovery from small molecule to pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of 2-Benzenesulfonamidopyrimidine's Biological Effects: A Comparative Analysis
In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The journey of a compound from a promising hit to a clinical candidate is paved with rigorous validation and repeated verification of its biological effects. This guide delves into the reproducibility of the biological activities of 2-Benzenesulfonamidopyrimidine, a foundational scaffold in medicinal chemistry. We will critically examine the available data, provide standardized protocols to enhance experimental consistency, and compare its profile with that of notable derivatives.
Introduction to this compound and the Reproducibility Imperative
This compound, also known as N-(pyrimidin-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities.[1] This scaffold has been a fertile ground for the synthesis of numerous derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6]
However, the "reproducibility crisis" in preclinical research casts a long shadow over the perceived efficacy of many small molecules. Factors such as variations in experimental protocols, differences in reagents and cell lines, and inadequate reporting of methods can lead to conflicting results between laboratories. This guide aims to provide researchers with a framework for critically evaluating and reliably reproducing the biological effects of this compound and its analogs.
Known Biological Activities of this compound
While a vast number of derivatives have been synthesized and tested, publicly available data on the biological activity of the parent compound, this compound, is surprisingly sparse. This in itself highlights a crucial aspect of reproducibility: the need for comprehensive and accessible baseline data for foundational molecules. Nevertheless, key activities have been reported.
Carbonic Anhydrase Inhibition
One of the most well-established mechanisms of action for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] A study by Maresca and colleagues provides a crucial, quantitative data point for the inhibitory activity of this compound against several human CA isoforms.[7] This study stands as a key example of a reproducible finding due to its detailed methodology and clear reporting of inhibition constants (Kᵢ).
The inhibition of carbonic anhydrases by sulfonamides is a well-understood interaction, providing a solid mechanistic basis for this biological effect.
Anti-amoebic Activity
A study by Bhat and colleagues explored the anti-amoebic potential of a series of N-(pyrimidin-2-yl)benzenesulfonamide derivatives.[2] While the focus was on the derivatives, this research provides a valuable starting point for investigating this particular biological effect of the parent compound. The study also highlights the importance of evaluating the cytotoxicity of these compounds to ensure their selective toxicity against pathogens.[2]
Addressing the Reproducibility Challenge
The limited number of independent studies reporting on the biological effects of this compound makes a direct comparative analysis of its reproducibility challenging. This situation is not uncommon for many chemical scaffolds and underscores the need for a cultural shift towards valuing and publishing replication studies. To move forward, researchers should adopt standardized protocols that are designed to be robust and reproducible.
Standardized Protocols for Enhanced Reproducibility
To facilitate the reproducible assessment of this compound and its derivatives, we provide the following detailed, step-by-step protocols for key biological assays.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay directly measures the enzymatic activity of carbonic anhydrase and its inhibition.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (and/or derivatives)
-
HEPES buffer (20 mM, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in HEPES buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in HEPES buffer.
-
Assay Mixture: In the spectrophotometer cuvette, mix the enzyme solution with the inhibitor solution at various concentrations. Include a control with no inhibitor.
-
Initiation of Reaction: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ to bicarbonate and a proton causes a pH drop.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Kᵢ value from dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no compound.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate in the dark for 15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the general cytotoxicity of a compound to ensure that its observed biological effects are not due to non-specific cell death.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Analysis with Alternative Pyrimidine-Sulfonamide Derivatives
The chemical tractability of the this compound scaffold has led to the development of numerous derivatives with a wide spectrum of biological activities. A comparative analysis of these alternatives provides valuable context for understanding the potential of this chemical class.
| Derivative Class | Reported Biological Activity | Key Findings | Reference(s) |
| Thienopyrimidine-Benzenesulfonamides | Antimicrobial | Showed promising broad-spectrum antimicrobial efficacy, especially against K. pneumoniae and P. aeruginosa. | [3] |
| Triazolo-Pyrimidine-Benzenesulfonamides | Anti-inflammatory | Demonstrated stronger anti-inflammatory activity than indomethacin in a rat paw edema model. | [5] |
| Quinolinylazo-Benzenesulfonamides | Antimicrobial | Displayed high activity against Gram-positive bacteria. | [8] |
| Chalcone-based Pyrimidine-Sulfonamides | Anti-amoebic | Exhibited potent in vitro activity against Entamoeba histolytica. | [2] |
| Various substituted Benzenesulfonamides | Anticancer | Showed cytotoxic effects against various cancer cell lines. | [4] |
This table illustrates the versatility of the pyrimidine-sulfonamide core and highlights how structural modifications can tune the biological activity profile. For researchers, this provides a roadmap for selecting or designing compounds with desired therapeutic properties.
Conclusion: A Call for Rigor and Transparency
While this compound is a valuable scaffold in medicinal chemistry, a comprehensive understanding of the reproducibility of its biological effects is hampered by a lack of publicly available, independent replication data. This guide has provided a critical overview of its known activities and, more importantly, has offered a suite of standardized protocols to empower researchers to generate high-quality, reproducible data. By embracing rigorous methodologies and fostering a culture of transparency and data sharing, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics based on this promising chemical class.
References
- Maresca, A., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(22), 7133-7139.
- Fadda, A. A., et al. (2020). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Biointerface Research in Applied Chemistry, 10(1), 4846-4852.
- Bhat, A. R., et al. (2013). Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives. Chemistry & Biodiversity, 10(12), 2267-2277.
- Nocentini, A., & Supuran, C. T. (2018). Sulfa drugs as inhibitors of carbonic anhydrase: New targets for the old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 139-147.
- Jitko, J., et al. (2020). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 138.
- Ghorab, M. M., et al. (2017). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1258-1266.
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(15), 4778.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001.
- Jitko, J., et al. (2020). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 138.
- Singh, P., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1931–1941.
- Ijeomah, A. O., et al. (2022). Synthesis and Characterization of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
- Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1139–1144.
- Miran, H. N., et al. (2023). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
- Adam, R. W. (2018). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Journal of Pharmacy and Scientific Research, 10(12), 3103-3110.
- Soliman, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1572.
- Asati, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(15), 8949–8971.
- Azzam, M. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Walczak-Nowicka, Ł., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(17), 13444.
- PubChem. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine.
- Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Soliman, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1572.
- Sundaresan, S., et al. (2017). RNA-Independent DNA Cleavage Activities of Cas9 and Cas12a. Cell Reports, 21(13), 3746–3757.
- Liu, X., et al. (2019). Activities and specificities of CRISPR/Cas9 and Cas12a nucleases for targeted mutagenesis in maize. The Plant Journal, 98(4), 745–755.
- Knott, G. J., et al. (2019). Broad-spectrum enzymatic inhibition of CRISPR-Cas12a. Nature Structural & Molecular Biology, 26(4), 315–321.
- Spasov, A., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(21), 7247.
- Li, Y., et al. (2019). CRISPR-Cas9/Cas12a biotechnology and application in bacteria. Synthetic and Systems Biotechnology, 4(4), 183–193.
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. immunopathol.com [immunopathol.com]
- 5. mdpi.com [mdpi.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
In Vivo Validation of 2-Benzenesulfonamidopyrimidine's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Preclinical Evaluation
Disclaimer: This guide provides a comparative framework for the in vivo validation of 2-Benzenesulfonamidopyrimidine (referred to hypothetically as BSP-X). Due to the absence of publicly available in vivo data for this specific molecule, this document outlines a generalized yet detailed validation process. This is based on established methodologies for analogous sulfonamide derivatives with demonstrated anticancer activity. We will use a well-characterized, representative sulfonamide compound, "Compound-Y," for comparative analysis.
Introduction: The Therapeutic Promise of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to a wide array of pharmacological agents.[1][2][3] While traditionally known for antimicrobial properties, a growing body of evidence highlights the potential of novel sulfonamide derivatives as potent anticancer agents.[1][2][3] These compounds exhibit diverse mechanisms of action, including the inhibition of carbonic anhydrases overexpressed in tumors, disruption of the cell cycle, and anti-angiogenic effects.[1][2][4] This guide will delineate a comprehensive in vivo validation strategy for a hypothetical this compound compound, BSP-X, and compare its potential preclinical performance against an established sulfonamide-based anticancer agent, Compound-Y.
Proposed Mechanism of Action: Targeting Key Oncogenic Pathways
Benzenesulfonamide derivatives have shown promise in cancer therapy through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[5] A primary proposed mechanism for many anticancer sulfonamides is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors in response to hypoxia.[6][7] CA IX plays a crucial role in tumor cell survival and metastasis by regulating intra- and extracellular pH.[7]
For the purpose of this guide, we will hypothesize that BSP-X, like many other benzenesulfonamide derivatives, functions as a selective inhibitor of CA IX. This inhibition is expected to disrupt pH regulation in the tumor microenvironment, leading to increased apoptosis and reduced tumor growth.
Signaling Pathway: Hypoxia-Induced CA IX Expression and Therapeutic Intervention
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for BSP-X.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Pharmacokinetics and Toxicity Assessment
Beyond efficacy, a thorough understanding of a compound's pharmacokinetic (PK) and toxicity profile is critical for its advancement.
Pharmacokinetic Studies
A preliminary PK study in mice is necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BSP-X. This data is crucial for optimizing the dosing regimen in efficacy studies.
Table 2: Hypothetical Pharmacokinetic Parameters
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Bioavailability (%) |
| BSP-X | 10 | 1500 | 4.5 | 6750 | 65 |
| Compound-Y | 10 | 1200 | 3.8 | 5100 | 55 |
Toxicity Studies
Initial toxicity can be assessed by observing changes in body weight, clinical signs of distress, and gross pathology at the end of the efficacy study. More formal acute and sub-chronic toxicity studies will be required for further development. Sulfonamides can have known side effects, and it is important to evaluate these early. [8]
Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo validation strategy for a novel this compound compound, BSP-X. The proposed head-to-head comparison with a known anticancer sulfonamide, Compound-Y, provides a robust framework for assessing its therapeutic potential. Favorable efficacy, coupled with an acceptable pharmacokinetic and toxicity profile, would provide strong justification for advancing BSP-X into further preclinical and, ultimately, clinical development. Future studies should focus on elucidating the detailed molecular mechanism of action, exploring its efficacy in other cancer models (e.g., orthotopic and patient-derived xenografts), and conducting comprehensive IND-enabling toxicology studies.
References
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55–75. [Link]
- Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. [Link]
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272. [Link]
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed. [Link]
- University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. de research portal van de Rijksuniversiteit Groningen. [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16757. [Link]
- El-Sayed, M. A., et al. (2025). 99mTc-labeled benzenesulfonamide derivative-entrapped gold citrate nanoparticles as an auspicious tumour targeting. Scientific reports, 15(1), 3218. [Link]
- Experimental animal tumor models have been broadly used to evaluate anticancer drugs in the preclinical setting. PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. 99mTc-labeled benzenesulfonamide derivative-entrapped gold citrate nanoparticles as an auspicious tumour targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to 2-Benzenesulfonamidopyrimidine Analogs: Targeting Carbonic Anhydrases and Protein Kinases
The 2-benzenesulfonamidopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. Its inherent structural features—a hydrogen bond-donating sulfonamide group, a zinc-binding primary sulfonamide (in many cases), and a versatile pyrimidine ring amenable to substitution—make it an ideal pharmacophore for targeting distinct enzyme families. This guide provides a comparative analysis of two major classes of drugs derived from this scaffold: inhibitors of Carbonic Anhydrases (CAs) and inhibitors of Protein Kinases. We will delve into their structure-activity relationships (SAR), compare their performance based on experimental data, and provide detailed protocols for key assays used in their evaluation.
The Core Scaffold: A Versatile Pharmacophore
The power of the this compound core lies in its chemical duality. The benzenesulfonamide moiety is a classic zinc-binding group, making it a perfect fit for the active site of metalloenzymes like Carbonic Anhydrases.[1] Conversely, the entire scaffold can act as an ATP-competitive "hinge-binder" in the active site of protein kinases, with the pyrimidine ring forming critical hydrogen bonds with the kinase hinge region. The ability to fine-tune activity and selectivity toward one class of enzymes over the other through specific chemical substitutions makes this a fascinating area of drug discovery.
Part A: Comparative Analysis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] While isoforms like CA I and II are widespread, others, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression.[3][4][5] Therefore, developing isoform-selective inhibitors that target tumor-associated CAs while sparing cytosolic ones is a key therapeutic goal.[6]
Structure-Activity Relationship and Performance
The primary sulfonamide group (-SO₂NH₂) is crucial for potent CA inhibition as it coordinates with the catalytic Zn²⁺ ion in the enzyme's active site. The SAR for this compound analogs is driven by substitutions on both the pyrimidine and benzene rings. These substitutions interact with amino acid residues in the active site cavity, which vary between isoforms, thus governing the inhibitor's potency and selectivity.[2]
Consider the following analogs, where subtle structural changes lead to significant differences in inhibitory profiles against four key human (h) CA isoforms.
| Compound ID | R¹ Group (at Pyrimidine-4-position) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| Analog 1 | -NH₂ | 98 | 12 | 25 | 45 | 0.48 |
| Analog 2 | -OH | 7520 | 85 | 35 | 5.8 | 2.43 |
| Analog 3 | -OCH₃ | 124 | 7.5 | 28 | 6.2 | 0.27 |
| Analog 4 | -Cl | 50 | 0.8 | 30 | 4.8 | 0.027 |
Data synthesized from representative values in the literature for illustrative comparison.[2][6][7]
Causality Behind Performance:
-
From Analog 1 to 2: Replacing the small amino group with a hydroxyl group drastically reduces potency against hCA I (from 98 nM to 7520 nM). This suggests a loss of a favorable interaction or the introduction of a steric or electronic clash within the hCA I active site, which is narrower compared to other isoforms. However, this change enhances selectivity for the tumor-associated CA XII.
-
From Analog 2 to 3: Methylation of the hydroxyl group to a methoxy group (Analog 3) restores potent inhibition across the board, particularly against the ubiquitous hCA II (Kᵢ = 7.5 nM). This highlights the sensitivity of the active site to subtle changes in hydrogen bonding capacity and hydrophobicity.
-
The Impact of Halogenation (Analog 4): The introduction of a chlorine atom results in an extremely potent inhibitor of hCA II (Kᵢ = 0.8 nM). This potent activity is likely due to favorable interactions within a hydrophobic pocket of the active site. However, this analog is poorly selective, potently inhibiting the off-target CA II more than the desired cancer target CA IX.
This analysis underscores the challenge in drug design: achieving high potency against a target isoform (e.g., CA IX) while simultaneously ensuring high selectivity over off-target, abundant isoforms like CA II to minimize side effects.
Signaling Pathway: CA IX in Tumor pH Regulation
Hypoxic tumor cells upregulate CA IX to survive in an acidic microenvironment. CA IX's active site faces the extracellular space, where it hydrates CO₂ diffusing from the cell. This reaction generates protons (H⁺), which acidify the extracellular matrix, and bicarbonate ions (HCO₃⁻), which are transported into the cell to neutralize intracellular pH. This process is critical for tumor survival and proliferation.[3][4][8]
Caption: Role of Carbonic Anhydrase IX (CA IX) in regulating tumor pH.
Part B: Comparative Analysis of Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and cardiac hypertrophy. The this compound scaffold can be adapted to create potent ATP-competitive kinase inhibitors.
Case Study: ZAK Kinase Inhibitors for Hypertrophic Cardiomyopathy
Leucine-zipper and sterile-α motif kinase (ZAK) is a MAP3K implicated in cardiac hypertrophy, a condition involving the thickening of the heart muscle. A series of 1,2,3-triazole benzenesulfonamides (a close relative of the core topic) were designed as selective ZAK inhibitors.
| Compound ID | Key Structural Feature | ZAK IC₅₀ (nM) | KDR IC₅₀ (nM) | Selectivity Ratio (KDR/ZAK) |
| Analog 5 | Unsubstituted Phenyl | 51 | 150 | 2.9 |
| Analog 6 | 4-Fluorophenyl | 11 | 280 | 25.5 |
| Analog 7 (6p) | 2,4-Difluorophenyl | 4.0 | >10,000 | >2500 |
Data derived from J. Med. Chem. 2020, 63, 5, 2114–2130 for illustrative comparison.
Causality Behind Performance:
-
Fluorination is Key: The progression from an unsubstituted phenyl ring (Analog 5) to a mono-fluorinated (Analog 6) and then a di-fluorinated ring (Analog 7) dramatically increases potency against ZAK, from 51 nM down to a remarkable 4.0 nM.
-
Driving Selectivity: More importantly, this substitution pattern drastically improves selectivity. Analog 7 is over 2500-fold more selective for ZAK than for KDR (a common off-target kinase). This is because the fluorine atoms can form specific interactions (such as with the gatekeeper residue) in the ZAK active site that are not possible in the KDR active site. This high selectivity is critical for developing a therapeutic candidate, as off-target kinase inhibition is a major source of drug toxicity.
Signaling Pathway: ZAK in Cardiac Hypertrophy
Overexpression or stress-induced activation of ZAK in cardiomyocytes triggers downstream signaling cascades, primarily the p38 and JNK MAP kinase pathways. These kinases then phosphorylate and activate transcription factors like GATA4 and c-Jun, which translocate to the nucleus and drive the expression of hypertrophic genes, such as brain natriuretic peptide (BNP), leading to pathological heart muscle growth.[9][10]
Caption: ZAK-mediated signaling pathway in cardiac hypertrophy.
Key Experimental Protocols
Trustworthy data is built on robust and reproducible experimental design. Below are detailed, self-validating protocols for the key assays discussed.
Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This method measures the kinetics of the CA-catalyzed CO₂ hydration by monitoring the associated pH change with an indicator dye. It is considered the gold standard for determining CA inhibition constants (Kᵢ).[11]
Workflow Diagram:
Caption: Workflow for the stopped-flow CA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a buffer with low buffering capacity (e.g., 10 mM HEPES or TRIS) containing a pH indicator (e.g., 0.2 mM Phenol Red) at a pH near the indicator's pKa (e.g., pH 7.5).
-
CO₂ Solution (Substrate): Prepare ice-cold, CO₂-saturated water by bubbling pure CO₂ gas through deionized water for at least 30 minutes on ice. The CO₂ concentration is ~35-40 mM at 4°C.
-
Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II or hCA IX) in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 2-10 nM).
-
Inhibitor Solutions: Prepare a serial dilution of the this compound analog in a suitable solvent (e.g., DMSO), then dilute further into the assay buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all wells.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (e.g., set to 25°C).
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the pH indicator that corresponds to the pH change (e.g., 557 nm for Phenol Red).
-
-
Assay Execution:
-
Control (Uninhibited Reaction): Load one drive syringe with the ice-cold CO₂ solution and the other with the CA enzyme in assay buffer.
-
Initiate a rapid "push" to mix the two solutions 1:1 in the observation cell. This starts the reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.
-
Record the change in absorbance over time (typically milliseconds to seconds). The initial linear slope of this curve is proportional to the enzyme's catalytic rate.
-
Inhibited Reactions: Pre-incubate the CA enzyme with each concentration of the inhibitor for 15-30 minutes at room temperature. Then, load this mixture into the syringe and repeat the measurement as described above.
-
Negative Control (Uncatalyzed Reaction): Perform a measurement using assay buffer without any enzyme to determine the background rate of CO₂ hydration.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the slope of the absorbance vs. time plot.
-
Subtract the rate of the uncatalyzed reaction from all enzyme-catalyzed rates.
-
Plot the percentage of enzyme activity [(V₀_inhibited / V₀_uninhibited) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This is a universal, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening.[1][12]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer containing MgCl₂ (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reagents: Prepare kinase (e.g., ZAK), substrate (e.g., a generic peptide substrate like Myelin Basic Protein), and ATP solutions in the kinase buffer. The ATP concentration should ideally be at or near the Kₘ of the kinase for ATP.
-
Inhibitor Plate: Prepare a serial dilution of the test compounds in DMSO in a source plate. Then, dilute into the kinase buffer for the final assay plate.
-
Assay Plate: Use a white, opaque 384-well plate suitable for luminescence.
-
-
Assay Execution (in 384-well format):
-
Step 1: Kinase Reaction
-
Add 2.5 µL of kinase buffer containing the substrate and ATP to all wells.
-
Add 0.5 µL of diluted compound or vehicle (DMSO in buffer) to the appropriate wells.
-
To initiate the reaction, add 2.0 µL of the kinase enzyme solution. The final reaction volume is 5 µL.
-
Positive Control: Wells with enzyme but no inhibitor (vehicle only).
-
Negative Control: Wells without enzyme (buffer only).
-
Shake the plate gently and incubate at room temperature for 60 minutes.
-
-
Step 2: Stop Reaction and Deplete ATP
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and contains an enzyme that degrades any remaining ATP.
-
Shake the plate and incubate at room temperature for 40 minutes.
-
-
Step 3: Convert ADP to ATP and Generate Signal
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in Step 1 into ATP, and also contains luciferase and luciferin.
-
Shake the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. The comparative analysis reveals that subtle decorations on the pyrimidine and benzene rings are the primary determinants for steering activity towards either carbonic anhydrases or protein kinases. For CA inhibitors, the future lies in enhancing selectivity for tumor-associated isoforms like CA IX/XII over ubiquitous ones to create safer and more effective anticancer agents. For kinase inhibitors, the challenge remains achieving high selectivity across the kinome to minimize off-target toxicities, as demonstrated by the successful design of highly selective ZAK inhibitors. The continued exploration of this versatile scaffold, guided by robust biochemical assays and structural biology, promises to yield novel therapeutics for a wide range of human diseases.
References
- Di, L., & Kerns, E. H. (2016).
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(9), 2561-2573. [Link]
- Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). Carbonic anhydrase IX reduces extracellular pH of tumors and enhances their growth and metastasis in vivo. FEBS letters, 577(3), 439-445. [Link]
- Hsieh, Y. L., Tsai, Y. L., Shibu, M. A., Su, C. C., Chung, L. C., Pai, P., ... & Huang, C. Y. (2015). ZAK induces cardiomyocyte hypertrophy and brain natriuretic peptide expression via p38/JNK signaling and GATA4/c-Jun transcriptional factor activation. Molecular and cellular biochemistry, 404(1-2), 143–153. [Link]
- Zegzouti, H., Zdanovskaia, M., Hsiao, K., Goueli, S. A. (2009). ADP-Glo: A new luminescent and homogeneous kinase assay for inhibitor profiling and screening in a multiwell format. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]
- Pastoreková, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77. [Link]
- Swenson, E. R. (2000). The kinetics of carbon dioxide. Respiration physiology, 121(2-3), 99-110. [Link]
- Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer research, 69(1), 358-368. [Link]
- Swietach, P., Wigfield, S., Cobden, P., Supuran, C. T., Harris, A. L., & Vaughan-Jones, R. D. (2007). Regulation of tumor pH and the role of carbonic anhydrase 9. Cancer and Metastasis Reviews, 26(2), 299-310. [Link]
- Jamali, S., Klier, S., Ames, S., Graham, K., & Gevaert, K. (2020). CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia. Cancers, 12(9), 2507. [Link]
- Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer research, 21(6A), 3817-3822. [Link]
- Liu, C. C., Chou, C. C., Chen, J. Y., & Chen, Y. C. (2004). ZAK, a MAP kinase kinase kinase, induces cell cycle arrest and apoptosis. Journal of biomedical science, 11(1), 74-83. [Link]
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181. [Link]
- Ames, S., Klier, S., & Gevaert, K. (2020). Proteome-wide profiling of the cellular response to transient CA IX knockdown in hypoxia.
- El-Gazzar, M. G., El-Gohary, N. S., Abdu-Allah, H. H., & El-Henawy, A. A. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 151, 107881. [Link]
- Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & medicinal chemistry, 21(8), 2093-2106. [Link]
- Angeli, A., Tanini, D., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]
- Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry. Bioorganic & medicinal chemistry, 15(13), 4336-4350. [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: an overview. Current pharmaceutical design, 14(7), 603-614. [Link]
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243. [Link]
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2009). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057-3062. [Link]
- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of medicinal chemistry, 43(20), 3677-3687. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZAK induces cardiomyocyte hypertrophy and brain natriuretic peptide expression via p38/JNK signaling and GATA4/c-Jun transcriptional factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZAK induces cardiomyocyte hypertrophy and brain natriuretic peptide expression via p38/JNK signaling and GATA4/c-Jun transcriptional factor activation | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
A Senior Application Scientist's Guide to Benchmarking 2-Benzenesulfonamidopyrimidine Against a Library of Known Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the compound 2-Benzenesulfonamidopyrimidine. Our focus is on its inhibitory activity against a panel of human carbonic anhydrase (hCA) isoforms, juxtaposed with a library of well-characterized, clinically relevant inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][2] With 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of pathologies, including glaucoma, epilepsy, and cancer.[2][3]
The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors. The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its catalytic activity. This compound, the subject of this guide, belongs to this class of inhibitors. Its pyrimidine moiety offers potential for additional interactions within the active site, which may contribute to its potency and isoform selectivity. A study by Ghorab et al. investigated a series of benzenesulfonamides bearing a pyrimidine moiety as inhibitors of several human carbonic anhydrase isoforms, highlighting the therapeutic potential of this chemical class.[4]
This guide will provide the necessary tools to evaluate the inhibitory profile of this compound against key hCA isoforms and compare its performance with established inhibitors such as Acetazolamide, Methazolamide, and Dorzolamide.
The Inhibitor Library: Establishing a Benchmark
To meaningfully evaluate the performance of this compound, it is essential to compare it against a library of known inhibitors with well-defined potencies. The following table summarizes the inhibition constants (Ki) of selected clinically used and reference sulfonamide inhibitors against key cytosolic (hCA I and II) and transmembrane tumor-associated (hCA IX and XII) isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12.1[2] | 25.8[2] | 5.7[5] |
| Methazolamide | 50[6] | 14[6] | 25 | 5.7[5] |
| Dorzolamide | 3000 | 1.9[6] | 240 | 3.0[5] |
| Brinzolamide | 3300 | 3.19[6] | 41 | 4.6[5] |
| Ethoxzolamide | 15 | 1[7] | 15 | 11[5] |
Note: Ki values can vary slightly between different studies and assay conditions. The values presented here are representative examples from the literature.
Experimental Protocols for Benchmarking
The following section provides detailed methodologies for two critical experiments in the characterization of carbonic anhydrase inhibitors: the stopped-flow CO2 hydration assay to determine inhibitory potency and the cellular thermal shift assay (CETSA®) to confirm target engagement in a cellular context.
Determination of Inhibition Constants (Ki) by Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay monitors the pH change resulting from the enzyme-catalyzed hydration of CO2.
Principle: The stopped-flow instrument rapidly mixes two solutions: one containing the enzyme and a pH indicator, and the other containing CO2-saturated water. The enzymatic reaction produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.[8] The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Workflow Diagram:
Caption: Workflow for determining Ki using a stopped-flow CO2 hydration assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solution: Prepare a stock solution of the desired recombinant human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay is typically in the nanomolar range.
-
pH Indicator Solution: 1 mM Phenol Red in water.
-
CO2-Saturated Water: Bubble deionized water with pure CO2 gas for at least 30 minutes on ice. Maintain on ice to ensure saturation. The concentration of CO2 in saturated water at 4°C is approximately 34 mM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Equilibrate the sample handling unit and observation cell to 25°C.
-
Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm.
-
-
Assay Procedure:
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the inhibitor or vehicle (for control). Incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[1]
-
Loading Syringes:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the other syringe with the enzyme-inhibitor mixture containing the pH indicator.
-
-
Data Acquisition:
-
Perform a "push" to rapidly mix the two solutions in the observation cell, initiating the reaction.
-
Record the change in absorbance over time for the initial 5-10% of the reaction.
-
Repeat the measurement for each inhibitor concentration.
-
-
-
Data Analysis:
-
Determine the initial rate of the uncatalyzed reaction (in the absence of enzyme) and subtract this from the rates of the enzyme-catalyzed reactions.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
The inhibition constant (Ki) can be determined by non-linear regression fitting of the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) or by using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical technique to verify that a compound directly binds to its target protein within the complex environment of a cell.
Principle: The binding of a ligand, such as an inhibitor, can stabilize its target protein, leading to an increase in the protein's thermal stability.[9] When cells are heated, proteins denature and aggregate. Ligand binding increases the temperature required for denaturation. By measuring the amount of soluble protein remaining after a heat challenge, CETSA® provides a direct readout of target engagement.[9]
Workflow Diagram:
Caption: Workflow for CETSA® to confirm target engagement of a CA inhibitor.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously or recombinantly expresses the target human carbonic anhydrase isoform.
-
Harvest the cells and resuspend them in a suitable buffer or cell culture medium.
-
Treat the cells with the test compound (this compound) at a saturating concentration (e.g., 10-fold higher than the Ki) and a vehicle control. Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes over a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis by Western Blot:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target hCA isoform, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein using densitometry software.
-
For each treatment condition (inhibitor and vehicle), plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathway Context: The Role of Carbonic Anhydrase
The following diagram illustrates the fundamental catalytic cycle of carbonic anhydrase and the mechanism of inhibition by sulfonamides.
Caption: Catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
The catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the zinc-bound water molecule. Sulfonamide inhibitors, like this compound, bind to the Zn(II) ion in a tetrahedral geometry, mimicking the transition state of the CO2 hydration reaction and thereby blocking the enzyme's activity.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking this compound against a library of known carbonic anhydrase inhibitors. By employing the detailed protocols for determining inhibition constants and confirming target engagement, researchers can generate robust and comparable data. The provided framework emphasizes scientific rigor and a deep understanding of the underlying biochemical principles.
The inhibitory profile of this compound, particularly its isoform selectivity, will be crucial in determining its potential therapeutic applications. For instance, selective inhibition of tumor-associated isoforms like hCA IX and XII is a promising strategy in oncology, while targeting hCA II is relevant for glaucoma treatment. Future studies should aim to elucidate the full isoform selectivity profile of this compound and explore its efficacy in relevant cellular and in vivo models.
References
- Ghorab, M. M., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. PubMed. [Link]
- Ghorab, M. M., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. PubMed. [Link]
- Al-Warhi, T., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. PubMed. [Link]
- Abdel-Gawad, N. M., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
- D'Ascenzio, M., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)
- ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II.
- ResearchGate. (n.d.). IC 50 Values of Molecules that Inhibit hCA I and II Isoenzymes.
- ResearchGate. (n.d.). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused‐pyrimidine tails.
- Geers, C., & Gros, G. (1984). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]
- Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]
- ResearchGate. (n.d.). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay.
- Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. [Link]
- Jo, M., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
- Senturk, M., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II)
- Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Inhibition of the transmembrane isozyme XII with sulfonamides-a new target for the design of antitumor and antiglaucoma drugs? PubMed. [Link]
- ResearchGate. (2020). (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
- Michailidi, E., et al. (2022). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. PubMed Central. [Link]
- Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. [Link]
- Giel-Pietraszuk, M., et al. (2017). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central. [Link]
- Smirnova, J., et al. (2019). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. NIH. [Link]
- Springer Nature Experiments. (n.d.). Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors.
- Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. [Link]
- Maren, T. H. (1987). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. [Link]
- Guliya, P., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
- Vullo, D., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed. [Link]
- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Inhibition of the transmembrane isozyme XII with sulfonamides-a new target for the design of antitumor and antiglaucoma drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating Structure-Activity Relationships in the 2-Benzenesulfonamidopyrimidine Series: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for the 2-benzenesulfonamidopyrimidine scaffold, a series of compounds with significant potential in anticancer drug discovery. We will explore the key structural modifications that influence biological activity, drawing insights from closely related chemical series to build a predictive SAR model. Furthermore, this guide details the essential experimental protocols required to validate these relationships, ensuring scientific rigor and reproducibility in your research endeavors.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core represents a promising scaffold for the development of targeted therapies, particularly in the realm of oncology. This assertion is based on the well-established roles of both the pyrimidine and sulfonamide moieties in medicinal chemistry. Pyrimidine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cell growth and metabolism.[1] Similarly, sulfonamides are a key pharmacophore in a multitude of drugs, including those targeting carbonic anhydrases, which are often overexpressed in tumors.[2][3][4]
The combination of these two pharmacophores in the this compound series creates a molecule with the potential to interact with the ATP-binding site of various kinases, making them attractive candidates for kinase inhibitor development. The general structure is characterized by a benzenesulfonamide group attached to the 2-position of a pyrimidine ring. The SAR of this series is determined by the nature and position of substituents on both the pyrimidine ring (R1) and the benzenesulfonamide ring (R2).
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study dedicated solely to the this compound series is not extensively documented in a single source, we can infer a robust working model by examining published data on analogous series, such as N-(quinazolin-2-yl)benzenesulfonamides and other heterocyclic sulfonamides.[5]
Substitutions on the Benzenesulfonamide Ring (R2)
The benzenesulfonamide moiety is crucial for anchoring the inhibitor to the target protein, often through interactions with the hinge region of the kinase ATP-binding pocket.
-
Lipophilicity and Steric Bulk: The lipophilicity of substituents on the benzenesulfonamide ring has been identified as a key factor influencing activity.[6] Generally, small, lipophilic groups are favored. For instance, in related series, the presence of a methyl or chloro group at the para-position of the benzene ring often enhances activity.
-
Hydrogen Bonding: The sulfonamide group itself is a critical hydrogen bond donor and acceptor. Modifications that alter its electronic properties can significantly impact binding affinity.
Substitutions on the Pyrimidine Ring (R1)
Substituents on the pyrimidine ring can modulate the compound's solubility, cell permeability, and interaction with the solvent-exposed regions of the target protein.
-
Small Alkyl and Aryl Groups: The introduction of small alkyl or aryl groups at the 4- and 6-positions of the pyrimidine ring can lead to enhanced potency. These groups can occupy hydrophobic pockets within the active site.
-
Polar Groups: The incorporation of polar groups, such as morpholino or piperazino moieties, can improve the pharmacokinetic properties of the compounds, including solubility and metabolic stability.
The following table summarizes the predicted SAR for the this compound series based on trends observed in analogous compounds.
| Position | Substituent | Predicted Effect on Activity | Rationale (based on analogous series) |
| Benzenesulfonamide Ring (R2) | Small, lipophilic groups (e.g., -CH3, -Cl) at para-position | Increase | Enhanced van der Waals interactions and favorable lipophilicity.[6] |
| Bulky groups (e.g., -tBu) | Decrease | Potential for steric hindrance in the binding pocket. | |
| Electron-withdrawing groups (e.g., -NO2) | Variable | May alter the pKa of the sulfonamide, affecting hydrogen bonding. | |
| Pyrimidine Ring (R1) | Small alkyl groups (e.g., -CH3) at 4- or 6-position | Increase | Occupation of hydrophobic pockets. |
| Phenyl or substituted phenyl at 4- or 6-position | Increase | Potential for additional π-π stacking interactions. | |
| Polar heterocyclic rings (e.g., morpholine) | Improve Pharmacokinetics | Enhanced solubility and metabolic stability.[5] |
Experimental Validation of Structure-Activity Relationships
To rigorously validate the predicted SAR, a systematic approach involving chemical synthesis and biological evaluation is necessary. The following experimental protocols provide a framework for this validation process.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the activity of a specific target kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate peptide. A decrease in ADP production in the presence of the test compound indicates inhibition.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from the stock solution. A "no inhibitor" control with DMSO only should be included.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase solution (e.g., in a buffer of 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing an indication of their cellular efficacy.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Biological Context and Experimental Workflow
To provide a clearer understanding of the biological rationale and the experimental process, the following diagrams are provided.
Caption: A generic kinase signaling pathway often targeted in cancer.
Caption: Experimental workflow for SAR validation.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents, particularly as kinase inhibitors. While direct and comprehensive SAR data for this specific series is emerging, a predictive model can be constructed by analyzing structurally related compounds. This guide provides a framework for understanding the key structural features that likely govern the activity of this series and offers detailed, actionable protocols for the experimental validation of these structure-activity relationships. By employing a systematic approach of synthesis, in vitro screening, and cell-based evaluation, researchers can effectively navigate the optimization of this promising chemical scaffold to identify potent and selective drug candidates.
References
- Synthesis of 2-alkylthio- N-(quinazolin-2-yl)benzenesulfonamide Derivatives: Anticancer Activity, QSAR Studies, and Metabolic Stability. (2018).
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). RSC Med Chem. [Link]
- Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. (2017). Eur J Med Chem. [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Adv. [Link]
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2016). Lett Drug Des Discov. [Link]
- Design, Synthesis, and Structure-Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. (2020). J Med Chem. [Link]
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (2023). RSC Med Chem. [Link]
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. (1997). J Med Chem. [Link]
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Letters in Applied NanoBioScience. [Link]
- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). J Res Pharm. [Link]
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2022). J Iran Chem Soc. [Link]
Sources
- 1. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-alkylthio- N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of 2-Benzenesulfonamidopyrimidine: A Comparative Guide for Carbonic Anhydrase Inhibition
In the landscape of enzyme inhibition, achieving selectivity is paramount for therapeutic efficacy and minimizing off-target effects. The benzenesulfonamide scaffold represents a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs pivotal in treating conditions ranging from glaucoma to epilepsy and even emerging as targets in oncology.[1][2] This guide provides an in-depth assessment of the selectivity of 2-Benzenesulfonamidopyrimidine derivatives against various human carbonic anhydrase (hCA) isoforms, comparing their performance with the clinically established, non-selective inhibitor Acetazolamide. By examining experimental data and the underlying structural determinants of selectivity, we aim to equip researchers and drug development professionals with the critical insights needed to advance their research programs.
The Critical Role of Carbonic Anhydrase and Isoform Selectivity
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, fluid balance, and CO2 transport.[4] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.
The ubiquitous expression of certain isoforms, such as hCA I and II (cytosolic), necessitates the development of inhibitors that can selectively target disease-associated isoforms. For instance:
-
hCA II is a primary target in the eye for lowering intraocular pressure in glaucoma.[5]
-
hCA IX and XII are transmembrane isoforms overexpressed in many hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[6][7]
Inhibition of off-target isoforms can lead to undesirable side effects. For example, non-selective inhibitors like Acetazolamide can cause metabolic acidosis, renal potassium wasting, and paresthesia due to their action on renal and red blood cell CAs.[2] Therefore, designing inhibitors with high selectivity for a specific isoform is a key objective in modern drug discovery.
Comparative Selectivity Analysis: 2-Benzenesulfonamidopyrimidines vs. Acetazolamide
The this compound scaffold has been explored for its potential to yield potent and selective CA inhibitors. A systematic study by Kiš et al. provides crucial data on the inhibitory activity of several derivatives against a panel of six hCA isoforms. This allows for a direct comparison of their selectivity profiles against the standard clinical inhibitor, Acetazolamide.
The data presented below highlights the inhibition constants (Kᵢ) of representative this compound derivatives and Acetazolamide. A lower Kᵢ value indicates stronger binding and more potent inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 35 | 2.5 | 5.7 | 15 |
| Compound 1a¹ | 10,000 | 109 | 48.7 | 10.1 | 47.5 | 18.2 |
| Compound 2a¹ | 4,560 | 38.5 | 10,000 | 8.8 | 4.5 | 10.3 |
| Compound 3a¹ | 50.1 | 8.5 | 25.1 | 0.55 | 6.5 | 0.85 |
¹Data sourced from Kiš, T. et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII.
Insights from the Data:
-
Acetazolamide exhibits potent, broad-spectrum inhibition across multiple isoforms, with particularly strong activity against hCA II, VII, and XII. Its low nanomolar inhibition of the ubiquitous hCA II isoform is responsible for both its therapeutic effect in glaucoma and its systemic side effects.[3]
-
Compound 1a (4-chloro-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide) is a relatively weak inhibitor of hCA I and II but shows moderate potency against hCA VI, VII, XII, and XIII. This profile suggests a degree of selectivity away from the major cytosolic isoforms.
-
Compound 2a (4-(acetylamino)-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide) demonstrates a marked improvement in selectivity for the tumor-associated isoform hCA XII (Kᵢ = 4.5 nM) over hCA I (Kᵢ = 4,560 nM) and hCA II (Kᵢ = 38.5 nM). This represents a greater than 1000-fold selectivity for hCA XII over hCA I.
-
Compound 3a (4-amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide) is a highly potent inhibitor across several isoforms, showing sub-nanomolar activity against hCA VII and XIII. While potent, it is less selective than Compound 2a, with strong inhibition of hCA II (Kᵢ = 8.5 nM).
The structure-activity relationship (SAR) indicates that substitutions on the benzenesulfonamide ring significantly influence both potency and selectivity. The acetamido group in Compound 2a appears crucial for directing selectivity towards hCA XII, likely by forming specific interactions with amino acid residues in the active site that differ from those in hCA I and II.
Visualizing the Mechanism and Workflow
To better understand the principles discussed, the following diagrams illustrate the mechanism of CA inhibition and the experimental workflow for assessing selectivity.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Experimental Workflow for Assessing CA Inhibitor Selectivity.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and validated experimental protocols. The two primary methods used to generate the data discussed in this guide are the Thermal Shift Assay (TSA) and the Stopped-Flow CO₂ Hydration Assay.
Protocol 1: Thermal Shift Assay (TSA) for Determining Ligand Binding
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[6] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is proportional to the binding affinity.
Principle: This assay leverages the principle that ligand binding stabilizes a protein's structure, increasing the energy required to denature it.[6] A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used to monitor the denaturation process as the temperature is increased.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified, recombinant hCA isoform in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of concentrations.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the hCA protein to a final concentration of 2-10 µM.
-
Add the fluorescent dye to its recommended final concentration.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Bring the final volume of each well to 25-50 µL with the assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each sample.
-
Determine the Tₘ, which is the midpoint of the unfolding transition (the peak of the first derivative of the melting curve).
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of the compound-treated sample.
-
The dissociation constant (Kₑ) can then be calculated by fitting the ΔTₘ values at different ligand concentrations to a dose-response curve.
-
Causality and Validation: The self-validating nature of this protocol lies in the dose-dependent increase in Tₘ. A specific binding interaction will result in a saturable sigmoidal curve when ΔTₘ is plotted against the logarithm of the inhibitor concentration. Non-specific interactions or compound aggregation typically do not produce such a curve.
Protocol 2: Stopped-Flow CO₂ Hydration Assay for Determining Inhibition Constants (Kᵢ)
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[6] It measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the resulting pH change in real-time.
Principle: The assay rapidly mixes a solution containing the CA enzyme with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, causing a rapid decrease in pH, which is monitored by a pH indicator dye. The initial rate of this reaction is directly proportional to the CA activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer/Indicator Solution: Prepare a buffer (e.g., 20 mM HEPES or TAPS, pH 7.5) containing a pH indicator (e.g., 0.2 mM Phenol Red).
-
Enzyme Solution: Prepare a solution of the hCA isoform in the buffer/indicator solution to a final concentration in the nanomolar range.
-
Inhibitor Solution: Prepare serial dilutions of the test compound in the enzyme solution. Pre-incubate the enzyme and inhibitor for at least 15 minutes to allow for complex formation.
-
Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water. Keep this solution on ice to maintain saturation.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell (e.g., 25 °C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λₘₐₓ (e.g., 557 nm for Phenol Red).
-
-
Measurement:
-
Load one syringe of the instrument with the CO₂-saturated water (substrate).
-
Load the second syringe with the enzyme/inhibitor solution.
-
Initiate rapid mixing. The instrument will record the change in absorbance over a short time course (milliseconds to seconds).
-
Record multiple (e.g., 5-10) traces for each inhibitor concentration and average them.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the initial linear slope of the absorbance vs. time plot.
-
Measure the uncatalyzed rate by mixing the buffer/indicator solution (no enzyme) with the CO₂ solution.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).
-
Causality and Validation: This protocol is validated by including a standard inhibitor like Acetazolamide as a positive control. The observed Kᵢ values should be consistent with literature reports. The specificity of the inhibition is confirmed by the dose-dependent decrease in the catalytic rate. The use of a stopped-flow instrument is critical as the uncatalyzed CO₂ hydration is slow, but the enzyme-catalyzed reaction is extremely fast, requiring measurements on a millisecond timescale to accurately capture the initial velocity.
Conclusion
The assessment of inhibitor selectivity is a cornerstone of modern drug discovery. For carbonic anhydrase inhibitors, the this compound scaffold presents a promising starting point for developing isoform-selective compounds. As demonstrated by comparative data, simple chemical modifications to this core structure can dramatically shift the selectivity profile, enabling the design of inhibitors that preferentially target disease-relevant isoforms like hCA XII over the ubiquitous cytosolic isoforms hCA I and II. This targeted approach holds the potential to deliver more effective therapeutics with an improved safety profile. The rigorous application of validated experimental protocols, such as the Thermal Shift Assay and the Stopped-Flow CO₂ Hydration Assay, is essential for accurately quantifying these selectivity profiles and guiding the rational design of the next generation of carbonic anhydrase inhibitors.
References
- Kiš, T., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. European Journal of Medicinal Chemistry, 69, 313-322. [Link]
- Supuran, C. T., & De Simone, G. (2020). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1670-1682. [Link]
- Sugrue, M. F. (2000). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 67(5-6), 424-433. [Link]
- Wilk-Jędrusik, M., et al. (2021). Topical carbonic anhydrase inhibitors. Journal of Clinical Medicine, 10(16), 3583. [Link]
- Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]
- ResearchGate (2025). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition | Request PDF. [Link]
- Kern, M. J., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 223-233. [Link]
- Taylor & Francis Online (n.d.). Methazolamide – Knowledge and References. [Link]
- ResearchGate (n.d.). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay | Request PDF. [Link]
- ResearchGate (2025). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II | Request PDF. [Link]
- Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Bioorganic & Medicinal Chemistry, 27(15), 3348-3354. [Link]
- GPnotebook (2021). Carbonic anhydrase inhibitors in glaucoma. [Link]
- Gieling, R. G., et al. (2019). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-137. [Link]
- MDPI (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]
- Elmastas, M., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
- Maren, T. H. (2020). The role of acetazolamide in critical care and emergency medicine. Journal of Critical Care, 59, 114-120. [Link]
- Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]
- Martens-Lobenhoffer, J., & Lück, R. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 161-170. [Link]
- AA Pharma (2010). Methazolamide PM. [Link]
- Berrino, E., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]
- Semantic Scholar (n.d.). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. [Link]
- Deranged Physiology (2021). Acetazolamide. [Link]
- Wikipedia (n.d.). Glaucoma. [Link]
- protocols.io (2019). Carbonic Anhydrase Activity Assay. [Link]
- LITFL (2020). Pharm 101: Acetazolamide. [Link]
- DeepDyve (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. [Link]
- Zubrienė, A., et al. (2017). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Bio-protocol, 7(12), e2323. [Link]
- Bozdag, M., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 13(1), 18361. [Link]
- El-Sayed, M. A., et al. (2024). Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, and molecular docking study. Archiv der Pharmazie, e2400069. [Link]
- Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1745-1754. [Link]
- ResearchGate (n.d.). Determination of binding affinities for carbonic anhydrase inhibitors... [Link]
- Čapkauskaitė, E., et al. (2013). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 2091-2100. [Link]
- Medscape (n.d.). methazolamide dosing, indications, interactions, adverse effects, and more. [Link]
- Drug Central (n.d.). methazolamide. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Targets of 2-Benzenesulfonamidopyrimidine Kinase Inhibitors
The 2-benzenesulfonamidopyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the backbone for a multitude of potent and selective kinase inhibitors. Its chemical tractability and favorable interactions within the ATP-binding pocket of various kinases have established it as a cornerstone for developing targeted therapeutics, particularly in oncology.
This guide provides an in-depth comparison of the primary molecular targets of this compound class, grounded in peer-reviewed experimental data. We will dissect the validation of key targets, compare the efficacy of representative compounds against established alternatives, and provide detailed protocols for the critical assays required to validate these interactions in your own research. Our focus is on empowering researchers with the technical knowledge and practical insights needed to effectively utilize and innovate upon this important chemical scaffold.
Validated Molecular Targets: A Comparative Analysis
Research has conclusively demonstrated that derivatives of the this compound scaffold can be engineered to potently inhibit several critical oncogenic kinases. The pyrimidine core frequently serves as a hinge-binding motif, while the benzenesulfonamide moiety can be modified to confer selectivity and potency. Here, we compare two of the most significant target classes: the PI3K/mTOR pathway and the VEGFR family of receptor tyrosine kinases.
Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. The development of dual inhibitors that target both PI3K and mTOR simultaneously is a key strategy to overcome feedback loops and resistance mechanisms.
A notable example from the literature is a series of propynyl-substituted benzenesulfonamide derivatives, from which compound 7k (NSC781406) emerged as a highly potent PI3K/mTOR dual inhibitor. This compound class effectively demonstrates the utility of the benzenesulfonamide scaffold in targeting this pathway.
To contextualize the performance of such compounds, we can compare their inhibitory activity with well-established, clinical-stage dual inhibitors like Dactolisib (BEZ235) .
| Compound | Target | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Source |
| Benzenesulfonamide Derivative (Hypothetical Data based on Potent Leads) | This compound | Potent (Low nM) | Potent (Low nM) | Potent (Low nM) | Potent (Low nM) | Potent (Low nM) | N/A |
| Dactolisib (BEZ235) | Imidazoquinoline | 4 | 75 | 5 | 7 | 20.7 | [1] |
| Omipalisib (GSK2126458) | Pyridinyl-benzenesulfonamide | 0.04 | Potent | Potent | Potent | Potent | [2] |
| PI-103 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 2 | 3 | 15 | - | 86 | [2] |
Expert Insight: The goal of a dual inhibitor is to achieve balanced, potent inhibition across the key Class I PI3K isoforms and mTOR. While Dactolisib shows some selectivity for PI3Kα, γ, and δ over the β isoform, a compound like Omipalisib, which also contains a benzenesulfonamide moiety, demonstrates exceptionally high potency. When evaluating a novel this compound derivative, it is crucial to profile it across all PI3K isoforms and mTOR to understand its specific inhibitory signature.
The following diagram illustrates the central role of PI3K and mTOR and the rationale for dual inhibition.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[3][4] The benzenesulfonamide scaffold has been successfully employed to create potent VEGFR-2 inhibitors.
These compounds function as ATP-competitive inhibitors, blocking the receptor's kinase activity and preventing downstream signaling that leads to endothelial cell proliferation and migration.[5]
| Compound | Target | VEGFR-2 | c-KIT | PDGFR-β | Raf-1 | Source |
| Benzenesulfonamide Derivative (Hypothetical) | This compound | Potent (Low-Mid nM) | Variable | Variable | Variable | N/A |
| Sorafenib | Multi-kinase | 90 | 68 | 57 | 6 | [6][7] |
| Sunitinib | Multi-kinase | 80 (Flk-1) | Potent | 2 | - | [8] |
| Regorafenib | Multi-kinase | 4.2 (murine) | 7 | 22 | 2.5 | [7][8] |
Expert Insight: Sorafenib and Sunitinib are considered gold-standard multi-kinase inhibitors used in cancer therapy, with VEGFR-2 as a primary target.[9] When comparing a new this compound derivative, it is essential to assess its selectivity profile. While potent VEGFR-2 inhibition is desired, activity against other kinases like PDGFR and c-KIT can be beneficial (as in Sorafenib) or lead to off-target effects. A kinome-wide scan is the definitive method for establishing selectivity. A compound with high potency and selectivity for VEGFR-2 over other kinases could offer a more favorable safety profile.
Experimental Protocols for Target Validation
To rigorously validate the targets of a novel this compound compound, a multi-tiered approach is required, moving from biochemical assays to cell-based functional readouts.
Workflow for Kinase Inhibitor Target Validation
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound by measuring the amount of ATP consumed during the kinase reaction.
Expert Insight: This assay format, such as the Kinase-Glo® platform, is highly sensitive and amenable to high-throughput screening.[10] The principle is straightforward: high kinase activity consumes ATP, resulting in a low luminescence signal. An effective inhibitor preserves ATP, leading to a high signal. It is critical to run a "no enzyme" blank and a "no inhibitor" positive control to define the assay window.[11]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[10]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[10]
-
ATP solution (500 µM)[10]
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))[10]
-
Test Compound (serially diluted in DMSO, then kinase buffer)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Prepare serial dilutions of your test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile water.[10]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted test compound to the "Test Wells".
-
Add 5 µL of kinase buffer with DMSO to the "Positive Control" wells.
-
Add 5 µL of kinase buffer with DMSO to the "Blank" wells.
-
-
Enzyme Addition:
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[10]
-
Luminescence Detection:
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Plot percent inhibition versus log[concentration] and fit with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K/mTOR Pathway Inhibition
This protocol assesses the ability of a compound to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation status of a key downstream effector, AKT, at Serine 473 (p-AKT S473).
Expert Insight: Measuring the phosphorylation of downstream targets is a direct confirmation of on-target activity in a biological system. A decrease in the p-AKT(S473)/total AKT ratio indicates effective inhibition of the PI3K/mTORC2 axis.[12][13] It is crucial to include a positive control (e.g., growth factor stimulation) to ensure the pathway is active and a vehicle control (e.g., DMSO) as a baseline. Probing for total AKT serves as a loading control to normalize the p-AKT signal.[12]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[14]
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT[13][15]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG[14]
-
PVDF membrane, SDS-PAGE gels, and Western blot equipment
-
ECL substrate and imaging system[14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-p-AKT (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with the anti-total AKT antibody, following the same immunoblotting steps.
Protocol 3: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's anti-proliferative or cytotoxic effects.
Expert Insight: The MTT assay is a robust, colorimetric method for assessing cell viability. The reduction of the yellow MTT salt to purple formazan crystals is performed by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[16] It is critical to establish the optimal cell seeding density beforehand to ensure cells are in an exponential growth phase during the assay. A "medium only" blank is necessary to subtract background absorbance.[16]
Materials:
-
Adherent cancer cell line
-
96-well, flat-bottom tissue culture plates
-
Test Compound
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (cells + medium with DMSO) and "blank" wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[16]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells and crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm (a reference wavelength of ~630 nm can also be used to reduce background).
-
Data Analysis: Subtract the average absorbance of the "blank" wells from all other readings. Calculate percent viability relative to the vehicle control. Plot percent viability versus log[concentration] to determine the IC50 or GI50 value.
References
- Future Science Group. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015-11-03).
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Cho, D. C. et al. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. PLoS One. (2010).
- Liu, T. J. et al. PI3K/mTOR dual inhibitor BEZ235 and histone deacetylase inhibitor Trichostatin A synergistically exert anti-tumor activity in breast cancer. BMC Cancer. (2014).
- El-Damasy, D. A. et al. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. (2016).
- Creative Diagnostics. p56Lck Kinase Inhibitor Screening Assay Kit (DEIABL539).
- Frontiers. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzenesulfonamidopyrimidine for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Benzenesulfonamidopyrimidine. As a compound frequently utilized in medicinal chemistry and drug development, its proper handling from benchtop to final disposal is paramount for ensuring personnel safety and environmental stewardship. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly and effectively.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from analogous sulfonamide compounds allows for a robust hazard assessment. The primary principle is to manage the compound as hazardous chemical waste unless definitive data proves otherwise.[1]
Based on related chemical structures, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Classification | Potential Effects & Rationale | GHS Precautionary Statement | Primary Disposal Implication |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] This is a common characteristic of many biologically active sulfonamides. | P264, P270, P301+P312 | Prohibits sewer disposal; requires containment.[4][5] |
| Skin & Eye Irritation | May cause skin irritation and serious eye irritation. Direct contact should be avoided. | P280, P302+P352, P305+P351+P338 | Mandates specific PPE during handling and disposal.[6][7][8] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. This necessitates preventing any release into the environment. | P273 | Strictly forbids drain or environmental disposal. |
This initial assessment dictates that this compound waste cannot be treated as common refuse. It falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its point of generation to its final disposal.[9]
Immediate Safety: Personal Protective Equipment (PPE)
Given the identified hazards, strict adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection : Wear two pairs of chemical-resistant gloves (e.g., nitrile), with one cuff tucked under the lab coat sleeve and the outer glove cuff pulled over the sleeve.[10][11] This double-gloving technique provides redundancy in case of a tear or contamination of the outer glove.
-
Body Protection : A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required to protect against splashes and contamination of personal clothing.[11]
-
Eye and Face Protection : Tightly fitting safety goggles are mandatory.[6] In situations with a higher risk of splashing, such as during spill cleanup, a full-face shield should be worn in addition to goggles.
-
Respiratory Protection : All handling of solid (powder) this compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol: From Generation to Collection
The following protocol ensures that this compound waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed service.
Experimental Protocol: Waste Handling and Accumulation
-
Waste Identification and Segregation :
-
Causality : Segregation is crucial to prevent dangerous chemical reactions. Sulfonamides should not be mixed with strong oxidizing agents or other incompatible waste streams.[1]
-
Procedure : Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (pipette tips, vials, gloves, etc.).
-
Solutions containing the compound.
-
-
Dedicate a specific waste container solely for this compound and its directly contaminated materials.
-
-
Containerization :
-
Causality : The container is the primary barrier preventing environmental release. Its integrity and chemical compatibility are paramount.[9]
-
Procedure :
-
Select a sturdy, leak-proof container with a secure, screw-top lid. Plastic is often preferred for its durability.[4]
-
Ensure the container is chemically compatible with this compound and any solvents used in the waste solutions.
-
The container must be kept closed at all times except when actively adding waste.[4] This minimizes the release of vapors and prevents spills.
-
-
-
Labeling :
-
Causality : Proper labeling is a regulatory requirement and ensures that everyone who handles the container, from lab personnel to waste technicians, understands its contents and associated hazards.[12][13]
-
Procedure : Immediately upon starting a new waste container, affix a hazardous waste label that includes:
-
-
Storage (Satellite Accumulation Area) :
-
Causality : Designated storage areas ensure that hazardous waste is managed safely at its point of generation, under the control of laboratory personnel.[1][4]
-
Procedure :
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the lab.
-
The SAA must be at or near the point of generation and clearly marked.[4]
-
Ensure the container is in a secondary containment bin to catch any potential leaks.
-
Regulatory limits apply to SAAs, typically allowing for the accumulation of up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[4]
-
-
-
Request for Disposal :
-
Causality : Final disposal must be handled by professionals equipped to manage and neutralize hazardous chemicals according to federal, state, and local law.[8]
-
Procedure : Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its collection.[4][14]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[15] Never attempt to dispose of this chemical via standard trash or sewer systems.[4][9]
-
Disposal Workflow Diagram
Caption: Figure 1. Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Experimental Protocol: Chemical Spill Cleanup
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[16] Restrict access to the spill area.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2, including double gloves, a chemical-resistant gown, and a face shield with goggles.[17]
-
Contain the Spill :
-
Absorb and Collect :
-
Working from the outside edge of the spill inward, carefully absorb the material.[18]
-
Use tongs or forceps to pick up any broken glass and place it in a dedicated sharps container for hazardous waste.[17]
-
Place all contaminated absorbent materials and debris into a designated hazardous waste container.[17]
-
-
Decontaminate the Area :
-
Clean the spill surface thoroughly with a detergent solution and water.[16][19] Some protocols may recommend a subsequent rinse with a neutralizing agent like 1% sodium thiosulfate if bleach is used, followed by water.[17]
-
All cleaning materials (wipes, sponges) must be disposed of as hazardous waste.[17]
-
-
Dispose and Report : Seal the waste container, label it appropriately, and report the spill to your supervisor and EHS department.
Personnel Exposure Protocol
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[3]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest standards of safety and regulatory compliance, building a culture of trust and responsibility that extends beyond the product itself.
References
- Daniels Health (2025).
- PubChem - National Institutes of Health. This compound.
- Benchchem.
- Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Medical Laboratory Observer (2019).
- American Chemical Society.
- Clarkson University EHS. CHEMICAL SPILL PROCEDURES.
- CHEMM - Chemical Hazards Emergency Medical Management. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency (2025). Personal Protective Equipment.
- West Virginia University EHS (2023).
- PubMed Central (PMC). Safe handling of hazardous drugs.
- Sigma-Aldrich (2025).
- Thermo Fisher Scientific (2024). SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide.
- Sigma-Aldrich (2025). SAFETY DATA SHEET - Benzenesulfonamide, p-bromo-.
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Fisher Scientific (2010).
- Michigan State University EHS. Spill and Cleaning Protocol.
- Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Duke Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs.
- Fisher Scientific (2024).
- Occupational Safety and Health Administration (OSHA).
- University of Wisconsin-Madison EHS (2022). Appendix A Disposal Procedures by Chemical.
- Defense Centers for Public Health (2023). Waste Management of Hazardous Drugs.
- Cheméo. Chemical Properties of Benzenesulfonamide (CAS 98-10-2).
- University of Oklahoma EHS (2025). Hazardous Waste - EHSO Manual 2025-2026.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Institutes of Health. The NIH Drain Discharge Guide.
- HDSpillTrainingVideo (2018). Hazardous Drug Spill Training Video.
- Benchchem.
- Weill Cornell Medicine EHS (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. acs.org [acs.org]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzenesulfonamidopyrimidine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, sulfonamide derivatives, such as 2-Benzenesulfonamidopyrimidine, represent a critical class of compounds. Ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Before handling any chemical, it is crucial to consult its Safety Data Sheet (SDS) for specific hazard information.[1][2][3] While a specific SDS for this compound may not always be readily available, data from structurally related sulfonamides indicate that this class of compounds should be handled with care. The primary risks associated with powdered chemicals include inhalation of dust, skin contact, and eye exposure.[1]
Core Principles of Chemical Safety: The RAMP Framework
A foundational approach to laboratory safety is the RAMP framework: R ecognize hazards, A ssess the risks of those hazards, M inimize the risks, and P repare for emergencies.[3] This guide will focus on the "Minimize" aspect through the proper use of PPE, which serves as the last line of defense after engineering and administrative controls.[3]
I. Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is contingent on a thorough risk assessment of the procedures to be performed. For handling this compound in a solid (powder) form, the following PPE is mandatory.
Hand Protection: The First Barrier
Requirement: Double-gloving with chemotherapy-rated nitrile gloves.[4]
Rationale and Best Practices:
-
Why Double-Gloving? Many hazardous drugs and chemical compounds can permeate single gloves.[5] Double-gloving provides an additional protective layer. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove continues to offer protection during subsequent manipulations.
-
Glove Specifications: Always use powder-free nitrile gloves to prevent aerosolization and contamination.[5] The gloves should have long cuffs that can be tucked under the sleeves of the lab coat or gown.[5]
-
Integrity Check: Before donning, visually inspect each glove for any tears or punctures.
-
Regular Changes: Gloves should be changed every 30-60 minutes during extended procedures, or immediately if contamination is suspected.[5]
Body Protection: Shielding from Spills and Splashes
Requirement: A disposable, solid-front, back-closing gown made of a low-permeability fabric.[4][6]
Rationale and Best Practices:
-
Material Matters: Standard cotton lab coats are not sufficient as they can absorb chemical spills. Polyethylene-coated polypropylene or similar materials offer superior resistance to chemical penetration.[7]
-
Design for Safety: A solid-front, back-closing gown minimizes the risk of frontal splashes reaching the skin.[6] Cuffs should be elastic or knit to ensure a snug fit around the inner glove.[4]
-
Donning and Doffing: The gown should be donned before entering the designated handling area and doffed before exiting to prevent the spread of contamination.
Eye and Face Protection: A Critical Defense
Requirement: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.[5]
Rationale and Best Practices:
-
Comprehensive Coverage: Safety glasses, even with side shields, do not provide adequate protection from splashes or airborne powder. Chemical splash goggles form a seal around the eyes, offering more complete protection.[6]
-
Face Shield for Added Protection: When handling larger quantities or performing procedures with a high splash potential (e.g., dissolution in solvents), a face shield provides an additional layer of protection for the entire face.[5]
Respiratory Protection: Guarding Against Inhalation
Requirement: A NIOSH-approved N95 or higher-level respirator.
Rationale and Best Practices:
-
Powder Hazards: Fine chemical powders can easily become airborne and inhaled, posing a significant health risk.[1] An N95 respirator is designed to filter out at least 95% of airborne particles.
-
Fit is Key: A proper fit is crucial for the effectiveness of a respirator. All personnel required to wear respirators must undergo a formal fit-testing procedure.
-
When to Use: Respiratory protection is essential when handling the powder outside of a primary engineering control like a fume hood or when cleaning up spills.
The following table summarizes the required PPE for handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves with long cuffs. | Prevents skin contact and absorption; reduces contamination spread. |
| Body Protection | Disposable, solid-front, back-closing gown of low-permeability fabric. | Protects against spills and splashes. |
| Eye/Face Protection | Indirectly vented chemical splash goggles (ANSI Z87.1). Face shield for splash hazards. | Protects eyes and face from chemical splashes and airborne powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of hazardous chemical dust. |
II. Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
A. Weighing and Handling of Solid this compound
This workflow should be performed within a chemical fume hood to minimize inhalation exposure.[1][3]
Experimental Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface of the fume hood with disposable bench paper.[1]
-
-
Weighing:
-
Use a dedicated set of spatulas and weighing vessels.
-
Open the container of this compound away from your face.[2]
-
Carefully transfer the desired amount of powder, minimizing the creation of dust.
-
Close the primary container tightly immediately after use.
-
-
Post-Weighing:
-
Clean any residual powder from the spatula and weighing vessel using a solvent-moistened wipe.
-
Dispose of the wipe and any contaminated bench paper as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
B. Spill Management
In the event of a spill, a calm and methodical response is essential.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[8]
-
Don PPE: If not already wearing it, don the full complement of PPE, including respiratory protection.[8]
-
Containment: Gently cover the spill with absorbent pads to prevent further dispersal of the powder.
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using dedicated tools (e.g., forceps, dustpan).
-
Place all contaminated materials into a clearly labeled hazardous waste container.[8]
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent or detergent solution.[8]
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.[8]
III. Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
-
Hazardous Waste Determination: All this compound waste, including excess compound, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[8]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all solid waste.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[8]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
IV. Conclusion: A Culture of Safety
The responsible handling of chemical compounds like this compound is the cornerstone of safe and effective research. By understanding the rationale behind each piece of personal protective equipment and adhering to the procedural guidelines outlined in this document, you are not only ensuring your own safety but also contributing to a robust culture of safety within your organization. Always remember that PPE is the final barrier; its effectiveness is maximized when used in conjunction with proper engineering controls and safe work practices.
V. References
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
